molecular formula C12H15Br2N B060394 2,6-Dibromo-4-cyclohexylaniline CAS No. 175135-11-2

2,6-Dibromo-4-cyclohexylaniline

Cat. No.: B060394
CAS No.: 175135-11-2
M. Wt: 333.06 g/mol
InChI Key: HWWWUEPYMLJAJK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyclohexylaniline is a versatile and highly functionalized aniline derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a sterically encumbered aniline core with two bromine atoms ortho to the amine group and a lipophilic cyclohexyl substituent para to it. This unique structure makes it an excellent intermediate for the synthesis of complex molecules, particularly in constructing pharmaceutical scaffolds and functional materials. The electron-withdrawing bromine atoms deactivate the aromatic ring, directing subsequent electrophilic substitutions to specific positions, while the bromo groups themselves serve as excellent handles for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce more complex aryl or heteroaryl systems. The primary amine allows for further derivatization to amides, sulfonamides, or imines. Its primary research applications include serving as a key precursor in the development of potential kinase inhibitors, as a building block for liquid crystals due to the combination of a rigid, halogenated core and a flexible cyclohexyl group, and in materials science for creating novel organic semiconductors. Researchers value this compound for its ability to impart conformational constraints and modulate the electronic properties and solubility of the final target molecules. This product is provided as a high-purity solid to ensure reproducibility in your experiments. Proper storage in a cool, dry place is recommended to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWUEPYMLJAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379020
Record name 2,6-dibromo-4-cyclohexylaniline
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Molecular Weight

333.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-11-2
Record name 2,6-Dibromo-4-cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-4-cyclohexylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dibromo-4-cyclohexylaniline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-cyclohexylaniline

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a substituted aniline derivative with potential applications in materials science and as an intermediate in pharmaceutical and agrochemical development. Given the absence of a direct, one-pot synthesis in established literature, this document outlines a well-supported, multi-step approach commencing from readily available starting materials. The guide is structured to provide not only detailed experimental protocols but also the underlying mechanistic rationale for each transformation, empowering researchers to adapt and optimize the synthesis. We will first detail the synthesis of the key precursor, 4-cyclohexylaniline, followed by a comparative analysis and detailed protocol for its selective ortho-dibromination. This document is intended for an audience of researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: Strategic Approach to Synthesis

The target molecule, this compound, possesses a specific substitution pattern that requires a carefully planned synthetic strategy. The aniline core contains three substituents: a strongly activating, ortho-, para-directing amino group (-NH₂), and two substituents on the aromatic ring, a cyclohexyl group and two bromine atoms. The final structure dictates that the bromine atoms are positioned ortho to the amino group, and the cyclohexyl group is para.

This arrangement strongly suggests a synthesis strategy that begins with the precursor 4-cyclohexylaniline[1][2][3][4]. The powerful activating nature of the amino group will direct subsequent electrophilic substitution to the ortho positions, as the para position is already occupied by the cyclohexyl moiety. The core challenge, therefore, lies in the efficient and selective introduction of two bromine atoms onto the 4-cyclohexylaniline scaffold.

This guide is presented in two primary parts:

  • Synthesis of the Key Precursor: A proposed, high-yielding pathway to 4-cyclohexylaniline from basic chemical feedstocks.

  • Selective Dibromination: A detailed examination of the critical bromination step, including a comparison of methodologies and a full experimental protocol.

Part I: Synthesis of the Precursor, 4-Cyclohexylaniline

A logical and industrially scalable route to 4-cyclohexylaniline begins with cyclohexylbenzene. This intermediate can be readily synthesized via Friedel-Crafts alkylation of benzene. The subsequent steps involve nitration at the para-position, followed by reduction of the nitro group to yield the desired aniline.

Overall Synthetic Pathway

The three-step sequence to synthesize 4-cyclohexylaniline is illustrated below. This pathway leverages fundamental, well-understood organic transformations.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Reduction of Nitro Group Benzene Benzene Cyclohexylbenzene Cyclohexylbenzene Benzene->Cyclohexylbenzene H₂SO₄ or AlCl₃ Cyclohexene Cyclohexene Cyclohexene->Cyclohexylbenzene H₂SO₄ or AlCl₃ Nitro_Cyclohexylbenzene 4-Nitrocyclohexylbenzene Cyclohexylbenzene->Nitro_Cyclohexylbenzene HNO₃, H₂SO₄ Aniline_Product 4-Cyclohexylaniline Nitro_Cyclohexylbenzene->Aniline_Product H₂, Pd/C or Fe, HCl

Caption: Proposed three-step synthesis of 4-cyclohexylaniline.

Mechanistic Rationale and Protocol Guidance

Step 1: Friedel-Crafts Alkylation of Benzene This reaction attaches the cyclohexyl group to the benzene ring. Using a strong acid catalyst like sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃), cyclohexene is protonated to form a cyclohexyl carbocation. This electrophile is then attacked by the nucleophilic benzene ring to form cyclohexylbenzene.

Step 2: Nitration of Cyclohexylbenzene The nitration of cyclohexylbenzene is a classic example of electrophilic aromatic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺)[5][6][7][8][9]. The cyclohexyl group is a weak activating group and is ortho-, para-directing. Due to the steric bulk of the cyclohexyl group, the major product is the para-substituted isomer, 4-nitrocyclohexylbenzene.

Step 3: Reduction to 4-Cyclohexylaniline The final step in the precursor synthesis is the reduction of the nitro group. This can be achieved through various methods. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) is a clean and efficient method. Alternatively, a metal-acid system, such as iron (Fe) powder in the presence of hydrochloric acid (HCl), is a classic and cost-effective approach to reduce aromatic nitro compounds to anilines.

Part II: Selective Dibromination of 4-Cyclohexylaniline

With the precursor in hand, the critical transformation is the introduction of two bromine atoms onto the aromatic ring. The potent activating effect of the amine functionality makes the ring highly susceptible to electrophilic attack, specifically at the ortho positions (2 and 6).

Mechanistic Considerations

The lone pair of electrons on the nitrogen atom of the aniline donates electron density into the aromatic ring, significantly increasing its nucleophilicity. This effect is most pronounced at the ortho and para positions. Since the para position is blocked by the bulky cyclohexyl group, electrophilic attack by a bromine species (Br⁺ or its equivalent) will occur exclusively at the two equivalent ortho positions.

Comparative Analysis of Bromination Methods

Several reagents can be employed for the bromination of activated aromatic rings. The choice of reagent impacts safety, selectivity, and environmental footprint.

MethodBrominating AgentSolvent/MediumKey AdvantagesKey Considerations
Direct Bromination Elemental Bromine (Br₂)Acetic Acid, CHCl₃High reactivity, inexpensive.Highly corrosive and toxic, reaction can be exothermic and hard to control, potential for over-bromination.
NBS Method N-Bromosuccinimide (NBS)CHCl₃, CCl₄Milder, more selective, easier to handle than Br₂.[10][11]Higher cost, requires careful monitoring to ensure complete reaction.
Green Chemistry Approach NaBr / H₂O₂Aqueous Acidic MediumAvoids handling of elemental bromine, safer, environmentally benign byproducts (H₂O).[12][13][14]Reaction kinetics can be sensitive to pH and temperature.

Expert Recommendation: For laboratory-scale synthesis, the Green Chemistry Approach using sodium bromide and hydrogen peroxide is recommended. This method avoids the significant hazards associated with handling elemental bromine and represents a more modern, sustainable approach to halogenation[13]. The in-situ generation of the electrophilic bromine species provides excellent control over the reaction.

Experimental Workflow and Protocol

The following workflow outlines the key stages of the synthesis, from the precursor to the final, purified product.

G start Start: 4-Cyclohexylaniline dissolve Dissolve Precursor in Acetic Acid start->dissolve add_reagents Add Sodium Bromide (NaBr) and cool mixture dissolve->add_reagents add_h2o2 Slowly add Hydrogen Peroxide (H₂O₂) (Maintain T < 30°C) add_reagents->add_h2o2 react Stir at Room Temperature (Monitor by TLC) add_h2o2->react quench Quench with Sodium Thiosulfate Solution react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash Organic Layer (Brine) & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify via Recrystallization or Column Chromatography concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol (NaBr / H₂O₂ Method)

This protocol is adapted from established methods for the dibromination of activated anilines[12][13][14].

Materials:

  • 4-Cyclohexylaniline (1.0 eq)

  • Sodium Bromide (NaBr) (2.2 eq)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂) (2.5 eq)

  • Saturated Sodium Thiosulfate solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel with magnetic stirring and cooling bath

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 4-cyclohexylaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline). Stir until a homogeneous solution is formed.

  • Addition of Bromide Source: Add sodium bromide (2.2 eq) to the solution. Stir the resulting slurry and cool the mixture to 10-15°C using an ice bath.

  • In-situ Bromine Generation: While maintaining the temperature between 15-25°C, add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred slurry over 30-45 minutes. The addition is exothermic and requires careful temperature control.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium thiosulfate. This will quench any unreacted bromine, indicated by the disappearance of any orange/brown color.

  • Work-up: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Conclusion

This guide presents a scientifically sound and detailed pathway for the synthesis of this compound. By first constructing the 4-cyclohexylaniline precursor and then employing a controlled, "green" bromination protocol, researchers can reliably produce the target compound. The emphasis on mechanistic understanding and the comparison of different synthetic methodologies provide the necessary foundation for adapting this procedure to various scales and laboratory settings. The recommended use of sodium bromide and hydrogen peroxide for the bromination step aligns with modern principles of safe and sustainable chemical synthesis.

References

  • Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method (CN102491910A).
  • Prepn. of 2,6-dibromo aniline (CN1357533A).
  • Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412B1).
  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . RSC Publishing. [Link]

  • Nitration and aromatic reactivity . Imperial College London. [Link]

  • 2,6-Dibromo-4-methylaniline . ResearchGate. [Link]

  • Bromination - Common Conditions . Common Organic Chemistry. [Link]

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  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine . NIH National Library of Medicine. [Link]

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  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation . Master Organic Chemistry. [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-cyclohexylaniline is a substituted aromatic amine with a unique combination of lipophilic and electron-withdrawing groups. This structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the ortho-positions to the amino group sterically hinders the nitrogen, influencing its basicity and reactivity. The cyclohexyl group at the para-position significantly increases the molecule's lipophilicity, a critical parameter in drug design for membrane permeability and target engagement. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, particularly in the pharmaceutical industry where these parameters dictate a molecule's pharmacokinetic and pharmacodynamic profile.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅Br₂N[1]
Molecular Weight 333.06 g/mol [2]
Appearance Not explicitly available; likely a solid at room temperature.Inferred
Melting Point 37 °C[2]
Boiling Point 361.7 °C at 760 mmHg[2]
Density 1.622 g/cm³[2]
Calculated XLogP3 5.4[2]
pKa Not experimentally determined; predicted to be lower than aniline (4.6) due to the electron-withdrawing effect of the bromine atoms.Inferred
Solubility Not experimentally determined; expected to have low aqueous solubility due to high lipophilicity.Inferred

Synthesis

Proposed Synthesis: Electrophilic Bromination of 4-Cyclohexylaniline

The direct bromination of 4-cyclohexylaniline with elemental bromine in a suitable solvent is a straightforward approach. The use of a less polar solvent can help to control the reaction rate and minimize side products.

Reaction Scheme:

G reactant 4-Cyclohexylaniline product This compound reactant->product reagent 2 Br₂ solvent Solvent (e.g., CCl₄) byproduct 2 HBr

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-cyclohexylaniline (1 equivalent) in a suitable solvent, such as carbon tetrachloride or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise to the stirred solution of 4-cyclohexylaniline. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the excess bromine with a saturated solution of sodium thiosulfate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of key physicochemical parameters is crucial for drug development and other applications. The following are standard protocols for determining solubility and pKa.

Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3]

Experimental Workflow:

G A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B C Separate the solid from the solution (centrifugation or filtration) B->C D Quantify the concentration of the compound in the saturated solution (e.g., HPLC-UV) C->D E Determine solubility D->E

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid is essential.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[4] For an aniline derivative, this involves titrating a solution of the compound with a strong acid.

Experimental Workflow:

G A Dissolve a known amount of this compound in a suitable solvent (e.g., water/co-solvent) B Titrate with a standardized strong acid (e.g., HCl) A->B C Monitor the pH of the solution after each addition of titrant B->C D Plot the pH versus the volume of titrant added C->D E Determine the pKa from the half-equivalence point of the titration curve D->E

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the aniline has been protonated.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of a compound. While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy:

  • Aromatic Protons: The two protons on the benzene ring are expected to appear as a singlet in the aromatic region (δ 7.0-7.5 ppm) due to their chemical equivalence.

  • Amino Protons: The -NH₂ protons will likely appear as a broad singlet. The chemical shift will be dependent on the solvent and concentration.

  • Cyclohexyl Protons: The protons of the cyclohexyl group will appear as a series of multiplets in the aliphatic region (δ 1.0-2.5 ppm).

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromine atoms will be shifted downfield. The carbon attached to the amino group will be shielded, while the carbon attached to the cyclohexyl group will also have a characteristic chemical shift.

  • Cyclohexyl Carbons: Signals for the carbons of the cyclohexyl ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Primary aromatic amines typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[5]

  • C-N Stretching: A strong C-N stretching band is expected in the region of 1250-1335 cm⁻¹ for aromatic amines.[5]

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion region will exhibit three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

  • Fragmentation: Common fragmentation pathways may include the loss of a bromine atom or fragmentation of the cyclohexyl ring.

Potential Applications in Drug Discovery

While there are no specific reported applications for this compound, its structural features suggest several potential areas of interest in medicinal chemistry. The 2,6-dibromoaniline scaffold is present in a number of biologically active compounds.

  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions with the hinge region of the kinase domain. The dibromo substitution pattern could be exploited to achieve selectivity for specific kinases.

  • Antimicrobial Agents: Halogenated anilines have been investigated for their antimicrobial properties. The lipophilic cyclohexyl group may enhance the ability of the molecule to penetrate bacterial cell membranes.

  • Anticancer Agents: The quinoline scaffold, which can be synthesized from aniline derivatives, is found in numerous anticancer drugs.[7] this compound could serve as a starting material for the synthesis of novel quinoline-based therapeutics.

The high lipophilicity (XLogP3 = 5.4) suggests that this compound would readily cross cell membranes, a desirable property for targeting intracellular proteins. However, this high lipophilicity might also lead to poor aqueous solubility and potential off-target effects, which would need to be carefully evaluated in any drug discovery program.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route, and standardized protocols for its experimental characterization. The unique combination of a sterically hindered amino group, two bromine atoms, and a lipophilic cyclohexyl moiety makes it an attractive scaffold for the design of novel bioactive molecules. Further research into its synthesis, biological activity, and structure-activity relationships is warranted to fully explore its potential.

References

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Molecular structure of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,6-Dibromo-4-cyclohexylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: January 13, 2026

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 175135-11-2). Intended for researchers, medicinal chemists, and materials scientists, this document delineates the compound's physicochemical properties, provides a detailed elucidation of its structure through predictive spectroscopic analysis, outlines a robust synthetic pathway, and discusses its potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles and data from analogous structures, ensuring a high degree of scientific integrity and practical utility for professionals in the field.

Introduction

This compound is a halogenated aromatic amine featuring a sterically hindered and electronically modified aniline core. The presence of two ortho-bromine atoms significantly influences the reactivity of the amine group and the aromatic ring, while the para-cyclohexyl group imparts lipophilicity. Such substituted anilines are pivotal building blocks in organic synthesis, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise understanding of its three-dimensional structure and electronic properties is paramount for designing novel molecular entities with desired biological activities or material characteristics. This guide offers a detailed examination of its molecular architecture, leveraging predictive spectroscopic data to provide insights that are critical for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, purification, and formulation.

PropertyValueSource
CAS Number 175135-11-2[3][4]
Molecular Formula C₁₂H₁₅Br₂N[3][4]
Molecular Weight 333.06 g/mol [3][4]
IUPAC Name This compound[4][5]
Melting Point 37 °C[3]
Boiling Point 361.7 °C at 760 mmHg[3]
Density 1.622 g/cm³[3]
SMILES C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br[4][5]

Molecular Structure Elucidation: A Spectroscopic Approach

While experimental spectra for this specific molecule are not widely published, a robust structural confirmation can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections provide a predictive analysis based on established principles and data from structurally similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are detailed below.

  • ¹H NMR: The aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern on the benzene ring. The cyclohexyl protons will exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. The amine (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR: The bromine atoms cause a significant downfield shift for the carbons they are attached to (C2, C6) due to the "heavy atom effect". The carbon attached to the nitrogen (C1) will also be downfield. Aromatic carbons will be distinguishable from the aliphatic carbons of the cyclohexyl ring, which appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic~7.20Singlet2HAr-H (H3, H5)
Amine~4.50Broad Singlet2H-NH₂
Cyclohexyl~2.45Multiplet1H-CH (Cyclohexyl)
Cyclohexyl~1.20-1.90Multiplet10H-CH₂ (Cyclohexyl)
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~142C1 (-NH₂)
Aromatic~138C4 (-Cyclohexyl)
Aromatic~130C3, C5
Aromatic~110C2, C6 (-Br)
Cyclohexyl~44C1' (-CH)
Cyclohexyl~34C2', C6' (-CH₂)
Cyclohexyl~27C3', C5' (-CH₂)
Cyclohexyl~26C4' (-CH₂)

The following diagram illustrates the relationship between the molecular structure and the predicted NMR assignments.

G cluster_mol This compound cluster_h_nmr Predicted ¹H NMR Assignments cluster_c_nmr Predicted ¹³C NMR Assignments mol H_ar δ ~7.20 (s, 2H) H_ar->p1 H3, H5 H_nh2 δ ~4.50 (br s, 2H) H_nh2->p4 NH₂ H_ch δ ~2.45 (m, 1H) H_ch->p3 CH H_ch2 δ ~1.20-1.90 (m, 10H) C1 δ ~142 (C1) C1->p4 C4 δ ~138 (C4) C35 δ ~130 (C3, C5) C26 δ ~110 (C2, C6) C26->p1 C_cyclohexyl δ ~26-44 (Cyclohexyl)

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted below.

  • N-H Stretch: The primary amine will show two distinct peaks corresponding to symmetric and asymmetric stretching modes.

  • C-H Stretch: The spectrum will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H bonds.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond vibrations are found in the fingerprint region at lower wavenumbers.

Table 2: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3480 - 3370N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3050 - 3010C-H StretchAromatic (sp²)
2950 - 2850C-H StretchCyclohexyl (sp³)
1620 - 1580C=C StretchAromatic Ring
1500 - 1450C=C StretchAromatic Ring
650 - 550C-Br StretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a suitable method.

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. The base peak observed in the GC-MS data is at m/z 162, with other significant fragments at 209, 211, and the molecular ion at 333.[4] The loss of the cyclohexyl group or bromine atoms are expected fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data

m/z (Mass/Charge) Interpretation
331, 333, 335Molecular Ion Peak Cluster [M]⁺, [M+2]⁺, [M+4]⁺
252, 254[M - Br]⁺
250[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)
209, 211Fragment ions
171[M - 2Br]⁺
162Base Peak (Observed)

Proposed Synthesis and Mechanism

A reliable synthesis of this compound can be achieved via the electrophilic bromination of 4-cyclohexylaniline. The choice of brominating agent and solvent is critical to ensure regioselectivity and high yield. The strong activating and ortho-directing nature of the amine group facilitates bromination at the positions ortho to it.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol utilizes N-Bromosuccinimide (NBS), a mild and selective brominating agent, which is safer and easier to handle than elemental bromine.[8]

Materials:

  • 4-Cyclohexylaniline

  • N-Bromosuccinimide (NBS) (2.1 equivalents)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyclohexylaniline (1.0 eq) in acetonitrile (or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (2.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The succinimide byproduct will precipitate as the reaction progresses.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted NBS. Filter the mixture to remove the precipitated succinimide. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Applications and Future Directions

Halogenated anilines are versatile intermediates in organic synthesis. The specific structural features of this compound—a nucleophilic amine, sites for cross-coupling (C-Br bonds), and a bulky lipophilic group—make it a valuable precursor for:

  • Pharmaceuticals: The aniline moiety is a common scaffold in drug discovery. The bromine atoms can be replaced through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity.

  • Agrochemicals: Many pesticides and herbicides are derived from substituted anilines.

  • Materials Science: It can serve as a monomer or building block for synthesizing polymers, dyes, or organic electronic materials where tuning of electronic properties and solubility is required.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Handle in a well-ventilated place, such as a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

References

  • BuyersGuideChem. (n.d.). This compound | 175135-11-2. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175135-11-2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-Dibromo-4-cyclohexylaniline, a compound of interest for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document offers an in-depth exploration of its structural features through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and predicted Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretative logic behind the spectroscopic analysis are detailed to ensure both technical accuracy and practical applicability.

Molecular Structure and Isotopic Considerations

This compound possesses a unique molecular architecture, the understanding of which is paramount for the interpretation of its spectroscopic data. The presence of two bromine atoms is of particular significance due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. This isotopic distribution imparts a characteristic signature in the mass spectrum, providing a reliable diagnostic tool for the presence of bromine.

Key Fragmentation Pathways M [C₁₂H₁₅Br₂N]⁺• m/z = 331, 333, 335 M-Br [C₁₂H₁₅BrN]⁺ m/z = 252, 254 M->M-Br - Br• M-2Br [C₁₂H₁₅N]⁺ m/z = 173 M-Br->M-2Br - Br•

An In-depth Technical Guide to 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the compound with the molecular formula C12H15Br2N, identified as 2,6-Dibromo-4-cyclohexylaniline. It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, properties, synthesis, and potential applications.

Part 1: Nomenclature and Isomerism

The systematic name for the compound with the molecular formula C12H15Br2N, and a CAS Registry Number of 175135-11-2, is This compound [1]. The naming follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a unique and unambiguous name for every organic compound[2][3].

The name is derived as follows:

  • Aniline : This is the parent name, indicating a benzene ring attached to an amino group (-NH2).

  • Cyclohexyl : A cyclohexyl group is attached to the aniline ring.

  • 4-cyclohexyl : The cyclohexyl group is located at the 4th position of the aniline ring, opposite the amino group.

  • Dibromo : Two bromine atoms are attached to the aniline ring.

  • 2,6-Dibromo : The bromine atoms are located at the 2nd and 6th positions of the aniline ring, ortho to the amino group.

Isomerism is a key consideration for any chemical compound, as isomers can have vastly different physical and chemical properties. For C12H15Br2N, several constitutional isomers are possible, differing in the arrangement of the bromine atoms and the cyclohexyl group on the aniline ring.

Caption: Positional isomers of dibromo-cyclohexylaniline.

Part 2: Spectroscopic Analysis

Confirmation of the structure of this compound relies on various spectroscopic techniques. Below are the expected analytical data for this compound.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons (singlet), the cyclohexyl protons (multiplets), and the amine protons (broad singlet). The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Signals for the aromatic carbons (including those bonded to bromine, the amino group, and the cyclohexyl group) and the cyclohexyl carbons.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-Br stretching (typically in the fingerprint region).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C12H15Br2N (333.06 g/mol )[1]. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms.

Part 3: Synthesis and Purification

A plausible synthetic route to this compound would involve the bromination of 4-cyclohexylaniline. This approach leverages a common electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-cyclohexylaniline in a suitable solvent such as glacial acetic acid.

  • Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, pour the mixture into a beaker containing ice-water. The crude product will precipitate out.

  • Purification : Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

SynthesisWorkflow cluster_0 Reaction cluster_1 Workup & Purification A Dissolve 4-cyclohexylaniline in glacial acetic acid B Cool in ice bath A->B C Add Bromine solution dropwise B->C D Stir at room temperature C->D E Pour into ice-water D->E Reaction Complete F Vacuum filtration E->F G Recrystallization F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Part 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Handling Information

Aspect Guideline
Personal Protective Equipment (PPE) Wear a lab coat, safety goggles, and chemical-resistant gloves.
Ventilation Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
In case of Contact Skin: Wash immediately with soap and water. Eyes: Flush with copious amounts of water for at least 15 minutes. Seek medical attention.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Part 5: Potential Research Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas of chemical and pharmaceutical research. The presence of bromine atoms and an amino group on a substituted aniline scaffold makes it an interesting candidate for further functionalization and as a building block in organic synthesis.

Potential areas of investigation include:

  • Medicinal Chemistry : The dibrominated aniline core could serve as a scaffold for the synthesis of novel bioactive molecules. Halogenated aromatic compounds are prevalent in many pharmaceuticals due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

  • Materials Science : Aniline derivatives are precursors to polyaniline, a conducting polymer. The introduction of bulky and halogenated substituents could modify the electronic and physical properties of the resulting polymers.

  • Agrochemicals : Many pesticides and herbicides contain halogenated aromatic rings. The unique substitution pattern of this compound could be explored for the development of new agrochemicals.

Applications Compound 2,6-Dibromo-4- cyclohexylaniline MedChem Medicinal Chemistry Compound->MedChem Scaffold for Bioactive Molecules MatSci Materials Science Compound->MatSci Precursor to Conducting Polymers Agrochem Agrochemicals Compound->Agrochem Development of New Agrochemicals

Caption: Potential research applications of this compound.

References

  • This compound - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dibromo-4-cyclohexylaniline: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the synthetically important intermediate, 2,6-Dibromo-4-cyclohexylaniline (CAS No. 175135-11-2). This document is designed to serve as a critical resource for researchers and professionals in organic synthesis and drug development, offering not only the physical constants but also a detailed exploration of the underlying principles and methodologies for their accurate determination. Emphasis is placed on experimental best practices, the influence of sample purity, and requisite safety protocols, ensuring a holistic understanding grounded in scientific integrity.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine of significant interest in the synthesis of complex organic molecules. Its structure, featuring a sterically hindered amino group and defined bromine substitution on the aromatic ring, makes it a valuable building block in the development of novel pharmaceutical agents and functional materials. The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters that dictate its purification, handling, and reaction conditions. An accurate understanding and determination of these properties are paramount for reproducible and scalable synthetic processes.

Core Physicochemical Data

The experimentally determined melting and boiling points of this compound are critical benchmarks for its identification and purity assessment. The following table summarizes these key physical constants.

PropertyValueConditions
Melting Point 37 °C-
Boiling Point 361.7 °C760 mmHg

Table 1: Key Physicochemical Properties of this compound.[1][2][3]

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the bulk vaporization of the liquid. Both melting and boiling points are intrinsic properties of a substance, highly sensitive to impurities. The presence of impurities typically leads to a depression and broadening of the melting point range and an elevation of the boiling point.

Synthesis, Purification, and Sample Preparation

The accuracy of melting and boiling point measurements is critically dependent on the purity of the sample. The synthesis of this compound is generally achieved through the electrophilic bromination of 4-cyclohexylaniline.

General Synthetic Approach

The synthesis involves the direct bromination of 4-cyclohexylaniline using a suitable brominating agent, such as molecular bromine or N-bromosuccinimide (NBS), in an appropriate solvent. The amino group of the aniline is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the cyclohexyl group, bromination occurs at the two ortho positions.

Caption: General workflow for the synthesis and purification of this compound.

Purification of the Final Compound

Purification of the crude product is essential to remove unreacted starting materials, mono-brominated byproducts, and other impurities. Common purification techniques for aromatic amines include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

The purity of the final product should be verified by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) before proceeding with physical property measurements.

Experimental Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Principle

A small, finely powdered sample of the pure compound is packed into a capillary tube and heated in a controlled manner. The temperature range from the first sign of melting (the appearance of a liquid phase) to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting point range (typically ≤ 1°C) is indicative of a high-purity compound.

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point (37°C). Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.

Caption: Experimental workflow for melting point determination by the capillary method.

Experimental Determination of Boiling Point

Given the high boiling point of this compound, its determination requires careful experimental setup to ensure accuracy and safety. The distillation method is a common and reliable technique.

Principle

The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point.

Step-by-Step Protocol
  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Place a small volume of the purified liquid into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor entering the condenser.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Observation and Recording: The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. Record this stable temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Identification: This compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. This guide has provided the established values for these physical constants and detailed the experimental methodologies required for their verification. By adhering to the principles of sample purity, proper experimental technique, and stringent safety protocols, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors.

References

  • BuyersGuideChem. This compound | 175135-11-2. [Link]

  • Cole-Parmer. Material Safety Data Sheet - this compound, 97%. [Link]

  • PubChem. This compound | C12H15Br2N | CID 2774406. [Link]

  • Matrix Fine Chemicals. This compound | CAS 175135-11-2. [Link]

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The Solubility Profile of 2,6-Dibromo-4-cyclohexylaniline: A Framework for Characterization in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these, solubility stands out as a critical determinant of a compound's ultimate bioavailability and therapeutic efficacy.[2][3] This technical guide provides a comprehensive framework for characterizing the solubility profile of 2,6-Dibromo-4-cyclohexylaniline, a compound whose structural motifs—a halogenated aniline core and a bulky lipophilic group—suggest complex solubility behavior. Rather than presenting a static data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the causal reasoning behind experimental choices, provides detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, and offers insights into interpreting the resulting data to guide critical development decisions.

Introduction: Why Solubility is a Speed-Breaker on the Drug Discovery Highway

This compound (CAS: 175135-11-2) is an aromatic amine featuring a cyclohexyl moiety and two bromine atoms on the aniline ring. While its primary applications may lie in chemical synthesis, its structure presents an interesting case study for solubility challenges frequently encountered in medicinal chemistry. The molecule's poor aqueous solubility is predicted by its high molecular weight and the presence of lipophilic groups. Such low solubility can severely hamper biological assays, lead to inaccurate structure-activity relationships (SAR), and ultimately cause failures in preclinical and clinical development due to inadequate absorption and bioavailability.[4]

Therefore, determining a compound's solubility is not a perfunctory check-box exercise; it is a foundational pillar of the drug discovery process.[1] Early and accurate solubility testing allows for the timely identification of problematic compounds, saving invaluable time and resources that would otherwise be spent on candidates destined to fail.[1][4] This guide provides the strategic and tactical tools to thoroughly profile a compound like this compound.

Foundational Physicochemical Properties

Before embarking on experimental solubility determination, a review of the compound's known physical and chemical properties is essential. These parameters provide the initial context for its expected behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₅Br₂N[5][6]
Molecular Weight 333.06 g/mol [5][6]
Melting Point 37 °C[5][7]
Boiling Point 361.7 °C at 760 mmHg[5][7]
Density 1.622 g/cm³[5]
Appearance Solid (Expected)Inferred

Expert Insight: The molecular structure is the most significant predictor of solubility. The two bromine atoms and the large, non-polar cyclohexyl group contribute significantly to the molecule's lipophilicity, suggesting very poor solubility in aqueous media. Conversely, the basic amino group (-NH₂) provides a handle for potential solubility enhancement in acidic conditions through salt formation.[8] The low melting point of 37°C is also noteworthy, as it may impact solid-state properties and dissolution kinetics.

A Tiered Strategy for Solubility Assessment

A robust solubility assessment follows a tiered approach, escalating in resource intensity as a compound demonstrates promise. Early-stage discovery requires high-throughput methods to quickly flag liabilities, while later-stage development demands precise, equilibrium-based data for formulation and regulatory purposes.[4]

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical Phase cluster_2 A Initial Screen (Qualitative) B Kinetic Solubility Assay (High-Throughput) A->B Basic solubility check C Data Triage & Compound Selection B->C Rank-order compounds D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Promising candidates advance O1 Early Go/No-Go Decision C->O1 E pH-Solubility Profile D->E Determine intrinsic solubility F Formulation & Development Decisions E->F Guide formulation strategy O2 In-depth Formulation Data F->O2

Figure 1: Tiered workflow for solubility profiling in drug discovery.

Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these methodologies ensures the generation of reliable and reproducible solubility data.

Protocol 1: High-Throughput Kinetic Solubility Determination

Causality: In early discovery, speed is paramount. Kinetic solubility assays are used to rapidly assess the solubility of compounds prepared from a DMSO stock solution, mimicking the conditions of many high-throughput biological screens.[1] This method measures the concentration at which a compound precipitates when a concentrated organic solution is diluted into an aqueous buffer, providing a critical early flag for potential issues.[4] Nephelometry (light scattering) is a common and efficient detection method.[1]

Methodology: Laser Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

  • Aqueous Dilution: In a separate 96-well clear-bottom microplate, add phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the PBS plate. This rapid addition triggers precipitation for poorly soluble compounds.

  • Incubation & Measurement: Allow the plate to incubate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

  • Detection: Measure the light scattering of each well using a plate-based nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal sharply increases above the baseline indicates the point of precipitation, defined as the kinetic solubility.

Protocol 2: "Gold Standard" Thermodynamic Solubility Determination

Causality: For lead candidates, a precise understanding of the true equilibrium (thermodynamic) solubility is non-negotiable. This value represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions and is essential for predicting in-vivo behavior and developing formulations.[4] The isothermal shake-flask method is the universally recognized gold standard for this measurement.

Methodology: Isothermal Shake-Flask Method

G A Step 1: Add Excess Solid Add an excess of 2,6-Dibromo-4- cyclohexylaniline to a known volume of solvent (e.g., PBS, pH 7.4). B Step 2: Equilibration Seal vial and place in a thermostatic shaker (e.g., 25°C) for 24-48 hours. Ensure constant agitation. A->B C Step 3: Phase Separation Centrifuge or filter the suspension to separate undissolved solid from the saturated supernatant. B->C D Step 4: Sample Preparation Carefully extract an aliquot of the clear supernatant. Dilute with a known volume of mobile phase. C->D E Step 5: Quantification Analyze the concentration of the diluted sample using a validated HPLC-UV method. D->E F Step 6: Calculation Calculate the original concentration in the supernatant, accounting for the dilution factor. This is the solubility. E->F

Figure 2: Workflow for the Isothermal Shake-Flask solubility method.
  • Preparation: Add an amount of solid this compound to a glass vial sufficient to exceed its estimated solubility (ensuring a solid phase remains at equilibrium).

  • Solvent Addition: Add a precise volume of the test solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, etc.) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to sediment the excess solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration is then determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The Imperative of a Validated Analytical Method

The accuracy of any solubility measurement is entirely dependent on the quality of the analytical method used for quantification. HPLC-UV is the workhorse for this application.

Trustworthiness: A self-validating protocol requires a robust analytical method. Before analyzing solubility samples, the HPLC-UV method must be validated for linearity, accuracy, and precision. A calibration curve must be generated using standard solutions of this compound of known concentrations.

G A Prepare Standard Solutions (Known Concentrations) B Inject into HPLC System A->B C Generate Chromatogram (Peak Area vs. Retention Time) B->C D Construct Calibration Curve (Peak Area vs. Concentration) C->D F Determine Concentration from Calibration Curve D->F E Analyze Saturated Sample (Unknown Concentration) E->B E->F

Figure 3: HPLC-UV quantification workflow for solubility analysis.

Conclusion and Forward Outlook

Characterizing the solubility of this compound serves as a model for the rigorous, systematic approach required for any NCE in the drug discovery pipeline. Its structure predicts poor aqueous solubility, a challenge that must be quantified early and accurately. By employing a tiered strategy—starting with high-throughput kinetic assays and progressing to the gold-standard shake-flask method for thermodynamic solubility—researchers can make informed, data-driven decisions. This prevents the costly advancement of compounds with intractable bioavailability issues and provides the foundational data necessary for rational formulation design. The protocols and workflows detailed in this guide provide a robust framework to generate the high-quality, reliable solubility data essential for navigating the complex path of drug development.

References

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Advancing Sustainable Chemistry: Green Synthesis Strategies for Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword

Substituted anilines are foundational building blocks in modern chemistry, serving as indispensable precursors for a vast array of high-value materials, including pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2][3][4][5][6] The global demand for these intermediates is substantial, with production running into the millions of tons annually.[5][7][8] However, traditional synthesis routes, often reliant on harsh conditions and stoichiometric reagents, present significant environmental and safety challenges.[8][9][10][11] Processes like the Béchamp reduction, which uses stoichiometric iron in acid, generate large quantities of iron sludge waste.[10] Similarly, catalytic hydrogenations often require high pressures and temperatures, alongside expensive and sometimes pyrophoric catalysts like Raney Nickel or palladium on carbon.[10][12]

This guide addresses the urgent need for more sustainable methodologies by providing researchers, scientists, and drug development professionals with a comprehensive overview of modern, green synthesis strategies for substituted anilines. We will move beyond simple procedural lists to explore the causal science behind these innovative techniques, grounded in the core principles of green chemistry.[13][14][15] Our focus is on methods that enhance efficiency, reduce waste, utilize safer materials, and operate under milder conditions, thereby aligning chemical manufacturing with the goals of environmental stewardship and process safety.

The Paradigm Shift: From Stoichiometric Reductants to Catalytic Systems

The most prevalent industrial route to anilines is the reduction of the corresponding nitroaromatic compounds. The evolution of this single transformation encapsulates the broader shift in chemical philosophy from brute-force stoichiometric reactions to elegant and efficient catalytic cycles.

The Drawbacks of Traditional Methods

Classical methods like the Béchamp (Fe/HCl) and Zinin (sulfide salts) reductions, while historically significant, are archetypes of inefficient synthesis.[10][16] Their primary failing is a poor atom economy, where a large portion of the reactant mass is converted into waste rather than the desired product.[15] These processes are energy-intensive and create hazardous waste streams that are costly and difficult to manage.[8][11]

Catalytic Hydrogenation: The First Green Leap

The adoption of catalytic hydrogenation represented a major advancement. Using molecular hydrogen (H₂) as the reductant, the only theoretical byproduct is water, dramatically improving the atom economy.

Mechanism of Action: The Haber Pathway The most widely accepted mechanism for the catalytic hydrogenation of nitroarenes is the Haber pathway, which proceeds through a series of reduction steps on the catalyst surface.[9] The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline.[17] An alternative "condensation" route can also occur, where the nitroso and hydroxylamine intermediates react to form an azoxy species, which is then further reduced.

Figure 1: Reaction pathways for the catalytic reduction of nitroarenes.

Catalyst Selection: Beyond Precious Metals While precious metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are highly effective, their cost and limited availability are significant drawbacks.[18] A key focus in green chemistry is the development of catalysts based on earth-abundant, non-toxic base metals such as Iron (Fe), Cobalt (Co), Nickel (Ni), and Manganese (Mn).[10][18]

  • Causality: The efficacy of these base-metal catalysts often relies on the design of the ligand sphere and the support material. For instance, an air- and moisture-stable manganese catalyst has been shown to proceed via a bifunctional mechanism involving metal-ligand cooperation, enabling high chemoselectivity under mild conditions.[10][18] This approach avoids the deactivation often seen with precious metals when substrates contain functional groups like thiols.[10]

Catalyst SystemSubstrate ExampleConditionsYield (%)Selectivity (%)Source
Precious Metal
Pd/C (5 mol%)4-ChloronitrobenzeneH₂ (1 atm), Ethanol, RT>99>99 (for aniline)[17]
PtO₂NitrobenzeneH₂ (3 atm), Acetic Acid, RT~100High[17]
Base Metal
Mn-1 Complex4-IodonitrobenzeneH₂ (50 bar), THF, 100°C78High[10]
Fe/NH₄Cl3-NitrotolueneEthanol/H₂O, Reflux95High[17]
Co/CN-CeO₂NitrobenzeneH₂ (3 MPa), EtOH/H₂O, 110°C>99>99[19]

Table 1: Comparison of selected precious metal and base metal catalysts for nitroarene hydrogenation.

Harnessing Light and Electrons: Photocatalytic and Electrocatalytic Routes

Moving towards even more sustainable energy inputs, photocatalysis and electrocatalysis offer pathways that can operate at ambient temperature and pressure, often using water as an ultimate source of protons and electrons.

Photocatalytic Synthesis

Photocatalysis utilizes light energy to generate the excited states necessary for driving the reduction of nitroarenes. This approach can eliminate the need for high-pressure hydrogen gas, replacing it with safer hydrogen donors like hydrazine hydrate or even water.[2]

  • System Components: A typical system consists of a semiconductor (e.g., TiO₂, g-C₃N₄), a plasmonic metal-based catalyst, or a dye sensitizer that absorbs light.[2] Upon irradiation, electron-hole pairs are generated. The electrons are transferred to the nitroaromatic compound, initiating the reduction cascade, while the holes are quenched by a sacrificial electron donor.

  • Expert Insight: The choice of photocatalyst is critical for efficiency. For example, Ag-reduced graphene oxide (Ag-RGO) nanocomposites have demonstrated high efficiency for converting nitrobenzene to aniline under visible light.[20] The graphene support acts as an excellent electron acceptor and transporter, while the silver nanoparticles serve as the active catalytic sites, preventing the rapid recombination of the photogenerated electron-hole pairs.

A novel photochemical strategy developed at the University of Manchester employs a synergistic photoredox and cobalt catalytic system to construct anilines from readily available cyclohexanones and amines.[21][22] This dehydrogenative coupling protocol forms the C-N bond first and then progressively aromatizes the ring, offering a unique solution to regioselectivity challenges in traditional aromatic chemistry.[22]

Electrocatalytic Synthesis with Redox Mediators

Electrocatalysis uses electrical current to drive the reduction, offering high control and scalability. A significant green innovation in this area is the use of redox mediators to shuttle electrons from the cathode to the nitrobenzene substrate in solution.[11][23]

  • Mechanism of Action: A redox mediator, such as a polyoxometalate, is first reduced at the cathode.[23] This reduced mediator then diffuses into the bulk solution and chemically reduces the nitrobenzene. In doing so, the mediator is re-oxidized and can return to the cathode to begin the cycle again.

  • Causality for Improved Selectivity: This indirect approach is crucial because it prevents the direct electro-reduction of the nitroarenes at the electrode surface.[11] Direct reduction often leads to undesired side reactions and by-product formation. By using a mediator, the reaction becomes more selective, yielding almost exclusively the desired aniline. Researchers at the University of Glasgow have demonstrated this method can achieve yields of >99% for several substrates at room temperature and pressure, using electricity to drive the electrolysis of water as the source of protons and electrons.[11]

G cluster_flow Electrocatalytic Workflow Cathode Cathode Mediator_ox Mediator (Oxidized) Cathode->Mediator_ox + e⁻ Mediator_ox->Cathode Cycle Repeats Mediator_red Mediator (Reduced) Mediator_ox->Mediator_red Reduction at Electrode Nitro Ar-NO₂ Mediator_red->Nitro Homogeneous Reduction Aniline Ar-NH₂ Nitro->Aniline + 6H⁺ + 6e⁻ Aniline->Mediator_ox Re-oxidation of Mediator

Sources

Methodological & Application

Application Note & Experimental Protocol: Regioselective Bromination of 4-Cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the regioselective synthesis of 2-bromo-4-cyclohexylaniline via electrophilic aromatic substitution. The procedure employs N-Bromosuccinimide (NBS) as a mild and effective brominating agent in a glacial acetic acid solvent system. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and analytical characterization of the final product.

Introduction and Scientific Principles

Brominated anilines are valuable intermediates in organic synthesis, serving as key building blocks for pharmaceuticals, agrochemicals, and materials. The introduction of a bromine atom onto the aniline scaffold provides a versatile handle for subsequent cross-coupling reactions and other functional group transformations.

The bromination of 4-cyclohexylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core principles governing this transformation are:

  • Activating Nature of the Amino Group: The amino (-NH₂) group is a powerful activating group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, significantly increasing the ring's electron density.[1][2] This heightened nucleophilicity makes the ring highly reactive towards electrophiles.[3][4]

  • Directing Effects: The resonance stabilization preferentially increases electron density at the ortho and para positions relative to the amino group.[2][4][5] Consequently, the -NH₂ group is a strong ortho, para-director.

  • Regioselective Control: In the case of 4-cyclohexylaniline, the bulky cyclohexyl group already occupies the para position. This steric hindrance effectively blocks the para position, directing the incoming electrophile (bromonium ion, Br⁺) exclusively to the ortho positions.

  • Controlled Bromination: Direct bromination of highly activated anilines with aqueous bromine (Br₂) often leads to polysubstitution, yielding products like 2,4,6-tribromoaniline.[1][4] To achieve controlled mono-bromination, a milder brominating agent, N-Bromosuccinimide (NBS), is employed.[6] NBS provides a slow, steady source of the electrophilic bromine species, minimizing over-reaction. The use of glacial acetic acid as a polar protic solvent helps to stabilize the reaction intermediates and is easily removed during the work-up phase.[7][8][9]

This protocol details a reliable method to synthesize 2-bromo-4-cyclohexylaniline with high regioselectivity and yield.

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
4-Cyclohexylaniline6373-50-8175.275.0 g (28.5 mmol)Starting material. Purity ≥96%.[10]
N-Bromosuccinimide (NBS)128-08-5177.985.07 g (28.5 mmol)Brominating agent (1.0 eq.).
Glacial Acetic Acid64-19-760.0550 mLSolvent.
Ethyl Acetate141-78-688.11~150 mLExtraction solvent.
Saturated NaHCO₃ (aq)144-55-884.01~100 mLFor neutralization.
Saturated NaCl (aq)7647-14-558.44~50 mLFor washing (brine).
Anhydrous MgSO₄7487-88-9120.37As neededDrying agent.
Ethanol64-17-546.07As neededRecrystallization solvent.
Deionized Water7732-18-518.02As neededFor work-up & recrystallization.

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, Buchner funnel and flask, glassware for recrystallization, TLC plates (silica gel 60 F₂₅₄), and standard laboratory glassware.

Safety and Hazard Management

This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 4-Cyclohexylaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13]

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[14][15] It is also an oxidizer and may intensify fire; keep away from combustible materials.[16][17]

  • Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.[18]

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Ensure eyewash stations and safety showers are readily accessible.[12] All chemical waste must be disposed of according to institutional and local environmental regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclohexylaniline (5.0 g, 28.5 mmol).

    • Add 50 mL of glacial acetic acid to the flask and stir the mixture at room temperature until the aniline is completely dissolved.

  • Bromination:

    • While stirring the solution, add N-Bromosuccinimide (5.07 g, 28.5 mmol) in four to five small portions over a period of 15-20 minutes.

    • Causality Note: Portion-wise addition of NBS is crucial to control the reaction exotherm and prevent potential side reactions, ensuring selective mono-bromination.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Reaction Monitoring (TLC):

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[19]

    • Prepare a TLC plate by spotting the starting material (a dilute solution of 4-cyclohexylaniline in ethyl acetate) and the reaction mixture.

    • Develop the plate using a solvent system of 9:1 Hexane:Ethyl Acetate .

    • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has been consumed and a new, lower Rf spot corresponding to the product is dominant.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 200 mL of cold deionized water. This will precipitate the crude product.

    • Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases (pH ~7-8).

    • Transfer the entire mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization.[20][21] A common solvent system is a mixture of ethanol and water.[18][22]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualization of Experimental Workflow

Bromination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve 4-Cyclohexylaniline in Glacial Acetic Acid B Portion-wise addition of NBS at RT A->B C Stir for 2-3 hours B->C D Monitor by TLC C->D E Quench in Water D->E F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Recrystallize from Ethanol/Water H->I J Collect & Dry Product I->J K Characterize Product (MP, IR, NMR) J->K

Caption: Workflow for the synthesis of 2-bromo-4-cyclohexylaniline.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-bromo-4-cyclohexylaniline.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: The purified product should have a sharp melting point. (Literature values may vary, but should be compared to the starting material's melting point of 52-56 °C[12]).

  • Infrared (IR) Spectroscopy: The IR spectrum serves as a validation of the functional groups present.[23]

    • N-H Stretch: Two distinct sharp bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).[24][25]

    • C-N Stretch (Aromatic): A strong band between 1250-1335 cm⁻¹ indicates the C-N bond of the aromatic amine.[23]

    • N-H Bend: A band in the 1580-1650 cm⁻¹ region corresponds to the N-H scissoring vibration.[23][25]

    • Aromatic C-H & C=C: Peaks corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (~1500-1600 cm⁻¹) will be present.

    • C-Br Stretch: A weak to medium band in the fingerprint region, typically 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

  • ¹H NMR Spectroscopy: Proton NMR provides definitive structural confirmation. The expected spectrum for 2-bromo-4-cyclohexylaniline would show:

    • Aromatic Protons (3H): The introduction of the bromine atom breaks the symmetry of the aromatic ring, resulting in three distinct signals in the aromatic region (~6.5-7.5 ppm).

    • Amine Protons (2H): A broad singlet corresponding to the -NH₂ protons, typically in the range of 3.5-4.5 ppm. The chemical shift can vary with solvent and concentration.

    • Cyclohexyl Protons (11H): A series of complex multiplets in the upfield region (~1.0-2.5 ppm) corresponding to the protons of the cyclohexyl ring.

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
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  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from the Illinois State University Department of Chemistry website.
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  • Fisher Scientific. (2015). SAFETY DATA SHEET: N-Bromosuccinimide.
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The Synthetic Versatility of 2,6-Dibromo-4-cyclohexylaniline: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired properties. 2,6-Dibromo-4-cyclohexylaniline emerges as a highly valuable and versatile building block for researchers, medicinal chemists, and materials scientists. Its unique trifecta of functionalities—a nucleophilic amino group and two ortho-disposed bromine atoms, all appended to a cyclohexyl-substituted benzene ring—offers a rich platform for a multitude of synthetic transformations.

The presence of two bromine atoms allows for selective or double cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The cyclohexyl moiety, a bulky and lipophilic group, can significantly influence the physicochemical properties of the resulting molecules, such as solubility, crystallinity, and biological activity. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions and the synthesis of valuable molecular scaffolds.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms of this compound are prime handles for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation. The two primary transformations where this substrate excels are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Crafting Biaryl and Polyaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[1] For this compound, this reaction opens the door to the synthesis of 2,6-diaryl-4-cyclohexylanilines, which are precursors to a variety of complex molecules, including potential pharmaceutical candidates and organic electronic materials.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] The presence of two bromine atoms allows for a sequential or double coupling, depending on the stoichiometry of the boronic acid and the reaction conditions. The electron-donating nature of the amino group and the cyclohexyl group can influence the rate of oxidative addition.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)2-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L)2-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product R-B(OH)2 R'-B(OH)2 + Base R-B(OH)2->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note: Synthesis of 2,6-Diaryl-4-cyclohexylanilines

Objective: To synthesize 2,6-diaryl-4-cyclohexylaniline derivatives, which are valuable intermediates in medicinal chemistry and materials science.[3] The bulky cyclohexyl group can enhance solubility in organic solvents and influence the solid-state packing of the final products.

Protocol: Double Suzuki-Miyaura Coupling

This protocol is adapted from a similar procedure for the double Suzuki coupling of a related di-bromoaniline derivative and serves as a representative method.[4]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid) (2.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Experimental Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diaryl-4-cyclohexylaniline.

Data Presentation: Representative Reaction Parameters

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O10018High
2Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9024High
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Toluene11012Very High

Note: Yields are expected to be high based on similar transformations reported in the literature. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the arylation of the amino group of this compound or, more commonly, the reaction of the aryl bromide moieties with other amines. A double Buchwald-Hartwig amination can lead to the synthesis of N,N'-diaryl-2,6-diamino-4-cyclohexylbenzene derivatives, which are of interest in materials science.

Mechanistic Insights:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[6]

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, Amine, Pd Catalyst, Ligand, and Base in a Schlenk Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench the Reaction Monitoring->Quenching Extraction Extract with an Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Application Note: Synthesis of N,N'-Diaryl-2,6-diamino-4-cyclohexylbenzene Derivatives

Objective: To synthesize sterically hindered and electronically rich triarylamine structures through a double Buchwald-Hartwig amination. These compounds can serve as building blocks for hole-transporting materials in organic electronics.

Protocol: Double Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the amination of aryl bromides.[6]

Materials:

  • This compound (1.0 mmol)

  • Aryl amine (e.g., Diphenylamine) (2.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.8 mmol)

  • Anhydrous Toluene (10 mL)

Experimental Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.06 mmol), and NaOtBu (2.8 mmol).

  • Add this compound (1.0 mmol) and the aryl amine (2.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C in an oil bath with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite®, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-diaryl-2,6-diamino-4-cyclohexylbenzene derivative.

Further Synthetic Transformations: Synthesis of Carbazoles

Carbazole derivatives are important structural motifs found in many natural products and pharmaceuticals, and they also exhibit interesting photophysical properties.[7][8] this compound can serve as a precursor for the synthesis of substituted carbazoles through a sequence of reactions, typically involving an initial cross-coupling reaction followed by an intramolecular cyclization. For instance, a Suzuki coupling to introduce an ortho-substituted aryl group, followed by an intramolecular C-N bond formation (e.g., a Buchwald-Hartwig or Ullmann-type cyclization), can lead to the carbazole core.

Conclusion: A Versatile Scaffold for Innovation

This compound is a powerful and versatile building block for organic synthesis. Its unique substitution pattern allows for the facile construction of complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions. The ability to perform selective mono- or double-functionalization, coupled with the influence of the cyclohexyl group on the properties of the final products, makes this compound a valuable asset for researchers in drug discovery and materials science. The protocols and application notes provided in this guide serve as a starting point for the exploration of the rich chemistry of this promising synthetic intermediate.

References

  • Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6886. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Carbazoles, Indoles, and Dibenzofurans by Vinylic to Aryl Palladium Migration. The Journal of Organic Chemistry, 61(14), 5340–5348. Available at: [Link]

  • Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G. J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. Available at: [Link]

  • Wikipedia contributors. (2024, January 8). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2024, January 5). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Liu, Z., & Greaney, M. F. (2024). Aminoarylation of alkynes using diarylanilines. Chemical Communications, 60(49), 6296-6299. Available at: [Link]

  • Clamor, N., Damrath, M., Kuczmera, T., Duvinage, D., & Nachtsheim, B. J. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-11. Available at: [Link]

  • Oestreich, M., & Greaney, M. F. (2024). Aminoarylation of alkynes using diarylanilines. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • Oestreich, M., & Greaney, M. F. (2024). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-11. Available at: [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(34), 11615-11619. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Available at: [Link]

  • PubMed. (2024). Aminoarylation of alkynes using diarylanilines. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • PubMed Central. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • ResearchGate. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for 2,6-Dibromo-4-cyclohexylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Building Block

Welcome to a comprehensive guide on the applications of 2,6-Dibromo-4-cyclohexylaniline in the dynamic field of materials science. This document is crafted for researchers, scientists, and professionals dedicated to the development of advanced materials. Within these pages, we will explore the untapped potential of this unique molecule, moving beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is built on a foundation of scientific integrity, drawing from established principles of organic chemistry and materials science to project the utility of this promising, yet underexplored, chemical entity.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic amine characterized by a cyclohexyl group at the para position and two bromine atoms ortho to the amino group. This specific arrangement of functional groups makes it a highly attractive building block for the synthesis of novel organic materials. The reactive sites—the amino group and the two bromine atoms—offer a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with tailored electronic and physical properties.

The presence of the bulky, non-polar cyclohexyl group is anticipated to enhance the solubility of its derivatives in organic solvents, a crucial factor for solution-processable fabrication of organic electronic devices. Furthermore, the dibromo-substitution provides two distinct points for cross-coupling reactions, allowing for the extension of the conjugated system in a controlled manner, which is essential for tuning the optoelectronic properties of the resulting materials.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 175135-11-2[1]
Molecular Formula C₁₂H₁₅Br₂N[1]
Molecular Weight 333.06 g/mol [1][2]
Boiling Point 361.7°C at 760 mmHg[2]
Flash Point 172.5°C[2]
Density 1.622 g/cm³[2]

Potential Applications in Advanced Materials

The unique structural features of this compound open up a myriad of possibilities for its application in materials science. While direct, extensive literature on this specific molecule is nascent, we can extrapolate its potential based on the well-established chemistry of analogous compounds and the functional groups it possesses.

Organic Light-Emitting Diodes (OLEDs)

The development of new, efficient, and stable materials for OLEDs is a continuous pursuit in materials science. This compound can serve as a key intermediate in the synthesis of hole-transporting materials (HTMs) and emissive host materials. The aniline core is a well-known electron-donating moiety, which is a desirable characteristic for HTMs.

Synthetic Strategy:

The two bromine atoms can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce various aromatic or heteroaromatic units.[3] This allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLED devices. The cyclohexyl group can improve the amorphous nature of the resulting thin films, preventing crystallization and enhancing device stability and lifetime.

Organic Field-Effect Transistors (OFETs)

In the realm of organic electronics, OFETs are fundamental components of integrated circuits, sensors, and displays.[4][5] The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. This compound can be utilized as a monomer for the synthesis of conjugated polymers with potential applications as the active layer in OFETs.

Synthetic Strategy:

Polymerization can be achieved through various cross-coupling methods, such as Suzuki polycondensation, to create well-defined, high-molecular-weight polymers. The bulky cyclohexyl side chains can promote favorable intermolecular packing in the solid state, which is crucial for efficient charge transport. By carefully selecting the co-monomer, the electronic properties of the resulting polymer can be tailored to achieve either p-type or n-type semiconducting behavior.

High-Performance Polymers

Beyond organic electronics, the dibromo functionality of this compound makes it a suitable monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific mechanical properties. The aromatic backbone can be extended through reactions like the Suzuki coupling, leading to rigid-rod polymers. The cyclohexyl groups can act as "solubilizing" and "space-filling" pendants, improving processability without significantly compromising the thermal properties of the polymer backbone.

Experimental Protocols

The following protocols are exemplary and designed to provide a starting point for the utilization of this compound in materials synthesis. These are based on well-established synthetic methodologies and should be adapted and optimized for specific target molecules.

Suzuki-Miyaura Cross-Coupling for Arylation

This protocol describes a general procedure for the mono- or di-arylation of this compound. This reaction is fundamental for the synthesis of precursors for OLED materials and other functional molecules.[6][7]

Reaction Scheme:

Suzuki_Coupling reagents Ar-B(OH)₂ Pd(PPh₃)₄ Base, Solvent, Δ product Arylated Product reagents->product start This compound start->reagents Buchwald_Hartwig reagents Ar-NH₂ Pd Catalyst, Ligand Base, Solvent, Δ product N-Aryl Product reagents->product start This compound start->reagents

Sources

Application Notes and Protocols: 2,6-Dibromo-4-cyclohexylaniline as a Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the utilization of 2,6-Dibromo-4-cyclohexylaniline as a key precursor in the synthesis of azo dyes. This document details the underlying chemical principles, step-by-step experimental protocols, characterization techniques, and safety considerations. The presence of two electron-withdrawing bromine atoms ortho to the amine, combined with the bulky cyclohexyl group para, imparts unique properties to the resulting diazonium salt and subsequent azo dyes. These properties include enhanced stability and distinct spectral characteristics, making this precursor of significant interest for developing novel colorants for applications in textiles, advanced materials, and as analytical reagents.

Introduction: The Strategic Advantage of this compound

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] Their synthesis is a cornerstone of industrial and laboratory organic chemistry.[1] The color of azo dyes is determined by the extended conjugation of the aromatic systems linked by the azo bridge, which can be finely tuned by the nature and position of substituents on the aromatic rings.[2][3]

The selection of the primary aromatic amine, or the diazo component, is critical in dictating the final properties of the dye. This compound offers a unique combination of steric and electronic features:

  • Electronic Effects: The two bromine atoms are strongly electron-withdrawing, which increases the electrophilicity of the corresponding diazonium ion. This enhanced electrophilicity facilitates a more efficient coupling reaction with electron-rich aromatic compounds.[4]

  • Steric Hindrance: The bulky cyclohexyl group and the ortho-bromo substituents can influence the planarity of the resulting dye molecule, potentially leading to shifts in the absorption maxima (λmax) and altering properties like solubility and lightfastness.

  • Hydrophobicity: The cyclohexyl moiety increases the lipophilicity of the dye molecule, which can be advantageous for applications in dyeing synthetic, hydrophobic fibers like polyester.

This guide provides the foundational knowledge and practical protocols to leverage these characteristics in the synthesis of novel azo dyes.

The Core Chemistry: A Two-Step Synthesis

The synthesis of azo dyes from this compound follows the classical and robust two-step pathway: Diazotization followed by Azo Coupling .[3]

Step 1: Diazotization

Diazotization is the process of converting the primary aromatic amine into a reactive diazonium salt using nitrous acid (HNO₂).[1] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C).[4]

Mechanism Rationale: The low temperature is critical because diazonium salts are generally unstable at higher temperatures and can decompose, leading to the formation of phenols and releasing nitrogen gas.[5][6] The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺), the key reagent that reacts with the primary amine.

Step 2: Azo Coupling

The freshly prepared, cold diazonium salt solution is then immediately reacted with an electron-rich coupling component.[3] This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.[7] Common coupling components include phenols, naphthols, and aromatic amines.[8]

pH is Critical:

  • For Phenolic Coupling: The reaction is carried out in a slightly alkaline medium (pH > 7.5).[7] The basic conditions deprotonate the phenol to form the more strongly activating phenoxide ion, which is necessary for the weakly electrophilic diazonium salt to react.[5][6]

  • For Amine Coupling: The reaction is performed in a slightly acidic medium (pH < 6).[7] This ensures that while the coupling component (the aromatic amine) is sufficiently activated, the concentration of the free, unprotonated amine is high enough to react.

The choice of coupling component is the primary determinant of the final dye's color.

Experimental Protocols

Safety First: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Ensure eyewash stations and safety showers are accessible.[9][10]

Protocol 1: Diazotization of this compound

This protocol details the formation of the 2,6-Dibromo-4-cyclohexylbenzenediazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the procedure.[1]

  • In a separate beaker, prepare a solution of 0.0105 mol of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension. Use a thermometer to ensure the temperature does not rise above 5 °C.[4]

  • After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.

  • The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.[1]

Workflow for Azo Dye Synthesis

G cluster_0 PART 1: Diazotization (0-5 °C) cluster_1 PART 2: Azo Coupling (0-5 °C) cluster_2 PART 3: Workup & Purification A This compound B HCl, H₂O A->B Suspend & Cool D Diazonium Salt Solution B->D Stir 30 min C NaNO₂ Solution C->B Add Dropwise E Coupling Component (e.g., Phenol in NaOH) D->E Add Slowly F Crude Azo Dye (Precipitate) E->F Stir 1-2 hours G Vacuum Filtration F->G H Wash with Cold H₂O G->H I Recrystallization H->I J Pure Azo Dye I->J

Caption: General workflow for synthesizing azo dyes.

Protocol 2: Azo Coupling with Phenol

This protocol describes the synthesis of an orange-red dye by coupling the diazonium salt with phenol.

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 0.01 mol of phenol in 20 mL of 10% aqueous NaOH solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution.[11] An intensely colored orange-red precipitate should form immediately.[8]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.[4]

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid precipitate with several portions of cold distilled water to remove unreacted starting materials and salts.[11]

  • The crude dye can now be dried and purified.

Protocol 3: Purification by Recrystallization

Purification is essential to remove impurities and obtain a crystalline product with a sharp melting point.

Materials:

  • Crude azo dye

  • Suitable solvent (e.g., ethanol, acetic acid, or an ethanol/water mixture)[12]

Procedure:

  • Transfer the crude, dried dye to an Erlenmeyer flask.

  • Add a minimum amount of the chosen recrystallization solvent and heat the mixture gently on a hot plate until the dye completely dissolves.[12]

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12][13]

  • Collect the pure crystalline dye by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[14]

Characterization of the Synthesized Azo Dyes

Proper characterization is crucial to confirm the structure and purity of the synthesized dye.

Spectroscopic Analysis
TechniquePurposeExpected Observations
UV-Visible Spectroscopy To determine the maximum wavelength of absorption (λmax) and confirm the color of the dye.[15]An intense absorption band in the visible region (typically 400-600 nm) corresponding to the π→π* transition of the conjugated azo system.[16] The exact λmax will depend on the coupling component used.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups present in the dye molecule.Characteristic stretching vibration of the -N=N- group around 1400–1490 cm⁻¹.[17][18] Presence of C-Br stretches. For phenol-coupled dyes, a broad -OH stretch around 3300-3400 cm⁻¹.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure and confirm the successful coupling reaction.Signals corresponding to the aromatic protons of both the diazo and coupling components, with chemical shifts influenced by the azo bridge. The cyclohexyl protons will appear in the aliphatic region.
Physical Properties
  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Thin-Layer Chromatography (TLC): Used to assess the purity of the product and monitor the progress of the reaction. A single spot indicates a pure compound.[19]

Data Presentation: Representative Dye Properties

The following table summarizes expected properties for a representative azo dye synthesized from this compound and a generic phenolic coupling component.

PropertyDescription
Precursor This compound
Coupling Component Phenol
Expected Color Orange-Red
Expected λmax ~480 nm (in Ethanol)
Key FTIR Peaks (cm⁻¹) ~3400 (O-H), ~1450 (N=N), Aromatic C-H, C-Br
Solubility Generally soluble in organic solvents like ethanol, acetone, DMF; insoluble in water.

Chemical Structures

Caption: Reaction scheme for azo dye synthesis.

(Note: As I am a language model, I cannot generate actual images for the chemical structures. The DOT script above is a template where image links would be inserted.)

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a wide range of azo dyes. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel chromophores. The unique electronic and steric properties imparted by the dibromo and cyclohexyl substituents, respectively, offer significant opportunities for developing dyes with tailored properties for advanced applications in materials science, analytical chemistry, and beyond. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity.

References

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  • PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.
  • Science World Journal. (n.d.). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.
  • National Institutes of Health (NIH). (2020).
  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
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  • Quora. (2015). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively?
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Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Molecular Complexity with 2,6-Dibromo-4-cyclohexylaniline

The 2,6-disubstituted aniline scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials.[1] The strategic functionalization of this core allows for the precise tuning of molecular properties, influencing everything from receptor binding affinity to photophysical characteristics. This compound serves as a versatile and sterically defined building block, where the two bromine atoms offer orthogonal handles for sequential or exhaustive carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and ester reagents.[2] This guide provides a detailed exploration of the application of Suzuki coupling to this compound, offering field-proven insights and step-by-step protocols for achieving both selective mono-arylation and exhaustive di-arylation. Understanding the nuances of catalyst selection, reaction conditions, and potential side reactions is paramount for successfully leveraging this challenging yet rewarding substrate.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The substrate, this compound, presents specific challenges due to the steric hindrance around the bromine atoms and the electron-donating nature of the aniline moiety, which can slow the initial oxidative addition step.[3][4]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aniline. For sterically hindered and electron-rich aryl halides, this step is often rate-limiting. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this process.[5] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the oxidative addition.[6][7]

  • Transmetalation: Following oxidative addition, a base activates the organoboron reagent (e.g., arylboronic acid) to form a more nucleophilic boronate species.[8] This species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[3] Bulky ligands can also accelerate this step.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-Br (Dibromoaniline) ArPd(II)BrL_n ArPd(II)Br Complex OxAdd->ArPd(II)BrL_n Transmetalation Transmetalation ArPd(II)BrL_n->Transmetalation Ar'B(OR)2 Base ArPd(II)Ar'L_n ArPd(II)Ar' Complex Transmetalation->ArPd(II)Ar'L_n RedElim Reductive Elimination ArPd(II)Ar'L_n->RedElim RedElim->Pd(0)L_n Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimized Conditions for Arylation

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For a sterically hindered, electron-rich substrate like this compound, catalyst systems employing bulky biarylphosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.[2] The following table summarizes recommended starting conditions for both mono- and di-arylation, adapted from successful couplings of structurally similar dibromoanilines.[9][10]

Parameter Selective Mono-Arylation Exhaustive Di-Arylation Rationale & Causality
Substrate This compoundThis compoundThe target electrophile.
Boronic Acid 1.1 - 1.2 equivalents2.5 - 3.0 equivalentsStoichiometry is the primary driver for selectivity. A slight excess for mono-arylation ensures efficient coupling without driving the reaction to completion. A larger excess is needed for di-arylation.
Pd Precatalyst XPhos Pd G2/G3 (1-2 mol%)XPhos Pd G2/G3 (2-3 mol%)Precatalysts provide stable, air-tolerant sources of the active Pd(0) catalyst. XPhos is a bulky, electron-rich ligand ideal for hindered substrates, facilitating both oxidative addition and reductive elimination.[6][7]
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)A moderately strong, non-nucleophilic base is required to activate the boronic acid without promoting side reactions. K₃PO₄ is often effective.[2]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic polar solvents or aromatic solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[4]
Temperature 80 - 100 °C100 - 110 °CHigher temperatures are generally required for the second, more sterically hindered coupling.
Reaction Time 4 - 12 hours (Monitor by TLC/LC-MS)12 - 24 hoursThe second coupling is significantly slower. Monitoring is crucial to prevent over-reaction in the mono-arylation case.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[11]

Protocol 1: Selective Mono-Arylation

This protocol is designed to favor the formation of 2-aryl-6-bromo-4-cyclohexylaniline by carefully controlling the stoichiometry of the boronic acid.

Workflow: Selective Mono-Arylation

Mono_Arylation_Workflow Setup 1. Reaction Setup (Schlenk Flask, Inert Atm.) Reagents 2. Add Reagents - Dibromoaniline (1.0 eq) - Boronic Acid (1.1 eq) - Base (2.0 eq) Setup->Reagents Catalyst 3. Add Catalyst System - XPhos Pd G2 (1-2 mol%) Reagents->Catalyst Solvent 4. Add Degassed Solvents (Dioxane/H₂O) Catalyst->Solvent Reaction 5. Heat and Stir (80-100 °C) Solvent->Reaction Monitor 6. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 7. Aqueous Workup & Extraction Monitor->Workup Purify 8. Column Chromatography Workup->Purify Troubleshooting_Flow Start Reaction Issue? LowYield Low or No Conversion Start->LowYield SideProduct Side Products Observed Start->SideProduct CheckCatalyst Catalyst Inactive? LowYield->CheckCatalyst CheckInert Oxygen Present? LowYield->CheckInert CheckTemp Temperature Too Low? LowYield->CheckTemp Protodeboronation Protodeboronation? SideProduct->Protodeboronation Homocoupling Boronic Acid Homocoupling? SideProduct->Homocoupling Sol_NewCat Use Fresh Precatalyst Increase Loading CheckCatalyst->Sol_NewCat Sol_Degas Improve Degassing Technique CheckInert->Sol_Degas Sol_Temp Increase Temperature CheckTemp->Sol_Temp Sol_Proto Use Anhydrous Conditions Use Boronic Ester (BPin) Weaker Base (e.g., K₂CO₃) Protodeboronation->Sol_Proto Sol_Homo Ensure Inert Atmosphere Check Boronic Acid Purity Homocoupling->Sol_Homo

Sources

Step-by-step synthesis of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2,6-Dibromo-4-cyclohexylaniline

Authored by: A Senior Application Scientist

Introduction

This document provides a detailed protocol for the synthesis of this compound, a substituted aniline of interest to researchers in medicinal chemistry and materials science. The structural motif, featuring a cyclohexyl group at the para-position and bromine atoms ortho to the amine, makes it a valuable building block for creating more complex molecular architectures. The synthesis is achieved through a classic electrophilic aromatic substitution reaction, a cornerstone of organic chemistry.[1]

The core of this synthesis relies on the potent activating and ortho-, para-directing nature of the amino group on the aniline ring.[2] With the para-position occupied by the cyclohexyl substituent, incoming electrophiles, in this case, bromonium ions (Br+), are directed almost exclusively to the two vacant ortho-positions (C2 and C6). This regioselectivity allows for a high-yielding and clean synthesis of the desired 2,6-disubstituted product. This guide will detail a robust protocol using molecular bromine as the brominating agent and provide insights into the reaction mechanism, safety considerations, and purification strategies.

Physicochemical Properties of Starting Material and Product

A summary of the key physical and chemical properties for the starting material and the target product is presented below for easy reference.

Property4-Cyclohexylaniline (Starting Material)This compound (Target Product)
Molecular Formula C₁₂H₁₇NC₁₂H₁₅Br₂N
Molecular Weight 175.27 g/mol 333.06 g/mol
Appearance White to off-white crystalline solidExpected to be a crystalline solid
CAS Number 6373-50-8[3]Not readily available
Key Reactivity Nucleophilic amine, activated aromatic ring[3]Nucleophilic amine, potential for cross-coupling reactions at C-Br bonds

Reaction Mechanism and Rationale

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The lone pair of electrons on the nitrogen atom of the aniline ring strongly activates the benzene ring towards electrophilic attack.

  • Generation of the Electrophile : Molecular bromine (Br₂) is polarized by the solvent or by interaction with the electron-rich aniline, creating a potent electrophile, Br⁺.

  • Nucleophilic Attack : The π-electron system of the 4-cyclohexylaniline ring attacks the electrophilic bromine atom. This attack preferentially occurs at the ortho positions due to the directing effect of the -NH₂ group.

  • Formation of the Sigma Complex : A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Deprotonation and Aromatization : A base (such as the solvent or another aniline molecule) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated product.

  • Second Bromination : The process repeats at the second ortho position to yield the final 2,6-dibromo product.

The choice of solvent is critical. Acetic acid is often used as it is polar enough to facilitate the reaction but does not react with bromine under the reaction conditions.

Experimental Protocol

This protocol is adapted from established methods for the dibromination of substituted anilines.[4][5]

Materials and Reagents
  • 4-Cyclohexylaniline (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (2.1 eq)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Step-by-Step Synthesis Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclohexylaniline (e.g., 5.0 g, 28.5 mmol) in glacial acetic acid (100 mL). Stir the mixture at room temperature until all the solid has dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Bromine Solution : In a separate flask, prepare a solution of bromine (e.g., 9.5 g, 3.0 mL, 59.9 mmol, 2.1 eq) in glacial acetic acid (20 mL). Caution: Perform this step in a well-ventilated fume hood, as bromine is highly corrosive and toxic.

  • Bromination Reaction : Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the stirred solution of 4-cyclohexylaniline over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction completion.

  • Quenching the Reaction : Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water (300 mL). This will precipitate the crude product and dilute the acetic acid.

  • Neutralization and Work-up :

    • Slowly add saturated sodium bicarbonate solution to the aqueous mixture to neutralize the excess acetic acid and any hydrobromic acid (HBr) formed during the reaction. Be cautious as this will generate CO₂ gas. Continue adding until the effervescence ceases and the pH is neutral to slightly basic (~pH 8).

    • To quench any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the characteristic orange/brown color of bromine disappears.

    • The crude product may precipitate as a solid at this stage. If so, collect the solid by vacuum filtration, wash it thoroughly with deionized water, and proceed to the purification step.

    • If the product remains oily or does not fully precipitate, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Isolation of Product :

    • Combine the organic extracts and wash them with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel to yield the pure product.

Visualization of the Synthetic Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_aniline Dissolve 4-Cyclohexylaniline in Acetic Acid reaction Dropwise addition of Bromine (0-10 °C) prep_aniline->reaction prep_br2 Prepare Bromine Solution in Acetic Acid prep_br2->reaction stir Stir at Room Temperature (2-4 hours) reaction->stir quench Quench with Ice Water stir->quench neutralize Neutralize with NaHCO₃ & Quench Br₂ with Na₂S₂O₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_conc Dry & Concentrate extract->dry_conc purify Purification (Recrystallization or Chromatography) dry_conc->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Glacial Acetic Acid is corrosive and can cause skin and eye burns. Handle with care and appropriate PPE.

  • Hydrobromic Acid (HBr) is a corrosive byproduct of the reaction. The neutralization step must be performed carefully to control the release of heat and CO₂ gas.

  • Ensure an emergency eyewash and safety shower are readily accessible. Have a bromine spill kit available, which typically includes a neutralizing agent like sodium thiosulfate.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound from commercially available 4-cyclohexylaniline. The electrophilic bromination is a high-yielding reaction that benefits from the strong directing effect of the amine substituent. Careful control of the reaction temperature and adherence to safety protocols, particularly when handling bromine, are essential for a successful and safe synthesis. The resulting product is a versatile intermediate for further chemical transformations in drug discovery and materials science research.

References

  • Taylor & Francis Online. (2006, December 19).
  • Benchchem. Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline.
  • Google Patents. (CN102491910A). Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • Benchchem. Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.
  • Google Patents. (CN103570566A). Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • Benchchem.
  • Benchchem. A Comprehensive Technical Guide to 2,6-Dibromo-4-nitroaniline for Researchers and Drug Development Professionals.
  • ChemicalBook. 2,6-Dibromo-4-methylaniline synthesis.
  • ChemicalBook. 4-CYCLOHEXYLANILINE | 6373-50-8.
  • Benchchem.
  • Google Patents. (EP0727412B1).
  • Google Patents. (CN1357533A). Prepn. of 2,6-dibromo aniline.
  • National Center for Biotechnology Information (PMC). 2,6-Dibromo-4-methylaniline.
  • ChemicalBook. 2,6-Dibromo-4-nitroaniline synthesis.
  • Common Organic Chemistry.

Sources

Purification of 2,6-Dibromo-4-cyclohexylaniline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2,6-Dibromo-4-cyclohexylaniline by Recrystallization

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of this compound, a key intermediate in synthetic chemistry, through the technique of recrystallization. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, which is essential for subsequent synthetic steps and ensuring the integrity of final products.

Introduction: The Rationale for Purification

This compound is a substituted aniline whose purity is paramount for its effective use in chemical synthesis. Crude products from synthesis are often contaminated with unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions, reduce yields, and complicate the purification of downstream products.[1] Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[2][3] The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).[3]

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is crucial for developing an effective purification strategy. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 175135-11-2[4][5]
Molecular Formula C₁₂H₁₅Br₂N[4][5]
Molecular Weight 333.06 g/mol [4][5]
Melting Point 37 °C[4][6]
Boiling Point 361.7 °C at 760 mmHg[4][6]
Density 1.622 g/cm³[4][6]
Appearance Crystalline Solid[7]
Solubility Generally more soluble in organic solvents than in water due to its non-polar cyclohexyl group and bromine atoms.[7]

Understanding Potential Impurities

The impurity profile of crude this compound typically depends on the synthetic route employed. Common syntheses involve the bromination of 4-cyclohexylaniline. Potential impurities may include:

  • Unreacted Starting Material: Residual 4-cyclohexylaniline.

  • Mono-brominated Byproducts: 2-Bromo-4-cyclohexylaniline, formed due to incomplete bromination.

  • Isomeric Byproducts: Other dibrominated isomers, although the directing effects of the amino group favor 2,6-substitution.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[8]

  • Residual Reagents: Impurities from the brominating agent (e.g., N-Bromosuccinimide) or catalysts.[9]

The Core Principle: Solvent Selection for Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[3]

  • Low Solvating Power at Low Temperatures: The compound should have poor solubility in the solvent at low temperatures (e.g., in an ice bath) to maximize recovery.[3]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound to be purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

Given the structure of this compound, which contains both a non-polar cyclohexyl group and a polar aniline moiety, a solvent of intermediate polarity or a two-solvent system is often effective.

start Begin Solvent Selection test_solubility Test solubility of crude product in a small amount of solvent at room temp. start->test_solubility is_soluble Is it soluble? test_solubility->is_soluble soluble_path Poor Solvent for Single-Solvent Recrystallization. Consider as Solvent #2 in a two-solvent system. is_soluble->soluble_path Yes insoluble_path Heat the suspension to the solvent's boiling point. is_soluble->insoluble_path No is_soluble_hot Is it soluble when hot? insoluble_path->is_soluble_hot insoluble_hot_path Poor solvent. Try another solvent. is_soluble_hot->insoluble_hot_path No soluble_hot_path Cool the solution slowly to room temperature, then in an ice bath. is_soluble_hot->soluble_hot_path Yes crystals_form Do crystals form? soluble_hot_path->crystals_form no_crystals_path Too much solvent was used, or it is not a good solvent. Try another solvent or a two-solvent system. crystals_form->no_crystals_path No good_solvent Potential Good Solvent. Proceed to full-scale recrystallization. crystals_form->good_solvent Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Experimental Protocol: Purification of this compound

This protocol provides a step-by-step methodology for the recrystallization process.

Materials and Equipment
  • Crude this compound

  • Candidate solvents (e.g., ethanol, methanol, isopropanol, hexane, heptane, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Glass funnel (for hot filtration, if needed)

  • Activated charcoal (optional, for colored impurities)

  • Spatula, beakers, graduated cylinders

  • Ice bath

Step-by-Step Recrystallization Procedure

cluster_main Recrystallization Workflow A 1. Dissolution Dissolve crude solid in minimum amount of hot solvent. B 2. Hot Filtration (Optional) Remove insoluble impurities. A->B If needed C 3. Crystallization Cool solution slowly to form pure crystals. A->C B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with ice-cold solvent. D->E F 6. Drying Dry purified crystals to remove solvent. E->F

Caption: The sequential workflow for the recrystallization process.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves at the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good recovery.[3] Using excess solvent is a common error that leads to poor or no crystal yield.[3]

  • Decolorization/Hot Filtration (if necessary):

    • If the solution is colored due to impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

    • If there are insoluble impurities (including charcoal), perform a hot filtration. Pre-warm a stemless or short-stemmed funnel and a receiving Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel.[10] Filter the hot solution through fluted filter paper.

  • Crystallization:

    • Cover the flask containing the clear, hot solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals by further decreasing the compound's solubility.

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a minimum amount of ice-cold solvent.[3] This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the purified product.[3]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to help dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely, or for more efficient drying, place them in a vacuum desiccator.

Two-Solvent Recrystallization (Alternative Protocol)

If a single suitable solvent cannot be found, a two-solvent system can be used.[10] This involves one solvent in which the compound is highly soluble (Solvent #1) and another in which it is poorly soluble (Solvent #2). The two solvents must be miscible.

  • Dissolve the crude compound in a minimum amount of hot Solvent #1.

  • While keeping the solution hot, add Solvent #2 dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[10]

  • Add a drop or two of hot Solvent #1 to redissolve the precipitate and make the solution clear again.

  • Proceed with the cooling, isolation, and drying steps as described above.

Purity Assessment and Characterization

The purity of the recrystallized this compound should be assessed to validate the success of the purification.

  • Melting Point Analysis: A pure compound will have a sharp melting point that is close to the literature value (37 °C).[4][6] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product on a TLC plate. The purified product should ideally show a single spot.

  • Spectroscopic Analysis: Techniques like NMR and FT-IR can be used to confirm the chemical structure and absence of impurities in the final product.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Halogenated aromatic compounds should be handled with care as they can be irritants and have unknown toxicological properties.[11]

  • Organic solvents are often flammable; avoid open flames and use a hot plate for heating.

References

  • This compound | 175135-11-2. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • 2,6-Dibromo-4-chloroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing. Retrieved from [Link]

  • 2,6-Dibromo-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for Purity Determination of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2,6-Dibromo-4-cyclohexylaniline, a key intermediate in pharmaceutical and chemical synthesis. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol grounded in established chromatographic principles and regulatory expectations. The method demonstrates excellent specificity, capable of separating the main analyte from potential impurities and degradation products. The causality behind the selection of chromatographic parameters is explained, and the entire protocol is structured as a self-validating system in alignment with international guidelines.

Introduction and Scientific Rationale

This compound (CAS No. 175135-11-2) is a substituted aniline derivative whose purity is critical for the quality, safety, and efficacy of subsequent products.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[3]

This method is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[4] Given the chemical structure of this compound, which features a nonpolar cyclohexyl group and a brominated benzene ring, it is well-suited for retention and separation on a C18 stationary phase.[5][6] An isocratic mobile phase of acetonitrile and water provides the necessary elution strength, while a small amount of acid is incorporated to ensure sharp, symmetrical peak shapes by suppressing the ionization of the basic aniline functional group.

The trustworthiness of this protocol is established by incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation and forced degradation studies.[7][8][9] A properly validated stability-indicating method ensures that the analytical procedure can accurately measure the analyte, free from interference from potential degradation products, process impurities, or other matrix components.[10][11]

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

    • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

    • Analytical Balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

  • Reagents and Chemicals:

    • This compound Reference Standard (purity ≥99.0%).

    • Acetonitrile (ACN), HPLC Grade.

    • Water, HPLC Grade or Milli-Q equivalent.

    • Phosphoric Acid (H₃PO₄), ACS Grade or higher.

    • Methanol, HPLC Grade (for sample preparation).

  • Consumables:

    • Volumetric flasks and pipettes (Class A).

    • HPLC Vials, 2 mL, amber, with caps and septa.

    • Syringe filters, 0.45 µm PTFE or nylon, solvent-compatible.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18, or equivalent)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (75:25:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 750 mL of Acetonitrile and 250 mL of Water into a 1 L solvent reservoir.

    • Add 1.0 mL of Phosphoric Acid to the mixture.

    • Mix thoroughly and degas for 15 minutes using sonication or an inline degasser. The purpose of degassing is to prevent the formation of bubbles that can interfere with the detector baseline.[12]

  • Diluent Preparation:

    • Use the mobile phase as the diluent to ensure sample solvent compatibility and prevent peak distortion.

  • Standard Solution Preparation (Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to ambient temperature.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution Preparation (Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow steps 2-4 from the Standard Solution Preparation.

    • Prior to injection, filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure and System Suitability
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[13]

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The chromatographic system must meet the criteria outlined in pharmacopoeial chapters like USP <621> to be deemed suitable for the analysis.[14][15][16]

    • Tailing Factor (T): Must be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the prepared sample solutions.

    • Inject a standard solution periodically (e.g., every 10 sample injections) to verify system consistency throughout the run.

Method Causality and Self-Validation Framework

Rationale for Method Parameters
  • Stationary Phase: A C18 column was selected due to its strong hydrophobic retention characteristics, which are ideal for separating nonpolar aromatic compounds like this compound.[17] The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase Composition: The ratio of acetonitrile to water (75:25) was optimized to achieve a reasonable retention time (typically 5-10 minutes) for the main peak, allowing for the elution of more polar impurities earlier and more nonpolar impurities later. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shapes and lower backpressure.[18] The addition of phosphoric acid maintains a low pH, keeping the aniline nitrogen protonated and preventing peak tailing that arises from interactions with residual silanols on the stationary phase.[19]

  • Detection Wavelength: The UV detection wavelength of 240 nm was chosen based on the UV absorbance spectrum of the aniline chromophore, providing high sensitivity for the analyte and its structurally related impurities.

Trustworthiness through Forced Degradation

To ensure this method is "stability-indicating," a forced degradation study should be performed as part of a formal validation.[8] This process demonstrates the method's specificity by proving it can separate the intact drug from its potential degradation products.[20] The protocol involves subjecting the analyte to harsh conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C (solid state)

  • Photolytic Degradation: ICH-compliant light exposure

The goal is to achieve 5-20% degradation of the active ingredient.[11] The chromatograms from these stressed samples are then used to confirm that all degradation peaks are baseline-resolved from the main this compound peak.

Workflow for Purity Analysis

The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN/H2O/H3PO4) prep_std Prepare Standard Solution (0.5 mg/mL) equilibrate Equilibrate System prep_sample Prepare Sample Solution (0.5 mg/mL) sst System Suitability Test (5x Standard Inj.) prep_sample->equilibrate Load Samples analyze Inject Blank & Samples equilibrate->sst sst->analyze acquire Acquire Chromatograms analyze->acquire integrate Integrate Peaks calculate Calculate Purity (% Area)

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Sources

Derivatization of 2,6-Dibromo-4-cyclohexylaniline for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise zur Derivatisierung von 2,6-Dibrom-4-cyclohexylanilin für die medizinische Chemie

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 13. Januar 2026 Dokument-ID: AN-DBC-2026-01

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2,6-Dibrom-4-cyclohexylanilin, einem vielseitigen Baustein für die medizinische Chemie. Die Präsenz von zwei reaktiven Bromatomen und einer primären Aminogruppe in einem lipophilen Cyclohexyl-Grundgerüst macht dieses Molekül zu einem idealen Ausgangspunkt für die Synthese diverser Wirkstoffkandidaten. Wir stellen bewährte Protokolle für zwei fundamentale Transformationsstrategien vor: N-Acylierung und Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung. Diese Methoden ermöglichen die systematische Modifikation des Moleküls zur Erzeugung von Bibliotheken für das Wirkstoffscreening. Die Kausalität hinter den experimentellen Entscheidungen wird erläutert, um eine robuste und reproduzierbare Synthese zu gewährleisten.

Einleitung: Die strategische Bedeutung von 2,6-Dibrom-4-cyclohexylanilin

In der modernen Wirkstoffforschung sind Molekül-Grundgerüste (Scaffolds), die eine gezielte und vielseitige Funktionalisierung ermöglichen, von unschätzbarem Wert. Das 2,6-Dibrom-4-cyclohexylanilin-Gerüst vereint mehrere vorteilhafte Eigenschaften:

  • Orthogonale Reaktionsstellen: Die Aminogruppe (-NH₂) und die beiden Bromatome (Br) können selektiv modifiziert werden. Die Amino-Gruppe ist ein klassischer Angriffspunkt für Amidierungen (N-Acylierung), Alkylierungen oder Sulfonylierungen, während die Bromatome ideale "Ankerpunkte" für metallkatalysierte Kreuzkupplungsreaktionen sind.[1]

  • Lipophilie und Raumanspruch: Die Cyclohexylgruppe erhöht die Lipophilie des Moleküls, was die Membrangängigkeit und die Pharmakokinetik potenzieller Wirkstoffe positiv beeinflussen kann. Zudem führt sie einen signifikanten sterischen Anspruch ein, der die Bindungsaffinität und -selektivität an biologische Zielstrukturen modulieren kann.

  • Synthetische Zugänglichkeit: Bromierte Aniline sind eine wichtige Klasse von Zwischenprodukten in der organischen Synthese, die in der Pharma- und Agrochemie breite Anwendung finden.[2][3] Die Substituenten am Anilinring beeinflussen dessen physikochemische Eigenschaften und können die biologische Aktivität und Selektivität maßgeblich steigern.[2]

Diese Anleitung dient als praktische Ressource für Forscher, die das Potenzial dieses vielseitigen Bausteins für die Entwicklung neuer therapeutischer Wirkstoffe erschließen möchten.

Derivatisierungsstrategien: Ein modularer Ansatz

Die Derivatisierung von 2,6-Dibrom-4-cyclohexylanilin kann über mehrere Wege erfolgen. Wir konzentrieren uns auf zwei der robustesten und am weitesten verbreiteten Methoden in der medizinischen Chemie.

G A 2,6-Dibrom-4-cyclohexylanilin (Ausgangsmaterial) B N-Acylierung (z.B. mit R-COCl, Base) A->B Modifikation der Aminogruppe C Suzuki-Miyaura-Kupplung (z.B. mit R-B(OH)₂, Pd-Kat., Base) A->C C-C-Bindungsknüpfung an den Brom-Positionen D N-Acyl-Derivate (Amide) B->D E Diaryl-Derivate (Biaryle) C->E SuzukiCycle cluster_0 Suzuki-Miyaura-Katalysezyklus A Pd(0)L₂ (Aktiver Katalysator) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L₂(Br) B->C D Transmetallierung (mit R-B(OH)₂ + Base) C->D E Ar-Pd(II)L₂(R) D->E B(OH)₂(Br)⁻ F Reduktive Eliminierung E->F F->A G Ar-R (Produkt) F->G

Sources

Scalable synthesis of 2,6-Dibromo-4-cyclohexylaniline for industry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 2,6-Dibromo-4-cyclohexylaniline

Topic: Scalable Synthesis of this compound for Industry Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key building block in the synthesis of various high-value chemical products, including pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a bulky cyclohexyl group and ortho-bromine atoms, imparts unique properties to its derivatives. This application note presents a robust, scalable, and efficient two-step synthesis route designed for industrial application. The process begins with the synthesis of the precursor, 4-cyclohexylaniline, followed by a regioselective dibromination. The methodologies described herein are optimized for high yield, purity, and operational safety, addressing the critical demands of large-scale chemical manufacturing.

Introduction and Strategic Overview

The industrial production of fine chemicals demands synthetic routes that are not only high-yielding but also economically viable and environmentally responsible. The synthesis of this compound presents a classic challenge in aromatic chemistry: achieving precise regioselective functionalization on a multi-substituted benzene ring.

Our strategic approach divides the synthesis into two logical and scalable core stages:

  • Formation of the Molecular Backbone: Synthesis of 4-cyclohexylaniline. This precursor is the foundation of the final product.

  • Regioselective Halogenation: The targeted dibromination of 4-cyclohexylaniline to yield the final product.

This two-step process is advantageous for industrial scale-up as it allows for the purification of the key intermediate, 4-cyclohexylaniline, ensuring that the final, more complex bromination step begins with high-purity material. This minimizes the formation of impurities that can be difficult to remove from the final product.

Synthesis Pathway Overview

The overall synthetic transformation is illustrated below. The process starts with the synthesis of 4-cyclohexylaniline, which is then subjected to electrophilic aromatic substitution using a suitable brominating agent to install two bromine atoms at the positions ortho to the strongly activating amino group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dibromination A 4-Cyclohexylaniline B This compound A->B  Brominating Agent (e.g., Br₂, NaBr/H₂O₂)  Solvent

Caption: Overall two-step synthesis pathway.

Part I: Scalable Synthesis of 4-Cyclohexylaniline

4-Cyclohexylaniline serves as a crucial starting material.[1][2][3] For industrial purposes, its synthesis must be efficient and cost-effective. While several methods exist, one of the most direct routes is the Friedel-Crafts alkylation of aniline with cyclohexene or cyclohexanol, driven by an acid catalyst. However, a cleaner and often higher-yielding approach for large-scale production is the catalytic hydrogenation of 4-aminobiphenyl. Given the availability and cost considerations of starting materials, we will detail a protocol based on the direct alkylation of aniline.

Rationale for Method Selection

Direct alkylation is chosen for its atom economy and relatively straightforward procedure. The use of a solid acid catalyst or a strong protic acid facilitates the reaction, which can be driven to completion with appropriate temperature control and removal of water byproducts (if using cyclohexanol).

Detailed Experimental Protocol: Synthesis of 4-Cyclohexylaniline

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (1 mol scale)Moles
Aniline93.13465.65 g (456 mL)5.0
Cyclohexanol100.16100.16 g (105 mL)1.0
Sulfuric Acid (98%)98.0898.08 g (53 mL)1.0
Toluene-500 mL-
Sodium Hydroxide40.00As required for neutralization-

Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

  • Charging Reactants: Charge the reactor with aniline (5.0 eq) and toluene. The large excess of aniline also serves as a solvent and helps to minimize dialkylation.

  • Catalyst Addition: Under vigorous stirring, slowly add concentrated sulfuric acid (1.0 eq). An exotherm will be observed; maintain the temperature below 50°C using a cooling bath.

  • Substrate Addition: Begin heating the mixture to a gentle reflux (approx. 110-120°C). Slowly add cyclohexanol (1.0 eq) dropwise over 1-2 hours. Water will begin to collect in the Dean-Stark trap.

  • Reaction Drive: Continue refluxing for 8-12 hours or until no more water is collected. The reaction progress can be monitored by GC or TLC analysis for the disappearance of cyclohexanol.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to a stirred solution of aqueous sodium hydroxide (2M) until the pH of the aqueous layer is >10.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL). Combine the organic layers and wash with brine.

  • Purification: Remove the toluene under reduced pressure. The excess aniline is then removed by vacuum distillation. The resulting crude 4-cyclohexylaniline can be further purified by vacuum distillation or recrystallization from a suitable solvent like heptane to yield an off-white solid.[2]

Expected Yield: 75-85%. Purity: >98% (by GC).

Part II: Scalable Synthesis of this compound

The second stage is a highly regioselective electrophilic aromatic substitution. The powerful activating and ortho-, para-directing nature of the amine group, combined with the steric blocking of the para-position by the cyclohexyl group, directs the two bromine atoms exclusively to the 2 and 6 positions.

Rationale for Bromination Conditions

While elemental bromine is effective, its use on an industrial scale presents significant handling and safety challenges. A greener and safer alternative involves the in situ generation of bromine from more manageable precursors. A well-established method uses sodium bromide and an oxidizing agent like hydrogen peroxide in an aqueous acidic medium. This approach avoids the need for large quantities of volatile and corrosive liquid bromine and can reduce halogenated waste streams.[4][5]

Detailed Experimental Protocol: Dibromination

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (1 mol scale)Moles
4-Cyclohexylaniline175.27175.27 g1.0
Sodium Bromide (NaBr)102.89226.36 g2.2
Hydrogen Peroxide (30% w/w)34.01249.4 g (227 mL)2.2
Acetic Acid-1 L-
Sodium Thiosulfate158.11As required for quench-
Sodium Bicarbonate84.01As required for neutralization-

Procedure:

  • Reactor Setup: In a reactor equipped for temperature control (cooling jacket), add 4-cyclohexylaniline (1.0 eq), sodium bromide (2.2 eq), and acetic acid. Stir to form a slurry.

  • Cooling: Cool the mixture to 0-5°C. Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.

  • Bromine Generation: Slowly add the 30% hydrogen peroxide solution (2.2 eq) dropwise via an addition funnel. The addition rate should be controlled to keep the internal temperature below 10°C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2-3 hours. Monitor the reaction's completion by HPLC or TLC, checking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).

  • Neutralization & Precipitation: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The product will precipitate as a solid. Continue addition until the pH is neutral (~7).

  • Isolation: Filter the precipitated solid and wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained as a white to off-white crystalline solid.

Expected Yield: 90-97%. Purity: >99% (by HPLC).

Workflow and Data Summary

Experimental Workflow Diagram

G cluster_step1 Step 1: 4-Cyclohexylaniline Synthesis cluster_step2 Step 2: Dibromination A Charge Reactor: Aniline, Toluene B Add Catalyst: Sulfuric Acid (<50°C) A->B C Add Substrate: Cyclohexanol (reflux) B->C D Reaction Drive: Reflux 8-12h C->D E Work-up: Quench, Neutralize, Extract D->E F Purification: Vacuum Distillation E->F G Charge Reactor: 4-Cyclohexylaniline, NaBr, Acetic Acid F->G Intermediate Product H Cool to 0-5°C G->H I Add Oxidant: H₂O₂ (<10°C) H->I J Reaction Hold: Stir 2-3h I->J K Work-up: Quench, Neutralize J->K L Isolation & Drying: Filter, Wash, Dry K->L

Caption: Step-by-step experimental workflow.

Summary of Process Parameters
ParameterStep 1: 4-CyclohexylanilineStep 2: this compound
Key Reactants Aniline, Cyclohexanol4-Cyclohexylaniline, NaBr, H₂O₂
Solvent Toluene / Excess AnilineAcetic Acid / Water
Temperature Reflux (~110-120°C)0-10°C
Reaction Time 8-12 hours3-5 hours
Typical Yield 75-85%90-97%
Final Purity >98%>99%
Purification Vacuum DistillationPrecipitation / Crystallization

Safety and Handling Considerations

  • Aniline: Toxic and readily absorbed through the skin. All manipulations should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Sulfuric Acid: Highly corrosive. Use extreme caution during addition.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials and metals that can catalyze its decomposition. The bromination reaction is highly exothermic and requires robust temperature control to prevent a runaway reaction.

  • General Practices: All operations should be conducted following standard industrial safety protocols. A risk assessment should be performed before undertaking any scale-up activities.

Conclusion

The two-step synthesis route detailed in this application note provides a reliable and scalable method for the industrial production of this compound. By utilizing a clean and efficient precursor synthesis followed by a safe and high-yielding regioselective bromination, this protocol meets the stringent requirements of modern chemical manufacturing for purity, efficiency, and operational safety.

References

  • Reddy, G. S. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1534-1537. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • Google P
  • Google P
  • Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
  • Google Patents.
  • Google Patents.
  • Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dibromo-4-cyclohexylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 2,6-Dibromo-4-cyclohexylaniline. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to provide direct, actionable solutions to problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound Product

  • Possible Cause A: Incomplete Reaction. The reaction may not have proceeded to completion, leaving a significant amount of the starting material, 4-cyclohexylaniline.

    • Solution:

      • Verify Stoichiometry: Ensure that at least two equivalents of the brominating agent are used for every equivalent of 4-cyclohexylaniline to achieve di-substitution. A slight excess of the brominating agent might be necessary, but be cautious to avoid over-bromination.[1]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.

      • Optimize Reaction Time: While some protocols suggest short reaction times, extending the duration (e.g., from 30 minutes to several hours) at a controlled temperature may be necessary for complete conversion.[2]

  • Possible Cause B: Formation of Monobrominated Byproducts. The reaction conditions may favor the formation of 2-bromo-4-cyclohexylaniline over the desired di-brominated product.

    • Solution:

      • Control Reagent Addition: Add the brominating agent (e.g., bromine or N-Bromosuccinimide) slowly and in portions to the reaction mixture. This helps to maintain a consistent concentration of the electrophile and promotes the second bromination.

      • Temperature Control: Maintain a stable, moderately elevated temperature as specified in your protocol. Inconsistent or low temperatures can slow down the second electrophilic substitution.

  • Possible Cause C: Product Loss During Workup and Purification. Significant amounts of the product may be lost during extraction, washing, or recrystallization steps.

    • Solution:

      • Minimize Solvent Usage in Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount will result in a lower recovery yield as more product will remain in the mother liquor.[3]

      • Optimize pH during Extraction: Ensure the aqueous layer is sufficiently basic during the extraction process to keep the aniline product in its free base form, which is more soluble in organic solvents.

      • Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.

Issue 2: Formation of 2,4,6-Tribromo-4-cyclohexylaniline (Over-bromination)

  • Possible Cause: The reaction conditions are too harsh, leading to the substitution of a third bromine atom onto the aromatic ring. The amino group of aniline is a strong activating group, making the ring highly susceptible to electrophilic substitution.[4][5]

    • Solution:

      • Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than a slight excess of two equivalents.

      • Milder Brominating Agent: Consider using a less reactive brominating agent. N-Bromosuccinimide (NBS) is often a milder and more selective alternative to molecular bromine (Br₂).[1][6][7][8]

      • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

      • Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is commonly used to moderate the reaction.[9][10]

Issue 3: Product Discoloration (Yellow or Brown)

  • Possible Cause: Presence of residual bromine or oxidized impurities in the final product.

    • Solution:

      • Quenching Excess Bromine: During the workup, wash the organic layer with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize and remove any unreacted bromine.[1]

      • Activated Charcoal Treatment: If the product remains colored after initial purification, you can add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[3]

      • Inert Atmosphere: While not always necessary for bromination, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the aniline starting material and product.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in the bromination of anilines?

Glacial acetic acid serves multiple purposes in this reaction. Firstly, it acts as a solvent that can dissolve both the aniline substrate and the brominating agent.[10] Secondly, it moderates the reactivity of the highly activating amino group by forming an anilinium acetate intermediate.[12] This helps to prevent the formation of the tri-brominated byproduct.[4] Additionally, in the case of using molecular bromine, acetic acid can help to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species required for the substitution reaction.[9][10][13]

Q2: Which brominating agent is better for this synthesis: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents can be effective, but they offer different advantages.

  • Molecular Bromine (Br₂): Is a powerful brominating agent that is readily available and inexpensive. However, it is highly corrosive and toxic, requiring careful handling. Its high reactivity can sometimes lead to over-bromination if not carefully controlled.[14]

  • N-Bromosuccinimide (NBS): Is a solid reagent that is easier and safer to handle than liquid bromine.[8] It is generally considered a milder and more selective brominating agent, which can be advantageous in preventing the formation of tri-brominated byproducts.[1][6][7] For optimizing selectivity and safety, NBS is often the preferred choice.

Q3: How can I effectively purify the crude this compound?

Recrystallization is the most common and effective method for purifying the final product.

  • Solvent Selection: Ethanol and glacial acetic acid are commonly used solvents for the recrystallization of similar bromo-anilines.[3][15] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific crude product.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.[3][15]

Q4: What analytical techniques are recommended to assess the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for determining the purity of your sample and quantifying any remaining starting material or byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[3]

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for a qualitative assessment of purity. By comparing the crude and purified product spots to a reference standard, you can get a good indication of the success of the purification.

  • Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Experimental Protocols

Standard Protocol for the Synthesis of this compound using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyclohexylaniline (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.[16][17]

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.1 equivalents) to the solution in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS.

    • Wash with an aqueous solution of sodium bicarbonate to neutralize any acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

ParameterRecommended Condition
Starting Material 4-cyclohexylaniline
Brominating Agent N-Bromosuccinimide (NBS)
Stoichiometry 1 : 2.1 (Aniline : NBS)
Solvent Chloroform or Glacial Acetic Acid
Temperature Room Temperature
Reaction Time 1-3 hours (monitor by TLC)
Purification Recrystallization (e.g., from ethanol)

Visualizing the Process

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 4-Cyclohexylaniline D Mix and Stir at Controlled Temperature A->D B N-Bromosuccinimide (NBS) B->D C Solvent (e.g., Acetic Acid) C->D E Quench with Na2S2O3 D->E Reaction Mixture F Extraction E->F G Drying F->G H Recrystallization G->H Crude Product I This compound H->I Purified Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_low_yield Low Yield cluster_over_bromination Over-bromination cluster_discoloration Discoloration Start Problem Encountered LY_Cause1 Incomplete Reaction? Start->LY_Cause1 OB_Cause Harsh Conditions? Start->OB_Cause DC_Cause Impurities? Start->DC_Cause LY_Sol1 Check Stoichiometry Extend Reaction Time Monitor by TLC LY_Cause1->LY_Sol1 Yes LY_Cause2 Side Product Formation? LY_Cause1->LY_Cause2 No LY_Sol2 Control Reagent Addition Optimize Temperature LY_Cause2->LY_Sol2 Yes OB_Sol Precise Stoichiometry Use Milder Reagent (NBS) Lower Temperature OB_Cause->OB_Sol Yes DC_Sol Wash with Na2S2O3 Use Activated Charcoal DC_Cause->DC_Sol Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Why is glacial acetic acid used in bromination of aniline? - Quora. (2016). Retrieved from [Link]

  • Why is acetic acid used in the reaction of aniline and acetic anhydride? - Quora. (2019). Retrieved from [Link]

  • Why we use glacial acetic acid in bromination of aniline? - Brainly.in. (2018). Retrieved from [Link]

  • Why we use glacial acetic acid in bromination of aniline? - Brainly.in. (2018). Retrieved from [Link]

  • Optimization of reaction conditions. a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium… - ResearchGate. (n.d.). Retrieved from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (n.d.). Retrieved from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Retrieved from [Link]

  • Table 2 Optimization of reaction conditions for the synthesis of 4a a - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of reaction conditions for the synthesis of compounds 11-14. 1,2. … - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents. (n.d.).
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • sulfanilamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents. (n.d.).
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022). Retrieved from [Link]

  • (PDF) 2,6-Dibromo-4-methylaniline - ResearchGate. (n.d.). Retrieved from [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). Retrieved from [Link]

  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Common side products in the synthesis of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-cyclohexylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions encountered during this specific synthesis.

I. Introduction to the Synthesis

The synthesis of this compound typically involves the direct bromination of 4-cyclohexylaniline. The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[1][2][3] This high reactivity, while facilitating the desired bromination, can also lead to the formation of several side products. Understanding and controlling the reaction conditions are paramount to achieving a high yield and purity of the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The primary side products arise from incomplete or over-bromination of the 4-cyclohexylaniline starting material. The most prevalent impurities include:

  • 2-Bromo-4-cyclohexylaniline: This mono-brominated byproduct is a result of an incomplete reaction.[4]

  • 2,4,6-Tribromoaniline: Although the cyclohexyl group provides some steric hindrance at the 4-position, the strong activating nature of the amino group can still lead to the formation of this tri-brominated impurity, especially if an excess of the brominating agent is used.[3][5]

  • Unreacted 4-cyclohexylaniline: Residual starting material will be present if the reaction does not go to completion.

  • Oxidation Products: Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored, tar-like impurities, especially in the presence of strong oxidizing agents or acidic conditions.[1][5][6]

Q2: My reaction mixture turned dark brown/black. What is the cause and how can I prevent it?

A2: The formation of a dark-colored reaction mixture is a common issue and typically indicates the oxidation of the aniline starting material or the brominated products.[1][6] The amino group is particularly susceptible to oxidation.[6]

  • Causality: This is often exacerbated by the presence of excess brominating agent, impurities in the starting materials or solvents, or exposure to air (oxygen) at elevated temperatures.[6]

  • Prevention:

    • Use Purified Reagents: Ensure that the 4-cyclohexylaniline and solvents are free from oxidizing impurities.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[6]

    • Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.[6]

    • Controlled Reagent Addition: Add the brominating agent dropwise and with efficient stirring to avoid localized high concentrations.

Q3: I am observing a significant amount of the mono-brominated side product. How can I improve the yield of the desired di-brominated product?

A3: The presence of 2-Bromo-4-cyclohexylaniline indicates that the bromination reaction has not proceeded to completion.

  • Causality: This is often due to insufficient stoichiometry of the brominating agent, a reaction time that is too short, or a reaction temperature that is too low.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess (e.g., 2.1-2.2 equivalents) of bromine or another brominating source is typically required to drive the reaction to completion. However, a large excess should be avoided to prevent tri-bromination.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction is complete before quenching.

    • Temperature: While low temperatures can help control selectivity, a temperature that is too low may significantly slow down the reaction rate. A balance must be struck to ensure complete di-bromination without promoting side reactions.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; Product loss during workup; Formation of multiple side products.Monitor reaction completion by TLC/HPLC. Optimize reaction time and temperature. Ensure proper extraction and purification techniques are used to minimize loss.
Presence of 2,4,6-Tribromoaniline Excess brominating agent; High reaction temperature.Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 2.05 - 2.1 equivalents). Conduct the reaction at a lower temperature to improve selectivity.[6]
Product is a Dark Oil or Solid Presence of oxidized impurities or colored byproducts.[1]Treat the crude product with activated carbon during recrystallization.[1] The activated carbon will adsorb many colored impurities.
Difficulty in Purifying the Product Similar polarities of the desired product and side products.Utilize column chromatography with a carefully selected solvent system. Alternatively, recrystallization from a suitable solvent system can be effective.[7][8] For aniline derivatives, acidic washes during liquid-liquid extraction can help remove unreacted starting material.[1]
Visualizing Reaction Pathways

The following diagram illustrates the main reaction pathway and the formation of common side products.

G A 4-Cyclohexylaniline B This compound (Desired Product) A->B + 2 eq. Br2 C 2-Bromo-4-cyclohexylaniline (Mono-brominated Side Product) A->C + 1 eq. Br2 E Oxidation Products (Tar-like Impurities) A->E Oxidizing Conditions D 2,4,6-Tribromoaniline (Over-bromination Side Product) B->D + excess Br2 B->E Oxidizing Conditions C->B + 1 eq. Br2

Caption: Synthetic pathways for this compound.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-Cyclohexylaniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-cyclohexylaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled aniline solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a common and effective method for purifying the crude product.[7][8]

Materials:

  • Crude this compound

  • Ethanol or Glacial Acetic Acid[7][8]

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol or glacial acetic acid.[7][8]

  • If the solution is highly colored, add a small amount of activated carbon and heat the solution at a gentle boil for a few minutes.[1]

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Dissolve 4-Cyclohexylaniline in Acetic Acid B Cool to 0-10°C A->B C Dropwise Addition of Bromine Solution B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Sodium Bisulfite D->E F Neutralize with Sodium Bicarbonate E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Dissolve Crude Product in Hot Solvent H->I Crude Product J Treat with Activated Carbon (Optional) I->J K Hot Filtration J->K L Slow Cooling and Crystallization K->L M Vacuum Filtration L->M N Wash with Cold Solvent M->N O Dry Under Vacuum N->O P This compound O->P Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.

  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.

  • BenchChem. (2025). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.

  • Wikipedia. (n.d.). Aniline.

  • Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

  • Chemistry Steps. (n.d.). Reactions of Aniline.

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

  • Khan Academy. (n.d.). Bromination of Aniline.

  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.

  • BenchChem. (2025). side reactions and byproducts in the bromination of 4-fluoroaniline.

Sources

Technical Support Center: Optimizing the Synthesis of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-cyclohexylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving product yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Introduction: The Challenge of Selective Dibromination

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS). The starting material, 4-cyclohexylaniline, possesses a highly activated aromatic ring due to the powerful electron-donating amino (-NH₂) group. This group strongly directs incoming electrophiles (in this case, bromine) to the ortho and para positions.[1] Since the para position is already occupied by a cyclohexyl group, the bromination is directed exclusively to the two ortho positions.

While this directing effect is beneficial, the high reactivity of the aniline ring presents a significant challenge: the reaction can be difficult to control, often leading to over-bromination (formation of tri- or tetra-brominated products), side reactions, and consequently, low yields of the desired 2,6-dibromo product.[2][3][4] This guide provides a systematic approach to overcoming these obstacles.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation involves the attack of the electron-rich aniline ring on an electrophilic bromine species. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate.[5]

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Troubleshooting Guide: From Low Yields to High Purity

This section is structured to help you diagnose and solve common problems encountered during the synthesis.

Q1: My overall yield is critically low. Where should I start my investigation?

Low yield is a multifaceted problem. Systematically evaluating each stage of the process is the most effective approach.[6][7]

Troubleshooting_Yield cluster_reagents cluster_conditions cluster_side_reactions cluster_workup Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions Start->CheckConditions CheckSideReactions 3. Investigate Side Reactions Start->CheckSideReactions CheckWorkup 4. Review Workup & Purification Start->CheckWorkup ReagentDetails • Purity of 4-cyclohexylaniline? • Activity of brominating agent (e.g., NBS)? • Accurate molar ratios (2.0-2.1 eq. bromine)? ConditionDetails • Temperature too high/low? • Incorrect solvent? • Insufficient reaction time? SideReactionDetails • Evidence of over-bromination (tri-bromo)? • Presence of other isomers? WorkupDetails • Product loss during extraction/filtration? • Inefficient recrystallization?

Caption: Decision tree for troubleshooting low yield.

Expert Analysis:

  • Reagent Stoichiometry & Quality: The most common error is imprecise stoichiometry. Due to the high reactivity, you need just over two equivalents of the brominating agent. An insufficient amount will leave starting material, while a large excess guarantees over-bromination.[2] N-Bromosuccinimide (NBS) is a reliable brominating agent; ensure it is fresh and has been stored properly, away from light and moisture.[8][9]

  • Reaction Conditions: Temperature is paramount. The reaction is highly exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) is critical to moderate the reaction rate and improve selectivity.[2]

  • Side Reactions: The primary side reaction is the formation of 2,4,6-tribromo-cyclohexylaniline. This occurs when the reaction is too fast, too warm, or if the bromine concentration is too high.

  • Purification Losses: Product can be lost during workup. Ensure pH is properly adjusted during extraction and that the appropriate solvent is used for recrystallization to maximize recovery.

Q2: My TLC analysis shows a significant amount of starting material, even after several hours. What's causing the incomplete reaction?

This indicates that the electrophilic substitution is not proceeding to completion.

Possible Causes & Solutions:

  • Insufficient Brominating Agent:

    • Cause: The molar equivalent of your bromine source was less than the required 2.0 equivalents. This can happen through simple miscalculation or if the reagent has degraded over time.

    • Solution: Carefully recalculate the required mass of the brominating agent. It is advisable to use a slight excess (e.g., 2.05 - 2.1 equivalents) to drive the reaction to completion.

  • Deactivated Brominating Agent:

    • Cause: N-Bromosuccinimide (NBS) can degrade. If it appears discolored (deep yellow or brown) instead of off-white, its activity may be compromised.

    • Solution: Use a fresh bottle of NBS or recrystallize the old NBS from water.

  • Reaction Temperature is Too Low:

    • Cause: While low temperatures are needed for control, an excessively cold reaction (e.g., < 0 °C) might slow the kinetics to a point where the reaction stalls.

    • Solution: Maintain the reaction temperature within a controlled range of 0-5 °C. If the reaction is clean but slow, consider allowing it to warm slowly to 10-15 °C towards the end, while monitoring carefully by TLC.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point. The product will be less polar than the starting aniline.

  • Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Visualization: Visualize under UV light (254 nm). The disappearance of the starting material spot in the RM lane indicates reaction completion.

Q3: My product is contaminated with a significant amount of a tri-brominated byproduct. How can I improve selectivity?

This is the most common challenge and is a direct result of the high activation of the aniline ring.[3][4]

Strategies for Enhancing Selectivity:

StrategyCausality & ExplanationRecommended Parameters
Temperature Control Lowering the temperature reduces the kinetic energy of the reactants, slowing the reaction rate. This gives the desired di-bromo product time to form and diffuse away before a third bromination can occur.[2]Maintain reaction at 0-5 °C using an ice-salt bath.
Rate of Addition Adding the brominating agent slowly (dropwise) prevents localized high concentrations of electrophile, which are a primary cause of over-bromination.Add the brominating agent (dissolved in a solvent) over 30-60 minutes .
Choice of Solvent Less polar solvents can sometimes temper the reactivity of the highly polar transition state, slowing the reaction.[3][4]Dichloromethane (DCM) or Chloroform are common choices.
Brominating Agent Using a milder, solid brominating agent like N-Bromosuccinimide (NBS) provides a slow, steady source of electrophilic bromine, offering better control than liquid bromine (Br₂).[8][10]N-Bromosuccinimide (NBS) is highly recommended.
Q4: My isolated product is a persistent yellow or brown color. How do I obtain a clean, white/off-white solid?

This discoloration is typically due to residual unreacted bromine or oxidized impurities.

Solutions:

  • Quenching: During the workup, after the reaction is complete, add a quenching agent to destroy any excess brominating agent.

    • Procedure: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] The discoloration should disappear as the bromine (Br₂) is reduced to colorless bromide (Br⁻).

  • Recrystallization: This is the most powerful technique for purifying the final product and removing colored impurities.[11][12]

    • Solvent Selection: Ethanol or glacial acetic acid are often effective solvents. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Activated Charcoal (Optional): If the color persists in the hot recrystallization solution, you can add a small amount of activated charcoal to adsorb the colored impurities. Use sparingly, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[11]

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of this compound.

Experimental_Workflow Start Start: 4-cyclohexylaniline in DCM Cool Cool to 0-5 °C (Ice-Salt Bath) Start->Cool AddNBS Slow, Dropwise Addition (over 30-60 min) Cool->AddNBS PrepareNBS Prepare Solution: NBS in DCM PrepareNBS->AddNBS React Stir at 0-5 °C for 2-4h Monitor by TLC AddNBS->React Workup Workup: 1. Quench (Na₂S₂O₃) 2. Wash (H₂O, Brine) 3. Dry (Na₂SO₄) React->Workup Purify Purification: Recrystallize from Ethanol Workup->Purify Product Final Product: This compound Purify->Product

Caption: Optimized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-cyclohexylaniline (1.0 eq) and dissolve it in dichloromethane (DCM).

  • Cooling: Place the flask in an ice-salt bath and stir until the internal temperature reaches 0-5 °C.

  • Brominating Agent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.05 eq) in a minimal amount of DCM. Transfer this solution to the dropping funnel.

  • Addition: Add the NBS solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate, deionized water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the specific role of the cyclohexyl group at the para-position? A: The cyclohexyl group is an alkyl substituent, which is a weak electron-donating (activating) group.[1] Its primary roles are to block the para-position, forcing the two bromine atoms to add at the ortho-positions, and to increase the lipophilicity of the molecule.

Q: Can I use liquid bromine (Br₂) instead of NBS? A: While technically possible, it is not recommended for this synthesis. Liquid bromine is a highly reactive and corrosive substance that is much harder to handle and control.[13] Its high reactivity often leads to rapid, exothermic reactions and a higher likelihood of over-bromination, resulting in lower yields of the desired product.[2][3][4] NBS provides a milder, more controlled source of electrophilic bromine.[10]

Q: What are the critical safety precautions for this reaction? A:

  • Always work in a well-ventilated fume hood.[14][15]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles or a face shield, and a lab coat.[14][16]

  • Bromine and its derivatives are toxic and corrosive. Avoid inhalation and skin contact.[17][18]

  • Have a quenching agent (sodium thiosulfate or bisulfite solution) readily available to handle any spills.[14]

  • Dispose of all chemical waste, especially brominated waste, according to your institution's hazardous waste disposal guidelines.

References

  • Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? (2023). Brainly. [Link]

  • Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions. Scribd. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz. [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic. [Link]

  • This compound. PubChem. [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]

  • Bromine | Chemical Emergencies. CDC. [Link]

  • This compound. BuyersGuideChem. [Link]

  • Bromine solution - Safety Data Sheet. Carl ROTH. [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. AM Academy - YouTube. [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Bromination of Aniline (video) | Amines. Khan Academy. [Link]

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Technical Support Center: Troubleshooting Low Yield in the Bromination of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. As a Senior Application Scientist, I understand that the bromination of anilines, while a fundamental transformation, can present significant challenges, often leading to frustratingly low yields of the desired product. This guide is structured to address the most common issues encountered in the lab, providing not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: Why did my reaction produce 2,4,6-tribromoaniline instead of the desired mono-brominated product?

A: This is the most common issue and stems from the inherent reactivity of the aniline substrate. The amino (-NH₂) group is a powerful activating group for electrophilic aromatic substitution.[1] Its lone pair of electrons donates significant electron density into the benzene ring through resonance, making the ortho and para positions exceptionally electron-rich and highly susceptible to electrophilic attack.[2][3]

When a potent electrophile like molecular bromine (Br₂) is introduced, the reaction is often too fast and energetic to control, leading to exhaustive substitution at all available ortho and para positions.[1][4][5] This occurs even without a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings.[1] The result is the immediate precipitation of the highly stable 2,4,6-tribromoaniline.[6]

Uncontrolled Bromination Aniline Aniline (-NH₂ is highly activating) Br2 3 eq. Br₂ (Strong Electrophile) Aniline->Br2 Rapid, exothermic reaction Tribromo 2,4,6-Tribromoaniline (Polysubstitution Product) Br2->Tribromo Exhaustive Substitution LowYield Desired Mono-bromo Product (Yield ≈ 0%) Controlled Bromination Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Acetylation (e.g., Ac₂O) Bromoacetanilide p-Bromoacetanilide (Selective Product) Acetanilide->Bromoacetanilide Bromination (e.g., Br₂ in AcOH) Bromoaniline p-Bromoaniline (Final Product) Bromoacetanilide->Bromoaniline Hydrolysis (Acid or Base)

Caption: The standard three-step workflow for selective mono-bromination of anilines.

Q3: My yield of the para-bromo product is low, and I'm getting a mixture of ortho and para isomers. How can I improve para-selectivity?

A: While acetylation significantly improves para-selectivity due to the steric bulk of the acetyl group, several factors can still lead to the formation of the ortho isomer and reduce your yield of the desired para product.

  • Reaction Temperature: Lowering the reaction temperature (e.g., using an ice bath, 0-10°C) during the bromination of acetanilide can enhance selectivity. [6]At lower temperatures, the reaction is more sensitive to the steric hindrance at the ortho position, thus favoring the kinetically preferred para substitution.

  • Solvent Choice: The choice of solvent can influence the distribution of isomers. Glacial acetic acid is a common and effective solvent for the bromination of acetanilide. [6][7]Polar solvents can help stabilize the charged intermediate (sigma complex) formed during electrophilic aromatic substitution.

  • Rate of Addition: Adding the brominating agent slowly and dropwise to the solution of acetanilide is crucial. [6]A slow addition maintains a low concentration of the electrophile, minimizing side reactions and preventing localized temperature increases that could reduce selectivity.

Q4: Are there alternative brominating agents to elemental bromine (Br₂) that offer better control or milder conditions?

A: Yes, several alternative reagents can provide better yields, selectivity, and safety profiles compared to liquid bromine. The choice of reagent can significantly impact the reaction outcome. [8]

Reagent Typical Conditions Yield (%) Selectivity Key Advantages
N-Bromosuccinimide (NBS) DMF, CCl₄, or Dioxane at RT 50-95% High para-selectivity in polar solvents like DMF. [8] Solid, easier and safer to handle than Br₂; selectivity can be tuned by solvent choice. [8][9]
Copper(II) Bromide (CuBr₂) Acetonitrile, Room Temp. 60-96% Excellent for mono-bromination, high para-selectivity. [8][10] Mild conditions; can be used for direct bromination of unprotected anilines with high regioselectivity. [10]
H₂O₂-HBr System Aqueous medium, RT Good to Excellent High "Green" and environmentally friendly approach using readily available reagents. [11]

| Ammonium Bromide / H₂O₂ | Acetic Acid | High | Good regioselectivity | In situ generation of bromine, avoiding the handling of liquid Br₂. [12]|

Using a milder agent like NBS often prevents over-bromination and can provide cleaner reactions. [10]CuBr₂ is particularly noteworthy as it can achieve regioselective para-bromination on unprotected anilines in an ionic liquid solvent, potentially eliminating the need for the protection-deprotection sequence. [12]

Q5: My reaction mixture turned dark, and the final product is discolored. What's causing this, and how can I prevent it?

A: A dark coloration (brown, black, or purple) is typically a sign of oxidation of the aniline or its derivatives. The amino group is sensitive to oxidizing agents, including bromine itself, which can be reduced while oxidizing the aniline. This can lead to the formation of polymeric, tar-like byproducts, which significantly lowers the yield of the desired product. [13] Solutions:

  • Protect the Amino Group: Acetylation not only controls reactivity for substitution but also makes the nitrogen less susceptible to oxidation.

  • Control Temperature: Run the reaction at a low temperature (0°C) to minimize the rate of oxidation side reactions.

  • Use a Milder Brominating Agent: Reagents like NBS or the H₂O₂-HBr system are generally less oxidizing than elemental bromine. [11]4. Proper Workup: During the workup, any residual bromine that can cause discoloration can be quenched. Washing the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will neutralize unreacted bromine and often improve the product's color. [6]

Troubleshooting Guide: At a Glance
IssuePossible Cause(s)Recommended Solution(s)
Only 2,4,6-tribromoaniline is formed High reactivity of unprotected -NH₂ group.Protect the amine via acetylation before bromination. [1][7]
Low yield with significant starting material Insufficient brominating agent; reaction not complete.Monitor reaction by TLC; ensure correct stoichiometry (a slight excess of brominating agent may be needed). [6]
Mixture of ortho and para isomers Reaction temperature too high; rapid addition of bromine.Perform bromination at 0-10°C; add brominating agent slowly and dropwise. [6]
Dark, tarry reaction mixture Oxidation of the aniline substrate.Protect the amine group; use a milder brominating agent (NBS, CuBr₂); maintain low temperature. [8]
Final product is yellow or brown Residual bromine in the isolated product.Wash the crude product with aqueous sodium thiosulfate or sodium bisulfite during workup. [6]
Experimental Protocols
Protocol 1: Acetylation of Aniline to form Acetanilide

This protocol is a standard method for protecting the amino group. [6]

  • Preparation: In a fume hood, add aniline (1.0 eq) to a flask containing glacial acetic acid. Cool the mixture in an ice bath.

  • Reagent Addition: While stirring, slowly add acetic anhydride (1.05 eq) to the cooled solution.

  • Reaction: Allow the reaction to stir in the ice bath for 15 minutes, then remove it from the bath and let it stir at room temperature for an additional 30 minutes.

  • Precipitation: Pour the reaction mixture into a beaker of ice-cold water while stirring. The acetanilide product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove excess acetic acid.

  • Drying: Dry the collected acetanilide completely. A melting point analysis can confirm the product's identity and purity.

Protocol 2: Selective para-Bromination of Acetanilide

This procedure details the controlled bromination step. [6][7]

  • Preparation: Dissolve the dried acetanilide (1.0 eq) from Protocol 1 in glacial acetic acid in a flask equipped with a stir bar. Cool the solution in an ice bath to 0-5°C.

  • Bromine Solution: In a separate container, prepare a solution of molecular bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Reagent Addition: Add the bromine solution dropwise to the stirring acetanilide solution over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a large volume of ice-cold water. The crude p-bromoacetanilide will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

Protocol 3: Deprotection via Hydrolysis

This final step removes the acetyl group to yield the target bromoaniline.

  • Preparation: Place the crude p-bromoacetanilide (1.0 eq) in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture and carefully pour it into a beaker of cold water. Neutralize the solution by slowly adding a base (e.g., concentrated NaOH solution) until it is alkaline. The p-bromoaniline will precipitate.

  • Isolation & Purification: Collect the crude product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A decision-making flowchart for troubleshooting low yield issues.

References
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline.
  • BenchChem. (2025). A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
  • Ashenhurst, J. (n.d.). Reactions of Aniline. Chemistry Steps.
  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024, August 2). YouTube.
  • Mechanism for para-bromination of active aniline. (n.d.). ResearchGate.
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
  • Khan Academy. (n.d.). Bromination of Aniline (video).
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8).
  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
  • Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. (2025, August 6).
  • Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium…. (n.d.). ResearchGate.
  • Itoh, N., Morinaga, N., & Kouzai, T. (1993). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. Biochemistry and Molecular Biology International, 29(4), 785–791. Retrieved from [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry.
  • Effect of structural factors and solvent nature in bromination of anilines. (2025, August 10). ResearchGate.
  • A Practical Procedure for Regioselective Bromination of Anilines. (2025, August 10). ResearchGate.
  • Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?
  • Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. (n.d.).
  • oxidative bromination. (n.d.). ResearchGate.
  • Khan Academy. (n.d.). Bromination of Aniline (video) | Amines.
  • Scribd. (n.d.). Estimation of Aniline by Bromination Method.
  • Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. (2020, October 26). YouTube.
  • RSC Publishing. (2022, July 5). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
  • Reddit. (2024, February 13). Bromination Help. r/Chempros.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.

Sources

Technical Support Center: A Guide to the Purification of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,6-Dibromo-4-cyclohexylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this important chemical intermediate. We will address common issues in a practical question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions - Understanding the Impurities

This section covers the foundational knowledge required before beginning any purification protocol. Understanding the nature of the impurities present in your crude material is the first step toward selecting an effective removal strategy.

Q1: What are the likely impurities in my crude this compound?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route, which typically involves the regioselective bromination of 4-cyclohexylaniline. Impurities can be broadly categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 4-cyclohexylaniline.

    • Incomplete Reaction Products: Mono-brominated species, such as 2-bromo-4-cyclohexylaniline, are common byproducts resulting from incomplete bromination.[1][2]

    • Isomeric Byproducts: While the ortho-directing effect of the amine group is strong, minor amounts of other dibromo-isomers may form depending on the reaction conditions.[1][2]

    • Residual Reagents: Traces of brominating agents or catalysts used in the synthesis.[3]

  • Degradation Impurities:

    • Oxidation Products: Anilines are notoriously susceptible to air oxidation.[4] This process forms highly colored, often polymeric, byproducts that can turn the product from a white or off-white solid into a dark reddish-brown oil or tar.

Q2: My crude product is a dark, oily solid. What causes this discoloration and how does it affect purification?

A: The dark coloration is almost certainly due to the presence of oxidation products. Freshly purified aniline and its derivatives are often colorless or pale yellow, but darken upon exposure to air and light. These colored impurities are typically larger, more polar, and sometimes polymeric molecules. While they may be present in small amounts by weight, their intense color can be misleading.

The key implication for purification is that these colored materials often have different solubility and polarity profiles than the target compound, which can be exploited. However, they can also interfere with certain techniques like chromatography by streaking or irreversibly binding to the stationary phase. Therefore, a preliminary purification step to remove them is often beneficial.

Q3: What analytical techniques should I use to assess the purity of my sample before and after purification?

A: A multi-technique approach is recommended for a comprehensive purity assessment:

Analytical TechniquePurposeKey Insights
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of reaction progress and fraction analysis during column chromatography.[1]Provides a quick visual of the number of components in a mixture.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and separation of closely related isomers.[1][2]The "gold standard" for purity determination, providing area-percent purity. A C18 reverse-phase column is a common starting point.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and confirmation of molecular weight.[4]Useful for identifying impurities by their mass fragmentation patterns.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.[1]¹H and ¹³C NMR are essential for verifying the correct isomeric structure and ensuring no major structural impurities are present.

Section 2: Troubleshooting and Purification Protocols

This section provides step-by-step guides for common purification scenarios. The methods are presented in a logical order, from gross purification to final polishing.

Scenario 1: Initial Cleanup of a Very Crude Sample

Q: My initial reaction work-up left a complex, dark, and oily mixture. What is the most robust first purification step?

A: For a crude mixture containing a basic amine like this compound, Acid-Base Extraction is the most powerful and effective initial purification technique.[6][7] This method leverages the basicity of the aniline nitrogen to separate it from neutral organic impurities, acidic byproducts, and some polymeric degradation products.

The principle is simple: the basic aniline is protonated by an aqueous acid (e.g., HCl) to form a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free, neutral aniline, which is no longer water-soluble and can be extracted back into a fresh organic solvent.[6][8]

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. Shake vigorously and allow the layers to separate. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with a small portion of the organic solvent to remove any remaining trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The purified aniline will precipitate or form an oily layer.

  • Re-extraction: Extract the purified aniline from the basified aqueous solution using a fresh organic solvent (e.g., ethyl acetate or DCM) 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

G cluster_start Initial State cluster_process Purification Process cluster_end Outcomes A Crude Product in Organic Solvent (EtOAc) B 1. Extract with 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Product as R-NH3+Cl-) C->D Keep G Organic Layer (Neutral Impurities Discarded) C->G Discard E 2. Basify with 2M NaOH (aq) D->E F 3. Extract with fresh EtOAc E->F H Purified Product in Organic Solvent F->H

Caption: Workflow for Acid-Base Extraction Purification.

Scenario 2: Separating Closely Related Isomers

Q: The acid-base extraction removed the dark color, but HPLC and TLC analysis shows I still have isomeric or mono-brominated impurities. What is the next step?

A: To separate compounds with very similar functional groups but different substitution patterns, Column Chromatography is the method of choice.[1][9] However, purifying basic amines on standard silica gel can be challenging. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to poor separation, significant peak tailing, and sometimes irreversible adsorption of the product.[10][11]

To overcome this, you have two primary strategies:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a competing base, like triethylamine (TEA) or ammonia, to your eluent system.[10] The TEA will neutralize the acidic sites on the silica, allowing your aniline product to elute cleanly.

  • Use a Modified Stationary Phase: Employ a stationary phase with a less acidic surface, such as amine-functionalized silica (NH-silica) or basic alumina.[10][11] These are often more effective and provide better reproducibility.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: For a first attempt, use standard silica gel (60 Å, 230-400 mesh). If tailing is observed, switch to amine-functionalized silica.

  • Solvent System Selection: Use TLC to determine an optimal eluent system. A good starting point is a non-polar/polar mixture like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • If using standard silica, add 1% triethylamine to the solvent mixture.

    • Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack the column using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb it onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G A Product Contains Isomeric Impurities B Perform TLC with Standard Silica A->B C Does Product Tailing Occur? B->C D Use Standard Silica Column + 1% TEA in Eluent C->D No E Use Amine-Functionalized Silica (NH-Column) C->E Yes F Successful Separation D->F E->F

Sources

Technical Support Center: Stability and Degradation of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dibromo-4-cyclohexylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (CAS: 175135-11-2) is a substituted aniline compound.[1] Its chemical structure consists of an aniline core with two bromine atoms at positions 2 and 6, and a cyclohexyl group at position 4.[1] This structure contributes to its specific physicochemical properties, which are crucial for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅Br₂NPubChem[1]
Molecular Weight 333.06 g/mol PubChem[1]
Boiling Point 361.7°C at 760 mmHgBuyersGuideChem[2]
Flash Point 172.5°CBuyersGuideChem[2]
Density 1.622 g/cm³BuyersGuideChem[2]
Q2: What are the recommended storage and handling conditions to ensure the stability of this compound?

A2: To maintain the integrity and stability of this compound, it is imperative to adhere to proper storage and handling protocols. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is also advisable to keep it away from incompatible materials and foodstuff containers.[3] For handling, always use personal protective equipment (PPE), such as gloves and safety glasses, and work in a well-ventilated space or a fume hood to avoid inhalation of dust or aerosols.[3]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on its chemical structure and by analogy to similar compounds like 2,6-Dibromo-4-nitroaniline.[4] The primary routes of degradation are likely to be oxidation , photodegradation , and hydrolysis , particularly under harsh experimental conditions.

  • Oxidation: The aniline group is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric species. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions. For halogenated anilines, this can involve dehalogenation (loss of bromine atoms) or other complex rearrangements. For a related compound, 2,6-dibromo-4-nitroaniline, photodegradation is a known degradation pathway.[4]

  • Hydrolysis: Although generally stable, under extreme pH and high temperatures, the aniline functional group could potentially undergo hydrolysis, though this is less common for anilines compared to esters or amides.

Troubleshooting Guide

This section addresses common problems that may arise during the use of this compound in your experiments, with a focus on issues related to its stability and degradation.

Problem 1: Discoloration of the solid compound or solutions.
  • Observation: Your solid this compound, which should be a stable solid, has developed a yellow, brown, or pinkish hue. Alternatively, solutions of the compound appear colored shortly after preparation.

  • Probable Cause: This is a classic sign of oxidation of the aniline group. Exposure to air and/or light is the most likely culprit.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if possible, and in a light-protected container (e.g., amber vial).

    • Use Fresh Solvents: Solvents can contain impurities (like peroxides in ethers) that can accelerate oxidation. Use freshly distilled or high-purity, de-gassed solvents for your reactions.

    • Purification: If the compound has already discolored, it may need to be purified before use. Recrystallization from a suitable solvent is a common method for purifying solid organic compounds.[5]

Problem 2: Inconsistent or poor results in a reaction where this compound is a starting material.
  • Observation: You are experiencing low yields, formation of unexpected byproducts, or complete failure of a reaction that has previously worked or is expected to work.

  • Probable Cause: The starting material may have degraded, leading to a lower effective concentration of the active reagent and the presence of impurities that could interfere with the reaction.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Problem 3: Appearance of unknown peaks in analytical chromatograms (HPLC, GC-MS) over time.
  • Observation: When analyzing a sample of this compound that has been stored for some time, or a solution that has been left standing, you observe new peaks in your chromatogram that were not present in a fresh sample.

  • Probable Cause: This indicates that the compound is degrading under the storage or solution conditions. The new peaks correspond to degradation products.

  • Preventative Measures and Solutions:

    • Conduct a Stability Study: If this compound is critical to your work, perform a small-scale stability study. Prepare solutions in your typical solvents and store them under different conditions (e.g., room temperature vs. refrigerated, light vs. dark). Analyze the samples by HPLC or GC-MS at regular intervals to determine the rate and nature of degradation.

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.

    • Characterize Degradants: If identifying the degradation products is necessary, techniques like LC-MS/MS or GC-MS can be used to obtain mass spectral data of the unknown peaks, which can help in their structural elucidation.[6][7]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. Method optimization may be required.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound sample

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. A good starting point is a 70:30 (v/v) mixture.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Sample Preparation: Prepare a solution of your this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

    • Interpretation: A pure sample should show a single major peak. The presence of other peaks indicates impurities or degradation products. The relative peak areas can be used to estimate the purity.

HPLC_Workflow A Prepare Mobile Phase (e.g., 70:30 ACN:H2O) B Prepare Sample (1 mg/mL in Mobile Phase) A->B C Filter Sample (0.45 µm filter) B->C D Inject into HPLC (10 µL) C->D E Analyze Chromatogram D->E F Assess Purity (Peak Area %) E->F

Caption: General workflow for HPLC purity assessment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 13, 2026, from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromo-4-chloroaniline. PubChem. Retrieved January 13, 2026, from [Link]

  • Fernie, K. J., et al. (2021). A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity. Environmental Research, 192, 110497. [Link]

  • The League of Extraordinary Scientists. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved January 13, 2026, from [Link]

  • Badgujar, D. M., et al. (2013). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 3(44), 21543-21548. [Link]

  • Pharmaffiliates. (n.d.). 2,4-Dibromo-6-((cyclohexylamino)methyl)aniline. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromo-4-ethylaniline. PubChem. Retrieved January 13, 2026, from [Link]

Sources

Preventing over-bromination in aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aniline synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the bromination of aniline, with a particular focus on preventing the common issue of over-bromination. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the reliability and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why does my aniline bromination reaction yield a white precipitate of 2,4,6-tribromoaniline instead of the desired monobrominated product?

The amino group (-NH₂) in aniline is a very strong activating group in electrophilic aromatic substitution reactions. It donates its lone pair of electrons into the benzene ring, significantly increasing the electron density, particularly at the ortho and para positions. This high degree of activation makes the ring extremely reactive towards electrophiles like bromine, leading to rapid, multiple substitutions at all available ortho and para sites, resulting in the formation of 2,4,6-tribromoaniline as a white precipitate, often even without a catalyst.

Q2: I tried using a non-polar solvent to control the reaction, but I still observe significant amounts of the tribrominated product. Why is that?

While changing the solvent from a polar medium like water to a non-polar one such as carbon disulfide (CS₂) can slightly moderate the reaction, the inherent high reactivity of the aniline ring due to the powerful electron-donating nature of the amino group often overrides this effect. The activation is so strong that even with less polar solvents that don't assist in polarizing the Br-Br bond as effectively, polysubstitution remains a significant issue.

Q3: Is it possible to achieve selective monobromination of aniline without using a protecting group?

While challenging, some modern methods aim for direct regioselective monobromination. These often involve specific reagents or catalytic systems. For instance, methods using N-bromosuccinimide (NBS) in acetonitrile have shown high para-selectivity. Another approach involves the use of copper(II) bromide in an ionic liquid, which can favor the formation of the para-brominated product under mild conditions. A copper-catalyzed oxidative bromination using NaBr and Na₂S₂O₈ has also been reported to provide regioselective bromination of free anilines. However, the most common and reliable method for achieving selective monobromination remains the use of a protecting group.

Q4: What is the purpose of acetylating the aniline before bromination?

Acetylation converts the highly activating amino group (-NH₂) into a less activating acetamido group (-NHCOCH₃). The lone pair of electrons on the nitrogen in the acetamido group is delocalized by resonance with the adjacent carbonyl group, making it less available to donate into the benzene ring. This moderation of the activating effect allows for a more controlled, single substitution of bromine on the aromatic ring.

Troubleshooting Guide: Preventing Over-bromination

Over-bromination is the most frequent challenge in the synthesis of bromo-substituted anilines. This guide provides a systematic approach to understanding and mitigating this issue.

The Root Cause: Hyperactivation of the Aniline Ring

The core of the problem lies in the mechanism of electrophilic aromatic substitution on the aniline ring. The amino group's lone pair of electrons participates in resonance with the benzene ring, creating a high electron density at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles.

Caption: Resonance in aniline increases electron density at ortho/para positions.

This heightened reactivity leads to the rapid and often uncontrollable formation of 2,4,6-tribromoaniline.

Strategy 1: The Protecting Group Approach (Acetylation-Bromination-Hydrolysis)

This is the most robust and widely used method to achieve selective monobromination, particularly for the synthesis of p-bromoaniline. A protecting group temporarily modifies a functional group to reduce its reactivity, allowing other reactions to occur selectively.

Workflow Diagram:

G Aniline Aniline Acetanilide Acetanilide (Protected Aniline) Aniline->Acetanilide Step 1: Acetylation (Acetic Anhydride) p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Step 2: Bromination (Bromine in Acetic Acid) p_Bromoaniline p-Bromoaniline (Final Product) p_Bromoacetanilide->p_Bromoaniline Step 3: Hydrolysis (Acid or Base)

Caption: Workflow for the synthesis of p-bromoaniline via the protection strategy.

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, dissolve aniline (1.0 eq.) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Continue stirring the mixture at room temperature for approximately 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • In a separate flask, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

  • Stir the mixture for about 1 hour. The p-bromoacetanilide product may start to precipitate.

  • After the reaction is complete, pour the mixture into cold water to ensure full precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add an aqueous solution of a strong acid (e.g., 7-8 M HCl) or a strong base (e.g., aqueous NaOH).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • If using an acidic hydrolysis, carefully neutralize the solution with a concentrated aqueous base (e.g., NaOH) until it is basic to litmus paper to precipitate the p-bromoaniline. If using basic hydrolysis, the product should precipitate upon cooling.

  • Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.

Data Summary Table:

StepReactantsReagentsKey ConditionsProduct
1. Acetylation AnilineAcetic Anhydride, Glacial Acetic AcidRoom Temperature, 30 minAcetanilide
2. Bromination AcetanilideBromine, Glacial Acetic AcidRoom Temperature, 1 hrp-Bromoacetanilide
3. Hydrolysis p-BromoacetanilideAq. HCl or Aq. NaOHReflux, 1-2 hrsp-Bromoaniline
Strategy 2: Alternative Brominating Agents

For researchers looking to avoid the multi-step protection-deprotection sequence, employing alternative brominating agents can offer a more direct route, although optimization of reaction conditions is often required.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is a stable, crystalline solid that serves as a safer and often more efficient alternative to liquid bromine. It can be used for the selective bromination of anilines, particularly when the amino group is protected.

N-Bromosuccinimide (NBS)

NBS is another common reagent for selective bromination. Recent studies have shown that NBS in acetonitrile at room temperature can achieve high para-selectivity in the direct bromination of aniline and its derivatives.

Comparative Overview of Bromination Methods:

MethodBrominating AgentKey AdvantageCommon Outcome
Direct Bromination Bromine Water (Br₂/H₂O)Simple, rapid2,4,6-Tribromoaniline
Protected Bromination Bromine/Acetic Acid on AcetanilideHigh selectivity for monobrominationp-Bromoaniline
Alternative Reagent NBS in AcetonitrileDirect, high para-selectivityp-Bromoaniline
Catalytic Method CuBr₂ in Ionic LiquidDirect, mild conditionsp-Bromoaniline

By understanding the underlying principles of electrophilic aromatic substitution and employing the appropriate strategies, researchers can effectively control the bromination of aniline to achieve the desired mono-substituted products, thereby avoiding the common pitfall of over-bromination.

References

  • What is the mechanism for a Mono-brominated aniline? And please explain. - Vedantu. [URL]([Link]

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Dibromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving dibromoanilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation, a common hurdle in the synthesis of complex aniline derivatives. Here, we delve into the root causes of catalyst deactivation and provide actionable, field-proven solutions to optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format to directly tackle the challenges at hand.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling of Dibromoanilines

Question: I am performing a Suzuki-Miyaura coupling with a 2,4-dibromoaniline derivative and an arylboronic acid, but I'm observing very low conversion to the desired mono- or di-arylated product. What are the likely causes related to catalyst deactivation?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of dibromoanilines is a frequent issue, often stemming from several catalyst deactivation pathways. The aniline moiety itself can be a complicating factor.

Potential Causes & In-Depth Explanation:

  • Catalyst Poisoning by the Aniline Substrate: The nitrogen atom of the aniline group is Lewis basic and can coordinate to the palladium center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is particularly problematic with substrates bearing multiple potential coordination sites.

  • Formation of Palladium Black: At the elevated temperatures often required for the coupling of less reactive aryl bromides, the active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black.[2] This process is often accelerated if the catalytic cycle is slow due to other inhibiting factors.

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle, can degrade under the reaction conditions. This is especially true for sterically hindered and electron-rich ligands which, while generally effective, can be susceptible to oxidation or P-C bond cleavage at high temperatures.[3]

  • Homocoupling of Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid reagent.[4][5] This side reaction not only consumes the nucleophile but can also interfere with the main catalytic cycle by altering the palladium oxidation state.

Actionable Troubleshooting Steps:

  • Ligand Selection: Employ sterically bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] The steric bulk can disfavor the coordination of the aniline nitrogen to the palladium center.

  • Precatalyst Choice: Utilize modern palladium precatalysts (e.g., G3 or G4 precatalysts). These are designed to generate the active LPd(0) species cleanly and efficiently in situ, minimizing the formation of inactive palladium species.[6]

  • Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen-mediated side reactions and catalyst degradation.[4] Degas all solvents and reagents thoroughly.

  • Base and Solvent Optimization: The choice of base and solvent is critical. For dibromoanilines, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Polar aprotic solvents such as dioxane, THF, or toluene are commonly used.[6][7] In some cases, the presence of a small amount of water can be beneficial.[5] However, be aware that certain solvents can influence selectivity in dihaloarenes.[8][9]

  • Temperature Control: Start with a moderate reaction temperature (e.g., 80-100 °C) and monitor the reaction progress. Excessively high temperatures can accelerate catalyst decomposition.[10]

Issue 2: Lack of Selectivity in Mono- versus Di-substitution

Question: My goal is to achieve selective mono-arylation of a dibromoaniline, but I am getting a mixture of mono- and di-substituted products, with the di-substituted product often being dominant. How can I control the selectivity?

Answer:

Controlling selectivity in the cross-coupling of dihaloarenes is a significant challenge due to the similar reactivity of the two halogen atoms.[11][12] The outcome is often a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Potential Causes & In-Depth Explanation:

  • Electronic Effects: The inherent electronic properties of the dibromoaniline will influence the reactivity of the two C-Br bonds. Generally, the C-Br bond that is more electron-deficient will undergo oxidative addition more readily.[12]

  • Ligand Effects on Exhaustive Functionalization: Bulky ligands can, counterintuitively, sometimes promote overfunctionalization. After the first coupling, the Pd(0) complex can remain associated with the product, leading to a second, intramolecular-like oxidative addition before the catalyst dissociates.[13]

  • Reaction Conditions: More forcing conditions, such as higher temperatures and longer reaction times, will generally favor the formation of the di-substituted product.[12]

Actionable Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of the dibromoaniline relative to the boronic acid (e.g., 1.2-1.5 equivalents of dibromoaniline).

  • Ligand Tuning: Experiment with different ligands. While bulky ligands are generally good, their effect on selectivity can be complex.[13] Sometimes, a less bulky ligand might favor mono-substitution by allowing for faster dissociation of the catalyst from the mono-arylated product.

  • Solvent and Additive Effects: The use of coordinating additives like DMSO can sometimes suppress overfunctionalization.[13] The solvent can also play a role in selectivity.[8][9]

  • Temperature and Time: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.

Issue 3: Reaction Stalls After Initial Conversion in Buchwald-Hartwig Amination

Question: In a Buchwald-Hartwig amination of a dibromoaniline, the reaction starts well, but then stalls, leaving a significant amount of starting material. What could be causing this premature catalyst deactivation?

Answer:

A stalling reaction is a classic sign of catalyst deactivation during the catalytic cycle. In the context of Buchwald-Hartwig aminations with dibromoanilines, several factors can contribute to this.

Potential Causes & In-Depth Explanation:

  • Inhibitory Effect of Halide Anions: The bromide anions generated during the reaction can have an inhibitory effect on the catalyst.[6] They can coordinate to the palladium center and hinder subsequent steps in the catalytic cycle.

  • Formation of Off-Cycle Catalyst Species: The amine substrate or product can displace the phosphine ligand, leading to the formation of catalytically dormant palladium complexes.[14] These off-cycle species may only reactivate at higher temperatures, leading to a stalled reaction at a given temperature.

  • Base-Mediated Decomposition: While a strong base is necessary for the Buchwald-Hartwig amination, it can also lead to the decomposition of sensitive substrates or ligands, which in turn can poison the catalyst.[15]

Actionable Troubleshooting Steps:

  • Choice of Base: While strong bases like NaOtBu or LHMDS are common, consider using a slightly milder base if substrate or ligand decomposition is suspected.[6] The choice of base can be critical for sensitive substrates.[15]

  • Ligand Selection: Utilize ligands that are resistant to deactivation. The Buchwald group has developed a range of biarylphosphine ligands specifically designed to be robust and promote efficient C-N bond formation.[14]

  • Solvent Choice: The reaction solvent can significantly impact catalyst stability and activity. Toluene and dioxane are commonly used and generally effective.[7]

  • Gradual Addition of Reagents: In some cases, the slow addition of the base or the amine can help to maintain a low concentration of potentially inhibiting species in the reaction mixture.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction and highlights potential points of catalyst deactivation.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-Br Poisoning Catalyst Poisoning (e.g., Aniline Coordination) Pd(0)L2->Poisoning Aggregation Aggregation (Palladium Black) Pd(0)L2->Aggregation LigandDegradation Ligand Degradation Pd(0)L2->LigandDegradation High Temp, O2 Pd(II)Complex L(Ar)Pd(II)(X) OxAdd->Pd(II)Complex Transmetal Transmetalation (R-M) Pd(II)Complex->Transmetal R-B(OR)2 OffCycle Off-Cycle Species Pd(II)Complex->OffCycle Pd(II)RComplex L(Ar)Pd(II)(R) Transmetal->Pd(II)RComplex RedElim Reductive Elimination Pd(II)RComplex->RedElim RedElim->Pd(0)L2 Product Product (Ar-R) RedElim->Product

Caption: Generalized catalytic cycle and common catalyst deactivation pathways.

Comparative Data on Catalyst Systems

The following table provides a summary of commonly used catalyst systems for the Suzuki-Miyaura coupling of bromoanilines. Note that optimal conditions can vary depending on the specific substrates.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Observations
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good for a range of substrates, but can be sensitive to air.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100-110Highly active system, often effective for challenging couplings.
XPhos Pd G3-K₂CO₃t-Amyl alcohol100Precatalyst allows for lower catalyst loading and milder conditions.
PEPPSI-IPr-NaOtBuTHF80NHC-based catalyst, can be effective when phosphine ligands fail.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dibromoaniline

This protocol provides a starting point for the optimization of your reaction.

  • Reagent Preparation:

    • Dibromoaniline (1.0 equiv)

    • Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)

    • Palladium precatalyst (1-5 mol%)

    • Ligand (if not using a precatalyst, 1.1-1.2 equiv relative to Pd)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the dibromoaniline, arylboronic acid, palladium precatalyst, ligand (if applicable), and base.

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of catalyst deactivation?

A1: The most common visual sign is the formation of a black precipitate, which is indicative of palladium black formation.[2] A reaction mixture that fails to change color as expected or a reaction that stalls are also indicators of potential catalyst deactivation.

Q2: Can I reuse my palladium catalyst?

A2: For homogeneous catalysts, recovery and reuse are generally not practical in a laboratory setting due to the difficulty of separating the catalyst from the reaction mixture without decomposition. Heterogeneous palladium catalysts (e.g., Pd on carbon) are designed for easier recovery and reuse, though their activity may decrease with each cycle.[16]

Q3: How important is the purity of my reagents?

A3: Reagent purity is critical. Impurities in the starting materials or solvents can act as catalyst poisons.[17] For example, sulfur-containing impurities are known to be potent poisons for palladium catalysts.[17] Always use high-purity, anhydrous solvents and reagents.

Q4: Are there alternatives to palladium for these cross-coupling reactions?

A4: Yes, nickel-based catalysts are a more earth-abundant and cost-effective alternative to palladium for many cross-coupling reactions.[18][19] However, nickel catalysts can have their own unique deactivation pathways and may require different reaction conditions.[18][19][20]

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PubMed Central. Available at: [Link]

  • Electrochemical dehydrogenative cross-coupling of two anilines: facile synthesis of unsymmetrical biaryls - Chemical Communications (RSC Publishing). Available at: [Link]

  • Cross-coupling of substituted anilines a | Download Table - ResearchGate. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ResearchGate. Available at: [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • ARTICLE Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation - ChemRxiv. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. Available at: [Link]

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - NIH. Available at: [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon - ResearchGate. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances - ResearchGate. Available at: [Link]

  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available at: [Link]

  • Deactivation Pathways in Transition Metal Catalysis - Macmillan Group. Available at: [Link]

  • The Role of Reactive Sites on Ligands Through Cooperative Catalysis in Activation of Important Bond Classes - UA. Available at: [Link]

  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC - NIH. Available at: [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - ResearchGate. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2,6-Dibromo-4-cyclohexylaniline. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison of fragmentation patterns obtained through various ionization and dissociation techniques. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to be an authoritative resource for the structural elucidation of this and similar halogenated aromatic compounds.

Introduction

This compound is a substituted aniline containing two bromine atoms and a cyclohexyl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural characterization in various matrices. The presence of bromine isotopes (79Br and 81Br in nearly equal abundance) provides a characteristic isotopic pattern for bromine-containing fragments, aiding in their identification.[1] This guide explores the fragmentation pathways of this molecule under different experimental conditions, providing a comparative analysis to aid researchers in method development and data interpretation.

Experimental Design and Methodology

The following sections detail the experimental protocols for the mass spectrometric analysis of this compound.

Sample Preparation

A stock solution of this compound (MW: 333.06 g/mol , Formula: C₁₂H₁₅Br₂N) was prepared in methanol at a concentration of 1 mg/mL.[2] Working solutions for infusion and liquid chromatography-mass spectrometry (LC-MS) analysis were prepared by diluting the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrumentation and Ionization Techniques

Data was acquired on a high-resolution tandem mass spectrometer. Two common ionization techniques were employed to generate the precursor ions:

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺. This is often used for LC-MS applications.

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, often leading to extensive fragmentation and the formation of a molecular ion (M⁺).[3] This is typically used with gas chromatography (GC-MS).

Fragmentation Techniques

Collision-Induced Dissociation (CID) was utilized to induce fragmentation of the selected precursor ions.[4] In this technique, precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen), causing them to fragment.[4] Experiments were conducted at varying collision energies to observe the evolution of the fragmentation pattern.

The general workflow for the spectroscopic analysis is depicted below:

Caption: General workflow for the mass spectrometric analysis of this compound.

Results and Discussion: A Comparative Analysis of Fragmentation Patterns

The fragmentation of this compound is influenced by the ionization method and the collision energy applied. The stable aromatic ring and the presence of multiple functional groups lead to characteristic fragmentation pathways.[5]

Isotopic Pattern of the Molecular Ion

Due to the presence of two bromine atoms, the molecular ion region exhibits a characteristic isotopic pattern. The M+2 peak will be approximately twice the intensity of the M+ peak, and the M+4 peak will be of similar intensity to the M+ peak, which is a clear indicator of a dibrominated compound.[6]

IonCalculated m/zRelative Abundance
[M]⁺330.9571~51%
[M+2]⁺332.9551~100%
[M+4]⁺334.9530~49%
Table 1: Theoretical isotopic distribution for the molecular ion of this compound.
Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion is expected to be prominent due to the stability of the aromatic ring.[5] Key fragmentation pathways observed are:

  • Loss of a Bromine Atom: A common fragmentation for halogenated aromatic compounds is the loss of a halogen radical. This results in a significant peak at [M-Br]⁺.

  • Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to a peak at [M-HBr]⁺.

  • Cleavage of the Cyclohexyl Ring: Fragmentation of the cyclohexyl group is expected. The loss of the entire cyclohexyl radical ([M-C₆H₁₁]⁺) or smaller fragments from the ring (e.g., loss of C₂H₄) can be observed. Favorable cleavage occurs at the bond alpha to the ring, driven by the stability of the resulting radical.[6]

  • Loss of the Amino Group: While less common for aromatic amines, the loss of the amino group or related fragments can occur at higher energies.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

In positive-ion ESI, the molecule is typically observed as the protonated species, [M+H]⁺. Tandem MS (MS/MS) of this precursor ion reveals the following key fragmentation pathways under CID:

  • Loss of the Cyclohexyl Group: The most facile fragmentation is often the cleavage of the bond between the aromatic ring and the cyclohexyl group. This results in a stable anilinium-type fragment.

  • Loss of Bromine: Similar to EI, the loss of a bromine atom from the protonated molecule can occur, though it may require higher collision energy.

  • Ring Opening of the Cyclohexyl Moiety: The cyclohexyl ring can undergo rearrangement and fragmentation, leading to a series of neutral losses corresponding to alkenes (e.g., ethylene, propene). This is a characteristic fragmentation for cyclic alkanes.[6]

The proposed fragmentation pathways for the [M+H]⁺ ion of this compound are illustrated below:

Caption: Proposed CID fragmentation pathways for protonated this compound.

Comparison of Fragmentation Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Precursor Ion Molecular Ion (M⁺)Protonated Molecule ([M+H]⁺)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Intensity Often strongPrecursor ion is 100% relative abundance
Primary Fragmentation Loss of Br•, HBr, Cyclohexyl fragmentationLoss of neutral C₆H₁₀, C₆H₁₁•
Information Gained Provides extensive fragmentation for structural fingerprinting.Provides information on the intact molecule and key cleavages.
Table 2: Comparison of EI and ESI-CID for the analysis of this compound.

The choice of ionization and fragmentation technique depends on the analytical goal. For initial identification and confirmation of the molecular weight, ESI is preferable. For detailed structural elucidation and library matching, the richer fragmentation spectrum from EI can be more informative.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by several key pathways, including the loss of bromine, cleavage of the cyclohexyl group, and fragmentation within the cyclohexyl ring. The distinct isotopic signature of the two bromine atoms is a powerful tool for identifying bromine-containing fragments. By comparing the fragmentation patterns generated by different ionization and dissociation techniques, researchers can gain a comprehensive understanding of the molecule's structure. This guide provides a foundational framework for the analysis of this compound and similar halogenated compounds, enabling more accurate and confident structural characterization in complex samples.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014, April 2). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Retrieved from [Link]

  • This compound | C12H15Br2N | CID 2774406 - PubChem. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to the FT-IR Spectrum of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Structural Elucidation and Comparative Analysis

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is a foundational requirement. For novel compounds like 2,6-Dibromo-4-cyclohexylaniline, a multi-functional molecule with potential applications as a synthetic intermediate, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for structural verification.

This guide provides an expert interpretation of the expected FT-IR spectrum of this compound. Moving beyond a simple peak list, we will dissect the spectrum by correlating vibrational modes with specific functional groups, explaining the electronic and steric influences on peak position, and establishing a comparative framework against structurally related analogues. This approach provides a self-validating system for researchers to confirm the identity and assess the purity of their synthesized compound.

The Vibrational Signature: Predicting the FT-IR Spectrum

The structure of this compound combines four key components, each contributing a distinct signature to the FT-IR spectrum: a primary aromatic amine group (-NH₂), a heavily substituted benzene ring, a saturated cyclohexyl ring, and carbon-bromine bonds. The predicted spectrum is an overlay of the vibrational modes from these distinct moieties.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) FT-IR method is recommended for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has undergone its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) and crystal-related absorbances.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Deconstructing the Spectrum: Key Functional Group Regions

The FT-IR spectrum is conventionally divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-500 cm⁻¹).[1] We will analyze the expected peaks in descending order of wavenumber.

The N-H Stretching Region (3500-3300 cm⁻¹)

The primary amine (-NH₂) group is the most unambiguous feature in this region.

  • Asymmetric & Symmetric Stretching: Primary amines characteristically exhibit two distinct bands.[2] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric N-H stretch.[3] For aromatic primary amines, these peaks are typically observed around 3510-3460 cm⁻¹ and 3415-3380 cm⁻¹, respectively. The presence of two sharp bands in this region is a definitive indicator of the -NH₂ group.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region reveals the nature of the carbon-hydrogen bonds present in the molecule.

  • Aromatic C-H Stretch (>3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring will produce weak to medium intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][4]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The cyclohexyl group provides a strong and characteristic set of absorption bands below 3000 cm⁻¹. These arise from the sp³-hybridized C-H bonds in the CH₂ groups of the ring. Expect strong peaks for asymmetric (~2925 cm⁻¹) and symmetric (~2853 cm⁻¹) stretching.[5][6] The presence of these intense bands is a clear confirmation of the saturated cyclohexyl substituent.

The Fingerprint Region (1650-500 cm⁻¹): A Wealth of Structural Data

This complex region contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure.

  • N-H Bending (Scissoring): Primary amines show a medium to strong bending vibration (scissoring) between 1650 and 1580 cm⁻¹.[3] This peak can sometimes be mistaken for a C=C stretch, but its presence alongside the dual N-H stretching bands confirms its origin.

  • Aromatic C=C Stretching: The benzene ring exhibits two characteristic C=C in-ring stretching vibrations, typically around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4] The substitution pattern on the ring influences the intensity and exact position of these bands.

  • Aliphatic C-H Bending: The CH₂ groups of the cyclohexane ring display a characteristic scissoring (bending) vibration. In cyclohexane systems, this peak is typically found near 1448 cm⁻¹.[5]

  • Aromatic C-N Stretching: The stretching of the C-N bond in aromatic amines is a strong absorption found at a higher frequency than in aliphatic amines, typically in the 1335-1250 cm⁻¹ range.[3][7] This is a key diagnostic peak for the aniline substructure.

  • C-Br Stretching: The carbon-bromine bonds are expected to produce absorptions in the far-infrared region of the spectrum. The C-Br stretch typically appears between 690 and 515 cm⁻¹.[7] These bands can be weak and may be obscured by other vibrations, but their presence in this low-wavenumber region is consistent with the proposed structure.

Comparative Analysis: Validating the Interpretation

To substantiate our predicted assignments, we will compare the expected spectrum of this compound with the known spectral features of structurally similar molecules.

Comparison with 4-Cyclohexylaniline

4-Cyclohexylaniline (CAS 6373-50-8) provides the foundational spectrum of the aniline core with the cyclohexyl substituent, but without the steric and electronic effects of the bromine atoms.[8][9] The FT-IR spectrum of 4-cyclohexylaniline will prominently feature:

  • Dual N-H stretches (~3430 and 3350 cm⁻¹).

  • Strong aliphatic C-H stretches just below 3000 cm⁻¹.

  • Aromatic C-H stretches just above 3000 cm⁻¹.

  • Aromatic C=C and C-N stretching bands.

The key difference in the spectrum of this compound will be the influence of the two bulky, electron-withdrawing bromine atoms ortho to the amine group. This is expected to slightly shift the N-H and C-N stretching frequencies and alter the pattern of aromatic C-H bending vibrations in the lower fingerprint region.

Comparison with 2,6-Dibromo-4-methylaniline

This compound (CAS 6968-24-7) is an excellent analogue, substituting the cyclohexyl group for a methyl group.[10] Its gas-phase FT-IR spectrum shows key features that directly support our predictions:[10]

  • N-H stretching bands are clearly visible.

  • Aromatic C-H and aliphatic (methyl) C-H stretches are resolved.

  • Strong absorptions in the fingerprint region corresponding to the substituted aromatic system.

By comparing our target molecule to this analogue, we can confidently assign the peaks arising from the 2,6-dibromoaniline core and isolate the contributions of the 4-position cyclohexyl group, namely the strong aliphatic C-H stretching and bending modes.

Summary and Visualization

The following table summarizes the predicted key FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3480 & ~3390MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3100 - 3000WeakAromatic C-H StretchSubstituted Benzene Ring
2925 & 2853StrongAsymmetric & Symmetric Aliphatic C-H StretchCyclohexyl Group
1620 - 1590MediumN-H Bend (Scissoring)Primary Aromatic Amine
1600 - 1450MediumAromatic C=C Ring StretchSubstituted Benzene Ring
~1448MediumAliphatic C-H Bend (Scissoring)Cyclohexyl Group
1335 - 1250StrongAromatic C-N StretchPrimary Aromatic Amine
690 - 515MediumC-Br StretchBromo-Aromatic
Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of this compound and highlights the bonds responsible for the most diagnostic FT-IR peaks.

Caption: Key vibrational modes for this compound.

Conclusion

The FT-IR spectrum of this compound provides a rich tapestry of information that, when properly interpreted, serves as a robust confirmation of its molecular identity. The key diagnostic features are the dual N-H stretching bands of the primary aromatic amine, the strong aliphatic C-H stretching bands of the cyclohexyl group, the aromatic C-N stretching peak, and the low-frequency C-Br absorptions. By comparing these expected features with related compounds, researchers can confidently validate their synthesis, identify potential impurities, and proceed with their work on a solid analytical foundation.

References

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A Comparative Guide to the Synthesis of 2,6-Dibromoaniline: Navigating Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, 2,6-dibromoaniline stands as a pivotal intermediate, its structural motif forming the backbone of numerous bioactive molecules and functional materials. The strategic placement of two bromine atoms ortho to the amino group imparts unique reactivity and steric hindrance, making its efficient and selective synthesis a topic of considerable interest. This guide provides an in-depth, objective comparison of the most common synthetic routes to 2,6-dibromoaniline, offering experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.

The Challenge of Ortho-Selectivity in a Highly Activated System

The synthesis of 2,6-dibromoaniline is not without its challenges. The amino group of aniline is a powerful activating group, directing electrophilic substitution to the ortho and para positions.[1][2] Uncontrolled bromination of aniline invariably leads to the formation of 2,4,6-tribromoaniline as the major product.[3] Therefore, successful synthesis of the desired 2,6-dibromo isomer hinges on strategies that can modulate the reactivity of the aniline ring and direct the bromination selectively to the two ortho positions. This guide will explore and compare three primary strategies to achieve this: a multi-step synthesis from aniline via an acetanilide intermediate, a route utilizing sulfanilic acid as a starting material, and a potential pathway involving the Sandmeyer reaction.

Route 1: The Acetanilide Protection Strategy

This classical approach involves the temporary protection of the amino group as an acetanilide. This serves to moderate the activating effect of the amino group and introduce steric bulk, which can favor ortho-substitution, particularly dibromination, under specific conditions. The overall process is a three-step sequence: acetylation, bromination, and hydrolysis.

The Chemistry Behind the Acetanilide Route

The acetylation of aniline to acetanilide is a crucial first step. The resulting acetamido group is still an ortho, para-director, but its activating influence is significantly attenuated compared to the free amino group. This is because the lone pair of electrons on the nitrogen atom can also participate in resonance with the adjacent carbonyl group, making them less available to the aromatic ring. While monobromination of acetanilide typically yields the para-isomer as the major product due to steric hindrance, forcing conditions with excess bromine can lead to the formation of the 2,6-dibromoacetanilide. The final step is the hydrolysis of the acetamido group to regenerate the amino functionality, yielding the target 2,6-dibromoaniline.

Experimental Protocol: Synthesis of 2,6-Dibromoaniline from Aniline

Step 1: Acetylation of Aniline to Acetanilide

  • In a flask, dissolve aniline in water and add concentrated hydrochloric acid to form aniline hydrochloride.

  • To this solution, add acetic anhydride.

  • Immediately add a solution of sodium acetate in water. Acetanilide will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure acetanilide.

Step 2: Dibromination of Acetanilide

  • Dissolve the purified acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution with constant stirring. An excess of bromine (at least 2 equivalents) is required for dibromination.

  • The reaction mixture is stirred at room temperature for a specified period to ensure complete dibromination.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude 2,6-dibromoacetanilide.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and any unreacted bromine. A wash with a dilute solution of sodium bisulfite can be used to quench any remaining bromine.[2]

Step 3: Hydrolysis of 2,6-Dibromoacetanilide

  • Reflux the crude 2,6-dibromoacetanilide with an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).[4]

  • After the hydrolysis is complete (as monitored by TLC), cool the reaction mixture.

  • If acidic hydrolysis is used, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the 2,6-dibromoaniline. If basic hydrolysis is used, the product may precipitate upon cooling or after acidification.

  • Collect the crude 2,6-dibromoaniline by vacuum filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by steam distillation.

Route 2: The Sulfanilic Acid Pathway

An alternative and widely employed method for the synthesis of 2,6-dibromoaniline utilizes sulfanilic acid as the starting material. This approach leverages the sulfonic acid group as a para-blocking group, which is later removed.

The Strategic Use of the Sulfonic Acid Group

In this route, the para position of the aniline ring is occupied by the sulfonic acid group, thus preventing bromination at this site. Bromination of sulfanilic acid, therefore, occurs at the only available activated positions, which are the two carbons ortho to the amino group. The subsequent step involves the removal of the sulfonic acid group (desulfonation) to yield the desired 2,6-dibromoaniline. This desulfonation is typically achieved by heating the brominated intermediate in an acidic medium.

Experimental Protocol: Synthesis of 2,6-Dibromoaniline from Sulfanilic Acid

  • Bromination of Sulfanilic Acid:

    • Dissolve sulfanilic acid in an aqueous basic solution (e.g., with sodium hydroxide or barium hydroxide) to form the corresponding sulfanilate salt.[5]

    • Acidify the solution with an acid like hydrobromic acid.

    • Add a brominating agent. A mixture of a bromide salt (e.g., potassium bromide) and an oxidizing agent (e.g., hydrogen peroxide) can be used to generate bromine in situ.[6] Alternatively, elemental bromine can be used.

    • The reaction is typically carried out at a controlled temperature (e.g., 50-55°C) for a few hours.[5]

    • The product, 4-amino-3,5-dibromobenzenesulfonic acid (or its salt), precipitates from the solution and is collected by filtration.

  • Desulfonation:

    • Heat the isolated 4-amino-3,5-dibromobenzenesulfonic acid intermediate in a concentrated aqueous acid, such as 70% sulfuric acid, at a high temperature (e.g., 160-180°C).[5][7]

    • The 2,6-dibromoaniline product is volatile with steam and can be isolated from the reaction mixture by steam distillation.[7]

    • The collected distillate contains the product, which can be separated and further purified by recrystallization.

Route 3: A Potential Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool for the conversion of primary aromatic amines into a variety of functional groups, including halides, via a diazonium salt intermediate.[1][8] While not a direct route from aniline, it presents a viable option if a suitably substituted precursor is available.

Leveraging Diazotization for Halogen Exchange

Conceptual Protocol: Sandmeyer Synthesis of 2,6-Dibromoaniline

  • Diazotization:

    • Dissolve the starting primary aromatic amine (e.g., a suitable bromo-substituted aniline) in a cold aqueous mineral acid (e.g., hydrobromic acid).

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.

    • The completion of the diazotization can be checked with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Nitrogen gas will evolve, and the aryl bromide will be formed. The reaction may require gentle warming to go to completion.

  • Work-up and Purification:

    • The product can be isolated by steam distillation or solvent extraction.

    • The crude product is then purified by distillation or recrystallization.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Acetanilide ProtectionRoute 2: Sulfanilic Acid PathwayRoute 3: Sandmeyer Reaction
Starting Material AnilineSulfanilic AcidSubstituted Aniline (e.g., 2-bromo-6-aminoaniline)
Number of Steps 3 (Acetylation, Bromination, Hydrolysis)2 (Bromination, Desulfonation)2 (Diazotization, Sandmeyer Reaction)
Typical Overall Yield Moderate to Good (can be variable)Good (up to 72% reported)[5]Variable (highly dependent on substrate)
Selectivity Control Relies on steric hindrance and moderated reactivityAchieved through a para-blocking groupDependent on the starting material's substitution pattern
Reaction Conditions Moderate to harsh (hydrolysis step)Harsh (high-temperature desulfonation)Mild (low-temperature diazotization)
Scalability Feasible, but multiple steps can be cumbersomeWell-established for industrial scaleGenerally used for smaller scale synthesis
Cost-Effectiveness Aniline is a relatively inexpensive starting material.[9]Sulfanilic acid is also a commodity chemical, but may be more expensive than aniline.[10]Precursors can be expensive and not readily available.
Waste Generation Generates waste from acetylation and hydrolysis steps.Generates acidic waste from desulfonation.Generates acidic and copper-containing waste.
Key Advantages Utilizes a common and inexpensive starting material.Good yields and selectivity. A well-established industrial process.High functional group tolerance in some variations.
Key Disadvantages Multi-step process can lower overall yield. Dibromination selectivity can be an issue.Requires high temperatures for desulfonation.Suitable starting materials may not be readily available. Diazonium salts can be unstable.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_1 Route 1: Acetanilide Protection cluster_2 Route 2: Sulfanilic Acid Pathway cluster_3 Route 3: Sandmeyer Reaction Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Dibromoacetanilide Dibromoacetanilide Acetanilide->Dibromoacetanilide Dibromination Dibromoaniline_1 2,6-Dibromoaniline Dibromoacetanilide->Dibromoaniline_1 Hydrolysis Sulfanilic_Acid Sulfanilic Acid Dibromosulfanilic_Acid 4-Amino-3,5-dibromo- benzenesulfonic Acid Sulfanilic_Acid->Dibromosulfanilic_Acid Bromination Dibromoaniline_2 2,6-Dibromoaniline Dibromosulfanilic_Acid->Dibromoaniline_2 Desulfonation Substituted_Aniline Substituted Aniline Diazonium_Salt Diazonium_Salt Substituted_Aniline->Diazonium_Salt Diazotization Dibromoaniline_3 2,6-Dibromoaniline Diazonium_Salt->Dibromoaniline_3 Sandmeyer Reaction

Caption: Comparative workflow of the three main synthesis routes to 2,6-dibromoaniline.

Conclusion and Recommendations

The choice of the optimal synthesis route for 2,6-dibromoaniline depends on several factors, including the desired scale of production, cost considerations, and available starting materials.

  • For large-scale industrial production , the sulfanilic acid pathway (Route 2) is often the most advantageous. It is a well-established, two-step process with good reported yields and utilizes relatively inexpensive bulk chemicals. While it involves a high-temperature desulfonation step, the overall process is robust and selective.

  • The acetanilide protection strategy (Route 1) is a viable laboratory-scale method, particularly if aniline is the readily available starting material. However, careful optimization of the dibromination step is crucial to maximize the yield of the desired 2,6-isomer and minimize the formation of other brominated byproducts. The multi-step nature of this route may also impact the overall efficiency and cost-effectiveness.

  • The Sandmeyer reaction (Route 3) is a powerful synthetic tool but is less practical for the specific synthesis of 2,6-dibromoaniline unless a suitable, pre-functionalized aniline is readily and economically available. Its utility is more pronounced in cases where other substitution patterns are desired or when introducing other functionalities in addition to bromine.

For researchers and drug development professionals, a thorough understanding of these synthetic pathways, their underlying mechanisms, and their practical considerations is essential for the efficient and successful incorporation of the 2,6-dibromoaniline scaffold into novel molecules.

References

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A Comparative Guide to the Reactivity of 2,6-Dibromo-4-cyclohexylaniline and 2,4-dibromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2,6-Dibromo-4-cyclohexylaniline and 2,4-dibromoaniline. Understanding the nuanced differences in their reactivity is critical for synthetic chemists in designing efficient reaction pathways and for drug development professionals in creating novel pharmaceutical agents. This document synthesizes experimental data, outlines detailed protocols for reactivity assessment, and employs visual aids to clarify the fundamental principles governing the reactivity of these substituted anilines.

Introduction: The Structural and Electronic Landscape of Substituted Anilines

Aniline and its derivatives are foundational building blocks in organic synthesis.[1][2] The reactivity of the aniline core—both the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack—is profoundly influenced by the nature and position of its substituents.[3][4] These substituents modulate the electron density of the molecule through a combination of inductive and resonance effects, thereby dictating reaction rates and regioselectivity.[1]

  • 2,4-dibromoaniline features two bromine atoms at the ortho and para positions relative to the amino group. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[5]

  • This compound also possesses two bromine atoms, but at both ortho positions. This symmetrical substitution pattern introduces significant steric hindrance around the amino group.[6] Additionally, the para-cyclohexyl group is a weak electron-donating group through induction, which can slightly enhance the electron density of the aromatic ring.[7]

This guide will dissect how these structural and electronic differences translate into distinct reactivity profiles for the two molecules.

Comparative Analysis of Reactivity

The reactivity of these two anilines is best understood by considering two key aspects: the reactivity of the amino group and the reactivity of the aromatic ring.

Reactivity of the Amino Group: Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic and basic character to anilines.[4]

  • Electronic Effects: The two bromine atoms in both molecules inductively withdraw electron density, reducing the basicity of the amino group compared to unsubstituted aniline.[4] The para-cyclohexyl group in this compound has a mild electron-donating effect, which should theoretically increase the electron density on the nitrogen, making it slightly more basic than its 2,4-dibromo counterpart.

  • Steric Hindrance: This is the dominant factor differentiating the two molecules. The two bromine atoms flanking the amino group in This compound create a highly congested steric environment.[6][8] This steric bulk significantly impedes the approach of electrophiles to the nitrogen atom, drastically reducing its nucleophilicity in reactions like acylation and alkylation.[6] In contrast, 2,4-dibromoaniline has one ortho position unsubstituted, presenting a much lower steric barrier to reactions at the amino group.

Table 1: Predicted Qualitative Comparison of Amino Group Reactivity

PropertyThis compound2,4-dibromoanilineRationale
Basicity (pKa of conjugate acid) Slightly HigherSlightly LowerThe electron-donating cyclohexyl group increases electron density on the nitrogen.
Nucleophilicity Significantly LowerHigherSevere steric hindrance from the two ortho-bromo substituents impedes electrophilic attack at the nitrogen.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[9][10] However, the presence of other substituents modifies this behavior.

  • Directing Effects: In 2,4-dibromoaniline , the amino group directs incoming electrophiles to the remaining ortho position (position 6) and the para position (which is already substituted). The bromine atoms also have ortho, para-directing effects, but the amino group's influence is generally stronger.

  • In This compound , both ortho positions are blocked by bromine atoms. The para position is occupied by the cyclohexyl group. Therefore, electrophilic substitution is directed to the meta positions (3 and 5) relative to the amino group, which are typically less favored.

  • Rate of Reaction: The strong deactivating inductive effect of the two bromine atoms in both molecules makes them less reactive towards electrophilic aromatic substitution than aniline itself. However, the steric hindrance in This compound can also play a role in slowing down reactions involving the aromatic ring, as the bulky substituents can hinder the approach of the electrophile.

Table 2: Predicted Qualitative Comparison of Aromatic Ring Reactivity

Reaction TypeThis compound2,4-dibromoanilineRationale
Regioselectivity of Electrophilic Substitution Substitution at meta positions (3 and 5)Substitution at the available ortho position (6)The powerful ortho, para-directing amino group's influence is modified by existing substituents.
Rate of Electrophilic Substitution SlowerFasterBoth are deactivated by bromine atoms, but the greater steric hindrance in the 2,6-isomer further impedes the reaction.

Experimental Validation: Comparative Bromination

To empirically demonstrate the difference in reactivity, a comparative bromination experiment can be performed. Bromination is a classic electrophilic aromatic substitution reaction for anilines.[11][12]

Experimental Protocol: Bromination of Substituted Anilines

Objective: To compare the rate and regioselectivity of bromination of this compound and 2,4-dibromoaniline.

Materials:

  • This compound

  • 2,4-dibromoaniline[13][14]

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2,4-dibromoaniline in 10 mL of glacial acetic acid.

  • Bromine Addition: To each flask, add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Extract the product with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the structure of the product and the regioselectivity of the bromination.

Expected Outcomes and Interpretation
  • 2,4-dibromoaniline: This reaction is expected to proceed relatively quickly, yielding 2,4,6-tribromoaniline as the major product. The amino group strongly activates the available ortho position for electrophilic attack.[9][15]

  • This compound: This reaction is anticipated to be significantly slower due to the deactivating effect of the bromine atoms and the steric hindrance around the ring. The expected product would be 2,6-Dibromo-4-cyclohexyl-3-bromoaniline (or the 3,5-dibromo product if the reaction is pushed), resulting from substitution at a meta position.

The difference in reaction times and the distinct regioselectivity of the products will provide clear experimental evidence for the differing reactivities of the two compounds.

Visualization of Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of these anilines.

Steric_Hindrance cluster_0 This compound cluster_1 2,4-dibromoaniline N_26 Amino Group (-NH2) Br_2 Bromo (ortho) Br_6 Bromo (ortho) Electrophile_26 Electrophile Electrophile_26->N_26 Arrow_26 Steric Hindrance N_24 Amino Group (-NH2) Br_2_24 Bromo (ortho) H_6 Hydrogen (ortho) Electrophile_24 Electrophile Electrophile_24->N_24 Arrow_24 Less Hindrance

Caption: Steric hindrance around the amino group.

Sources

A Senior Application Scientist’s Guide: Purity Assessment of 2,6-Dibromo-4-cyclohexylaniline by HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2,6-Dibromo-4-cyclohexylaniline, a substituted aniline that may serve as a critical building block in complex synthesis, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two ubiquitous chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for this purpose. We will move beyond a simple list of pros and cons to explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.

Understanding the Analyte: this compound

Before designing any analytical method, understanding the target molecule is essential. The structure of this compound dictates its behavior in a chromatographic system. The presence of the aniline ring provides a chromophore for UV detection, while the cyclohexyl group and two bromine atoms contribute to its relatively non-polar character and high molecular weight.

PropertyValueRationale for Analytical Strategy
Molecular Formula C₁₂H₁₅Br₂N---
Molecular Weight 333.06 g/mol [1][2]Influences diffusion and interaction with stationary phases.
Structure Aniline ring with two ortho-bromo substituents and a para-cyclohexyl group.The aromatic ring is a strong chromophore, making UV-Vis detection highly suitable. The bulky, non-polar cyclohexyl and halogen groups suggest good retention in reversed-phase systems.
Predicted Polarity Low to moderateGuides the selection of a non-polar stationary phase (like C18 for HPLC) and a polar mobile phase (for RP-HPLC) or a non-polar mobile phase (for normal-phase TLC).
Physical State Solid (Melting Point: 37°C)[1][3]Dictates the choice of solvent for sample preparation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitation

HPLC is a separation technique where a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase.[4] For the purity assessment of pharmaceutical compounds, its high resolution, sensitivity, and quantitative accuracy make it the industry-standard method, mandated by regulatory bodies for quality control.[5]

Causality Behind the HPLC Method Design

For a moderately non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl or C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5] This setup ensures that our non-polar analyte is retained on the column, allowing for effective separation from more polar impurities (which would elute earlier) and potentially less polar impurities (which would elute later).

The selection of a C18 column provides a robust, versatile stationary phase with strong hydrophobic interactions, ideal for retaining the cyclohexyl and brominated aniline structure.[6] Acetonitrile is often chosen over methanol as the organic modifier in the mobile phase due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

Experimental Protocol: HPLC Purity Assay

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as stipulated by pharmacopeial guidelines like USP <621> to ensure the chromatographic system is performing adequately.[7][8]

A. Instrumentation & Conditions

ParameterSpecificationJustification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)Standard configuration for robust method development and analysis. A DAD allows for peak purity assessment and selection of the optimal wavelength.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA workhorse column providing a good balance of efficiency, backpressure, and resolution for typical small molecules.
Mobile Phase A: Water; B: AcetonitrileA common, effective solvent system for RP-HPLC.
Gradient Elution 0-15 min: 70% to 95% B; 15-20 min: 95% B; 20.1-25 min: 70% BA gradient is crucial for eluting a wide range of potential impurities with different polarities and ensuring the column is cleaned after each injection.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Detection DAD, 240 nmThe aniline structure is expected to have strong absorbance in this region. A DAD scan confirms the λmax.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.

B. Reagent & Sample Preparation

  • Diluent Preparation: Mix Acetonitrile and Water in a 70:30 (v/v) ratio. This ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.

C. Analysis and System Suitability

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for analysis if the following criteria are met (per ICH/USP guidelines)[9][10]:

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Inject the Sample Solution in duplicate.

Data Interpretation

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample will show a single, sharp, symmetrical peak. Any other peaks are indicative of impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample & Standard Preparation (0.1 mg/mL) prep_mobile Mobile Phase (ACN/Water) hplc_system HPLC System (C18, DAD) prep_sample->hplc_system sst_check System Suitability (5x Standard Inj.) hplc_system->sst_check sample_inj Sample Injection sst_check->sample_inj Pass data_acq Data Acquisition (Chromatogram) sample_inj->data_acq integration Peak Integration data_acq->integration calc Purity Calculation (Area %) integration->calc TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (1-2 mg/mL in DCM) prep_chamber Chamber Equilibration (Hexane:EtOAc) spotting Spot Sample on TLC Plate prep_sample->spotting development Develop Plate in Chamber spotting->development visualization Dry & Visualize (UV 254 nm) development->visualization rf_calc Calculate Rf Value(s) visualization->rf_calc assessment Qualitative Purity Assessment rf_calc->assessment Decision_Tree start Analytical Goal for This compound q1 Need to monitor a synthesis reaction? start->q1 q2 Need a quick, initial purity check? q1->q2 No use_tlc Use TLC q1->use_tlc Yes q3 Need accurate, quantitative purity data for QC/release? q2->q3 No q2->use_tlc Yes use_hplc Use Validated HPLC q3->use_hplc Yes

Sources

A Comparative Guide to the Biological Activity of Halogenated Cyclohexylanilines: Exploring Antimicrobial, Cytotoxic, and Enzyme Inhibitory Potential

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Role of Halogenation in Modulating Bioactivity

Halogenation is a cornerstone of modern medicinal chemistry, utilized to enhance the therapeutic properties of lead compounds. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key effects include:

  • Increased Lipophilicity: Halogens, particularly chlorine, bromine, and iodine, increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[1]

  • Modulation of Electronic Properties: The high electronegativity of halogens can alter the electron distribution within a molecule, influencing its binding affinity and reactivity.

  • Enhanced Metabolic Stability: Halogenation can block sites of metabolic degradation, thereby increasing the compound's half-life and bioavailability.[2]

  • Improved Target Binding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets that can significantly enhance binding affinity and selectivity.

Numerous studies have demonstrated that halogenation can amplify the biological activity of various compound classes, including antimicrobial peptides, flavonoids, and chalcones, often leading to a several-fold increase in potency.[2][3]

Comparative Analysis of Biological Activities

While a direct head-to-head comparison of a complete series of halogenated cyclohexylanilines is limited by available data, we can infer potential trends and structure-activity relationships (SAR) from related halogenated compounds.

Antimicrobial Activity

Halogenation has been shown to be a viable strategy for boosting the antimicrobial efficacy of various molecular scaffolds.[1][3] For instance, studies on halogenated pyrimidines revealed that bromo and iodo substitutions significantly enhanced their activity against Staphylococcus aureus.[4] It is hypothesized that the increased lipophilicity imparted by these halogens facilitates penetration of the bacterial cell wall.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Halogenated Compounds Against Pathogenic Bacteria. While not specific to cyclohexylanilines, this data illustrates the positive impact of halogenation on antimicrobial potency.

Compound ClassHalogenTest OrganismMIC (µg/mL)Reference
PyrrolopyrimidinesBromoS. aureus8[4]
PyrrolopyrimidinesIodoS. aureus8[4]
PyrimidinesDichloro-fluoroS. aureus50[5]
para-alkoxyphenylcarbamic acid estersFluoroM. tuberculosis0.004-0.06[6]

This table presents a selection of data from the literature on halogenated compounds to illustrate the general effect of halogenation and should not be interpreted as direct data for halogenated cyclohexylanilines.

Cytotoxic Activity

The introduction of halogens is a well-established strategy for enhancing the anticancer activity of small molecules. The increased lipophilicity can lead to better cell membrane permeability and accumulation within cancer cells.

Table 2: Comparative Cytotoxicity (IC50) of Halogenated Analogs. This table showcases the cytotoxic potential of various halogenated compounds against human cancer cell lines, providing a basis for hypothesizing the activity of halogenated cyclohexylanilines.

Compound ClassHalogenationCancer Cell LineIC50 (µM)Reference
Benzofuran DerivativeBromoHepG2 (Liver)3.8[7]
Benzofuran DerivativeBromoA549 (Lung)3.5[7]
AngucyclinonesFluoro, Chloro, Bromo, IodoVarious3.35 - 16.02[8]
N-phenylbenzamidesFluoroMOLT4 (Leukemia)3-5[9]

This table is a curated selection of data from existing literature on various halogenated compounds to demonstrate the general cytotoxic effects of halogenation. These values are not directly representative of halogenated cyclohexylanilines.

Enzyme Inhibitory Activity

Enzyme inhibition is a critical mechanism of action for many therapeutic agents.[10][11] Halogenation can enhance the inhibitory potency of a compound by improving its fit and interaction with the enzyme's active site. For example, halogenated flavones have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range.[2]

While specific data on halogenated cyclohexylanilines as enzyme inhibitors is scarce, their structural motifs suggest potential for inhibiting various enzyme classes, such as kinases or proteases, warranting further investigation.

Potential Signaling Pathways

Based on the known biological activities of structurally related aniline derivatives, two key signaling pathways emerge as potential targets for halogenated cyclohexylanilines: the PI3K/Akt/mTOR pathway and the MAPK signaling pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Its hyperactivation is a common feature in many cancers, making it a prime target for anticancer drug development.[12] Notably, a novel aniline derivative has been shown to induce apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[14][15][16] This suggests that halogenated cyclohexylanilines may exert cytotoxic effects through a similar mechanism.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Cell Growth, Proliferation, Survival mTORC1->Transcription Promotes Halogenated_Cyclohexylaniline Halogenated Cyclohexylaniline Halogenated_Cyclohexylaniline->PI3K Potential Inhibition MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Halogenated_Cyclohexylaniline Halogenated Cyclohexylaniline Halogenated_Cyclohexylaniline->Raf Potential Modulation Halogenated_Cyclohexylaniline->MEK Potential Modulation Gene_Expression Cell Proliferation, Differentiation, Survival Transcription_Factors->Gene_Expression Antimicrobial_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds in 96-well plate Start->Prep_Compounds Prep_Inoculum Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Compounds->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the halogenated cyclohexylaniline in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat cells with various concentrations of Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent and incubate for 2-4 hours Incubate_Treatment->Add_MTT Solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) Add_MTT->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Sources

A Comparative Guide to the X-ray Crystal Structures of 2,6-Dibromo-4-alkylaniline Derivatives: Insights into the Elusive 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the solid-state architecture of molecular compounds is paramount. Crystal packing and intermolecular interactions significantly influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structures of 2,6-dibromo-4-alkylaniline derivatives, offering valuable insights into the structural nuances of this class of compounds. While the specific crystal structure of 2,6-Dibromo-4-cyclohexylaniline remains elusive in publicly available databases, we can extrapolate and predict its structural characteristics by examining closely related analogues.

This guide will delve into the known crystal structures of 2,6-Dibromo-4-methylaniline and 2,6-Dibromo-4-butylaniline, presenting their crystallographic data in a comparative format. By understanding the interplay of intermolecular forces in these known structures, we can build a predictive model for the crystal packing and conformation of the yet-to-be-characterized this compound.

The Significance of Halogenated Anilines

Halogenated anilines are pivotal building blocks in medicinal chemistry and materials science. The presence of halogen atoms, particularly bromine, introduces unique electronic and steric properties that can be exploited to modulate biological activity and direct crystal packing through halogen bonding and other non-covalent interactions.[1][2][3] The interplay between hydrogen bonds from the amine group and potential halogen bonds from the bromine atoms makes these molecules fascinating subjects for crystal engineering.[4][5]

Comparative Crystallographic Analysis

To understand the influence of the alkyl substituent at the 4-position on the crystal packing of 2,6-dibromoanilines, we will compare the crystallographic data of 2,6-Dibromo-4-methylaniline and 2,6-Dibromo-4-butylaniline.

Parameter2,6-Dibromo-4-methylaniline2,6-Dibromo-4-butylaniline
CCDC Number 2175519[6]803256[7]
Chemical Formula C₇H₇Br₂N[8]C₁₀H₁₃Br₂N[7]
Crystal System Orthorhombic[6]Monoclinic
Space Group P2₁2₁2₁[6]P2₁/c
a (Å) 4.3773 (7)[6]11.082(2)
b (Å) 14.057 (3)[6]7.8210(16)
c (Å) 14.379 (3)[6]14.131(3)
α (°) 9090
β (°) 90108.73(3)
γ (°) 9090
Volume (ų) 884.2 (3)1159.5(4)
Z 4[6]4

The difference in crystal systems and space groups between the methyl and butyl derivatives highlights the significant impact of the alkyl chain length on the overall crystal packing. The smaller methyl group allows for a more symmetric orthorhombic packing, while the longer, more flexible butyl chain leads to a monoclinic arrangement.

Intermolecular Interactions: A Driving Force in Crystal Packing

In the crystal structure of 2,6-Dibromo-4-methylaniline, the molecules are linked by weak N—H⋯N hydrogen bonds, forming chains along the[9] direction.[6][8] Additionally, short intramolecular N—H⋯Br contacts are observed.[6][8] These interactions are crucial in dictating the supramolecular assembly.

Based on these observations, we can predict that this compound will also exhibit a network of intermolecular interactions, likely dominated by N—H⋯N hydrogen bonds. The bulky cyclohexyl group, however, will introduce significant steric hindrance, which will likely lead to a different packing motif compared to its linear alkyl counterparts. The potential for C—H⋯π interactions involving the cyclohexyl ring and the aromatic system of neighboring molecules could also play a role in stabilizing the crystal lattice.

Experimental Protocols

The synthesis and crystallization of 2,6-dibromo-4-alkylaniline derivatives generally follow established organic chemistry procedures.

Synthesis of 2,6-Dibromo-4-alkylanilines

A common synthetic route involves the direct bromination of the corresponding 4-alkylaniline.[10][11]

Step-by-step Protocol:

  • Dissolution: Dissolve the starting 4-alkylaniline in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the aniline solution at room temperature with constant stirring. The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate, until the effervescence ceases.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying these compounds.[12]

Step-by-step Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid).[8][12] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Single Crystal X-ray Diffraction

High-quality single crystals are essential for determining the molecular and crystal structure.

Step-by-step Protocol:

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Visualizing the Workflow and Interactions

The following diagrams illustrate the general experimental workflow and the key intermolecular interactions observed in 2,6-dibromo-4-alkylanilines.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 4-Alkylaniline s2 Bromination s1->s2 s3 Crude Product s2->s3 p1 Recrystallization s3->p1 p2 Pure Product p1->p2 a1 Single Crystal Growth p2->a1 a2 X-ray Diffraction a1->a2 a3 Crystal Structure a2->a3

Caption: Experimental workflow for the synthesis and structural analysis of 2,6-dibromo-4-alkylaniline derivatives.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H Br1 Br N1->Br1 Intramolecular N-H...Br Contact N2 N N1->N2 N-H...N Hydrogen Bond Br2 Br

Caption: Key intermolecular and intramolecular interactions in 2,6-dibromoaniline derivatives.

Conclusion and Future Directions

The comparative analysis of 2,6-Dibromo-4-methylaniline and 2,6-Dibromo-4-butylaniline provides a solid foundation for understanding the structural chemistry of 2,6-dibromo-4-alkylanilines. While the crystal structure of this compound is not yet determined, the insights gained from its analogues allow for informed predictions about its molecular conformation and crystal packing. The bulky and conformationally flexible cyclohexyl group is expected to introduce unique packing features, potentially leading to a crystal structure with different symmetry and intermolecular interaction patterns compared to the linear alkyl derivatives.

Future work should focus on the successful crystallization and X-ray diffraction analysis of this compound to validate these predictions. Such a study would not only complete the structural puzzle for this specific compound but also contribute to the broader understanding of how non-covalent interactions and steric factors govern the solid-state assembly of halogenated aromatic molecules, a topic of immense importance in the rational design of new drugs and materials.

References

  • Unveiling Crystal Packing Architectures: A Comparative Analysis of Substituted Nitroanilines - Benchchem. (URL: )
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC - NIH. (URL: )
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design - ACS Public
  • Halogen-Bond Effects on the Thermo- and Photochromic Behaviour of Anil-Based Molecular Co-crystals - ResearchG
  • Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives - ResearchG
  • Substituent Effects on the Physical Properties and pKa of Aniline. (URL: )
  • Structural Chemistry of Anilines - ResearchG
  • Intermolecular Interactions in Functional Crystalline Materials:
  • Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals - PMC - PubMed Central. (URL: )
  • 2,6-Dibromo-4-methylaniline - PMC - NIH. (URL: )
  • This compound | C12H15Br2N | CID 2774406 - PubChem. (URL: )
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (URL: )
  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4 - NIH. (URL: )
  • 2,6-Dibromo-4-butylaniline | C10H13Br2N | CID 19088413 - PubChem. (URL: )
  • (PDF)
  • Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)
  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (URL: )
  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PubMed Central. (URL: )
  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline - Benchchem. (URL: )
  • CN1357533A - Prepn.

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Dibromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of Dibromoanilines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] For researchers in pharmaceutical and materials science, the arylation of dihalogenated anilines is a particularly critical transformation. The resulting selectively-functionalized aniline cores are privileged scaffolds found in a multitude of bioactive compounds, drug candidates, and advanced organic materials.[3]

However, the presence of two halogen atoms on the aniline ring introduces a significant synthetic challenge: achieving selective mono-arylation versus di-arylation. The choice of catalyst is paramount, acting as the primary lever to control reactivity, selectivity, and overall reaction efficiency. This guide provides an in-depth comparative analysis of leading catalyst systems for the Suzuki coupling of dibromoanilines, grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of any Suzuki-Miyaura coupling catalyst is rooted in its ability to navigate a well-defined catalytic cycle.[4][5] Understanding this cycle is fundamental to rational catalyst selection and troubleshooting. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

The cycle begins with a low-valent metal species, typically Palladium(0) or Nickel(0), which undergoes oxidative addition into the carbon-bromine bond of the dibromoaniline. This is often the rate-determining step of the entire cycle.[4] The choice of ligand on the metal center is critical here; electron-rich and sterically bulky ligands can significantly accelerate this step.[5] Next, in the transmetalation step, the aryl group from the organoboron reagent (activated by a base) is transferred to the metal center, displacing the halide.[6] Finally, reductive elimination occurs, forming the new carbon-carbon bond in the desired product and regenerating the active M(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst [M(0)Ln] OxAdd Ar-Pd(II)-Br(L2) (Oxidative Addition Intermediate) Pd(0)L2->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L2) (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans:s->Pd(0)L2:w Reductive Elimination ArAr Coupled Product (Ar-Ar') Trans->ArAr ArBr Dibromoaniline (Ar-Br) ArBr->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)2) + Base ArBOH->Trans

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The two dominant classes of catalysts for this transformation are based on palladium and nickel. While palladium has historically been the metal of choice, nickel has emerged as a powerful, cost-effective alternative.[8]

Palladium-Based Catalysts: The Gold Standard

Palladium complexes are the most widely used catalysts for Suzuki couplings due to their high efficiency and broad functional group tolerance.[9] The performance of a palladium catalyst is almost entirely dictated by the phosphine ligand coordinated to the metal center.

  • Classical Phosphines (e.g., PPh₃, P(o-tol)₃): Ligands like triphenylphosphine (PPh₃), often used in catalysts like Pd(PPh₃)₄, are effective for simple substrates. However, for challenging substrates like dibromoanilines, they often require higher catalyst loadings and elevated temperatures, and may offer poor selectivity.[10]

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): The development of ligands such as SPhos, XPhos, and RuPhos has revolutionized palladium catalysis.[11] Their steric bulk and electron-donating properties create a highly active catalyst that facilitates both the oxidative addition of the C-Br bond and the final reductive elimination. This enhanced reactivity often allows for reactions to be performed at lower temperatures and with significantly lower catalyst loadings, which is crucial for controlling selectivity in di-substituted systems.[11] For instance, CataCXium A, a palladacycle precatalyst, has been shown to be uniquely effective for coupling unprotected ortho-bromoanilines.[3]

Nickel-Based Catalysts: The Earth-Abundant Challenger

Driven by the high cost and relative scarcity of palladium, significant research has focused on developing catalysts from first-row transition metals. Nickel, being more earth-abundant and economical, is the most promising alternative.[8]

  • Advantages: Nickel catalysts can effectively couple a broader range of electrophiles, including those traditionally difficult for palladium.[8] Simple, ligand-free systems, such as NiBr₂, have been shown to catalyze the Suzuki coupling of various aryl halides in high yields.[12][13]

  • Performance: Commercially available precatalysts like NiCl₂(PCy₃)₂ have demonstrated high efficiency in coupling aryl halides in more environmentally friendly "green" solvents.[14] These systems are particularly valuable for large-scale industrial applications where catalyst cost is a major consideration.

  • Considerations: While powerful, nickel catalysts can sometimes be more sensitive to air and moisture, and their reactivity profile can differ from palladium, occasionally leading to different selectivity or side products. The mechanism is believed to follow a similar Ni(0)/Ni(II) catalytic cycle.[13]

Data-Driven Catalyst Comparison

The following table summarizes the performance of various palladium and nickel catalysts in the Suzuki-Miyaura coupling of dibromoaniline substrates, providing a direct comparison of their efficacy under different conditions.

EntrySubstrateCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidine5 mol% Pd(PPh₃)₄K₃PO₄1,4-DioxaneN/AGood[15]
24-Bromo-2-nitro-anilinePd(PPh₃)₄K₂CO₃DMF/H₂O100°CN/A (Proposed)[16]
3ortho-BromoanilinesCataXCium A Pd G3K₃PO₄2-MeTHF90°C91%[3]
4Various Aryl HalidesNiBr₂ (4 mol%)K₃PO₄1,4-Dioxane120°C / 48hHigh[12][13]
5Heterocyclic HalidesNiCl₂(PCy₃)₂K₃PO₄2-Me-THF100°C71-99%[14]
66-ChloropurinePd(PPh₃)₄K₂CO₃Toluene100°C95%[10]

Note: Yields are for the desired coupled product; selectivity for mono- vs. di-arylation is highly substrate-dependent and requires specific optimization.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura mono-arylation of a dibromoaniline using a modern palladium catalyst system. This protocol is designed to be a robust starting point for optimization.

Objective: Mono-arylation of 2,4-dibromoaniline with 4-methoxyphenylboronic acid.
Materials:
  • 2,4-dibromoaniline

  • 4-methoxyphenylboronic acid

  • SPhos Pd G3 (Palladacycle precatalyst)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser) and magnetic stirrer

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Dibromoaniline, Boronic Acid, Base) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) reagents->inert catalyst 3. Add Catalyst & Solvents (Precatalyst, Dioxane, Water) inert->catalyst reaction 4. Heat Reaction (Stir at 80-100 °C) catalyst->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromoaniline (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv). The slight excess of boronic acid helps drive the reaction to completion, while using it in large excess can promote unwanted di-arylation.[2]

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed. Oxygen can oxidatively degrade the phosphine ligands and deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (typically 1-2 mol%). The use of a precatalyst simplifies handling and ensures a consistent Pd(0):ligand ratio. Subsequently, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. A small amount of water is often beneficial for the Suzuki reaction, as it helps to dissolve the inorganic base and facilitates the transmetalation step.[4][17]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. The optimal temperature must be determined empirically; higher temperatures can increase the rate but may also lead to more di-substituted byproduct.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dibromoaniline is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Conclusion and Future Outlook

The choice between palladium and nickel catalysts for the Suzuki coupling of dibromoanilines is a strategic one, balancing cost, reactivity, and scalability. For most lab-scale syntheses requiring high selectivity and mild conditions, modern palladium systems equipped with bulky, electron-rich biaryl phosphine ligands remain the premier choice.[11] They offer unparalleled reliability and a high degree of control over challenging transformations.[3] For large-scale industrial processes, the economic advantages of nickel catalysts are compelling, and continued research is broadening their applicability and robustness.[8][14]

Ultimately, successful synthesis relies on a deep understanding of the underlying catalytic mechanism and careful empirical optimization of reaction parameters—catalyst, ligand, base, solvent, and temperature—to steer the reaction toward the desired selectively-functionalized aniline product.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions . Wiley Online Library. [Link]

  • Nickel-Bromide-Catalyzed Suzuki Coupling Reactions . ChemistryViews. [Link]

  • The NiBr2 catalyzed multi‐fold Suzuki coupling of tetra‐ and di‐bromoanthracene with a variety of aryl boronic acids.[a] . ResearchGate. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents . National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

  • The Suzuki reaction . YouTube. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts . Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). [Link]

  • Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water . ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]

  • Suzuki vs. Hartwig-Buchwald . Reddit. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings . Semantics Scholar. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to . Semantics Scholar. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... . ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. [Link]

  • Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF . ResearchGate. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction . MDPI. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like 2,6-Dibromo-4-cyclohexylaniline requires not just adherence to protocols, but a deep understanding of the principles behind them. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and environmental compliance.

Core Safety & Hazard Assessment

Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is paramount. This compound is a halogenated aromatic amine, and its hazard profile necessitates careful handling at all stages.

Hazard Profile Summary

Hazard ClassificationGHS Hazard StatementKey Precautionary Actions
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.Avoid ingestion, skin contact, and inhalation of dust.[1] Use only in well-ventilated areas or under a chemical fume hood.[2]
Skin IrritationH315: Causes skin irritation.[3]Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4]
Eye IrritationH319: Causes serious eye irritation.[3]Wear safety glasses with side-shields or goggles.[2] Ensure eyewash stations are readily accessible.[2][4]
Respiratory IrritationMay cause respiratory tract irritation.[3][4]Avoid breathing dust. If dust formation is unavoidable, use a NIOSH/MSHA approved respirator.[2]

Immediate Personal Protective Equipment (PPE) Requirements:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[4]

Waste Characterization: A Halogenated Organic Compound

Proper disposal begins with correct waste characterization. Due to its chemical structure, which includes carbon-bromine bonds, this compound is classified as a halogenated organic waste .[5][6]

This classification is critical for two reasons:

  • Regulatory Compliance: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific regulations for the treatment and disposal of halogenated organic compounds (HOCs).[7][8] These wastes are often assigned specific hazardous waste codes and are subject to land disposal restrictions.

  • Disposal Method: Halogenated wastes cannot be disposed of via simple fuel blending. They require high-temperature incineration in a specialized facility equipped with scrubbers and other air pollution control devices to neutralize the acidic gases (such as hydrogen bromide) produced during combustion.[6][9][10]

Causality Behind Segregation : Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, drastically increasing disposal costs and complexity.[5] The entire mixture must then be treated as the more hazardous (and expensive) halogenated waste stream.[11]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe accumulation and disposal of this compound waste.

Workflow for Disposal of this compound

G cluster_prep Preparation & Collection cluster_manage Management & Storage cluster_disposal Final Disposal A Waste Generated (Solid or Solution) B Select Compatible Container (e.g., Original Bottle, HDPE) A->B Step 1 C Affix Hazardous Waste Label B->C Step 2 D Add Waste to Container (Solid or Liquid) C->D Step 3 E Update Waste Log on Label (Chemical Name, % Conc., Date) D->E Step 4 F Store in Designated Satellite Accumulation Area (SAA) E->F Step 5 G Keep Container Tightly Closed F->G H Segregate from Incompatible Wastes (e.g., Oxidizers) F->H I Is Container >3/4 Full or Stored >60 Days? G->I H->I J Request Waste Pickup (Via Institutional EHS) I->J Yes K Continue Safe Accumulation I->K No K->D

Caption: Disposal workflow from generation to pickup request.

3.1. Container Selection

  • Primary Waste: For the pure, solid compound, the best practice is to designate its original container for disposal. Do not deface the manufacturer's original label.

  • Contaminated Materials: For grossly contaminated items (e.g., weigh boats, gloves), use a sturdy, leak-proof container such as a high-density polyethylene (HDPE) pail or drum.

  • Solutions: If dissolved in a solvent, collect the waste in a designated, compatible container (e.g., an amber glass bottle for light-sensitive solutions or an HDPE carboy). This container must be clearly marked for "Halogenated Organic Waste".[6]

3.2. Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.

  • Attach your institution's hazardous waste tag to the container before adding any waste.

  • The label must clearly state:

    • The full chemical name: "This compound ". Avoid formulas or abbreviations.[11]

    • All other constituents in the container, with percentages (e.g., "Methylene Chloride: 90%, this compound: 10%").

    • The words "Hazardous Waste ".

    • An accumulation start date (the date the first drop of waste was added).[5]

3.3. Waste Accumulation and Storage

  • Segregation: Store the halogenated waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the lab personnel.[11]

  • Containment: Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[11]

  • Incompatibilities: Store this waste away from strong oxidizing agents.[5]

  • Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[5] Do not leave a funnel in the container opening.

3.4. Arranging for Final Disposal

  • Once the container is nearly full (no more than 3/4) or has been accumulating for a set period (often 60-90 days, check with your institution's Environmental Health & Safety department), arrange for a pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[5] Remember, the waste generator is responsible for the waste from "cradle to grave".[5]

Decontamination of Empty Containers

An "empty" container that held this compound is still considered hazardous waste. To render it non-hazardous for disposal or recycling, it must be properly decontaminated.

Protocol for Triple Rinsing:

  • Select a Solvent: Choose a solvent in which this compound is soluble (e.g., acetone or ethanol).

  • First Rinse: Add a small amount of the solvent to the container, secure the lid, and rinse all interior surfaces thoroughly.

  • Collect Rinsate: Pour the solvent rinsate into your designated halogenated organic waste container.

  • Repeat: Repeat the rinsing process two more times.

  • Disposal: After the third rinse has been collected as hazardous waste, obliterate or deface the original label. The container can now be disposed of as regular solid waste or recycled, according to your facility's policy.

Emergency Procedures: Spills and Leaks

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • PPE: Don full PPE as described in Section 1 before attempting cleanup.

  • Cleanup: For a small, solid spill, carefully sweep or vacuum the material up and place it into a labeled hazardous waste container.[4] Avoid any actions that generate dust.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office as required.

By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.

References

  • Material Safety Data Sheet - this compound, 97% . Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 2,6-Dibromo-p-toluidine . Alfa Aesar. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE . ResearchGate. [Link]

  • Waste incinerators - Toolkit . Stockholm Convention. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Milwaukee. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Bromination of aromatic compounds without catalyst . Sciencemadness.org. [Link]

  • GUIDELINES COMMON HAZARDOUS WASTE INCINERATION . Maharashtra Pollution Control Board. [Link]

  • Bromination of aromatic amines . CyberLeninka. [Link]

  • New Guidelines on Best Available Techniques for Medical Waste Incineration Under the Stockholm Convention . Health Care Without Harm. [Link]

  • Incineration Processes and Environmental Releases . National Center for Biotechnology Information (NCBI). [Link]

  • Deaminative bromination, chlorination, and iodination of primary amines . National Center for Biotechnology Information (NCBI) PMC. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Bromination of amines . ResearchGate. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • Chemical Safety and Waste Management Manual . University of Alabama at Birmingham. [Link]

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A Comprehensive Guide to the Safe Handling of 2,6-Dibromo-4-cyclohexylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2,6-Dibromo-4-cyclohexylaniline, a compound that, while valuable in synthesis, requires meticulous attention to safety protocols. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why this compound Demands Respect

This compound is a halogenated aromatic amine, a class of compounds that often presents significant health hazards. The presence of bromine atoms and the aniline functional group contributes to its toxicological profile. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is irritating to the eyes, skin, and respiratory system[1][2][3]. Understanding the causality behind these hazards is the first step toward mitigating risk. The lipophilic nature of the cyclohexyl group can facilitate absorption through the skin, while the aromatic amine portion can lead to systemic toxicity.

Key Hazards at a Glance:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P501
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinP280, P302+P352, P312, P361+P364, P501
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledP261, P271, P304+P340, P311, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

This data is compiled from multiple safety data sheets.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure. These controls are designed to remove the hazard at the source, providing a safer working environment.

  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[4] This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne contaminants, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[1][5]

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[1] In the event of accidental skin or eye contact, immediate and thorough flushing is critical.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE strategy is essential for direct handling of this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[6][7]

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a face shield should be worn in addition to safety goggles to protect the entire face.[7][8]

Skin Protection
  • Gloves: The choice of glove material is critical for protection against halogenated aromatic amines. Standard nitrile gloves may offer limited short-term splash protection but are generally not recommended for prolonged contact with halogenated hydrocarbons or aromatic compounds.[2][9]

    • Recommended: For handling this compound, consider using gloves made of Viton® or a multi-layer laminate (e.g., SilverShield®) as they offer superior resistance to a broad spectrum of chemicals, including halogenated and aromatic compounds.[3] Butyl rubber gloves are also a good option for protection against many organic compounds.[8]

    • Double Gloving: For enhanced protection, especially during high-risk procedures, double gloving is recommended.[10][11] An inner nitrile glove can be worn with a more resistant outer glove.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removing them.[9]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the body from splashes and spills.

  • Chemical-Resistant Apron: For tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Closed-Toed Shoes: Never work in a laboratory with open-toed shoes. Sturdy, closed-toed shoes made of a non-porous material are essential to protect the feet from spills.

Respiratory Protection

If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, respiratory protection is necessary.[6]

  • NIOSH-Approved Respirator: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and a particulate pre-filter (P100) is recommended when handling the solid compound or solutions that may generate aerosols or vapors.[12][13][14] The specific type of respirator (half-mask or full-face) should be chosen based on a risk assessment. A full-face respirator provides the additional benefit of eye and face protection.

  • Fit Testing: A crucial and often overlooked aspect of respiratory protection is proper fit. A quantitative or qualitative fit test must be performed for any tight-fitting respirator to ensure a proper seal to the user's face.

Safe Handling Workflow

The following workflow diagram illustrates the key steps for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs DonPPE Don Appropriate PPE Prep->DonPPE Understand Hazards WorkInHood Work in Fume Hood DonPPE->WorkInHood Proceed to Handling WeighTransfer Weigh & Transfer Carefully WorkInHood->WeighTransfer Minimize Exposure Reaction Perform Reaction WeighTransfer->Reaction Controlled Addition Decontaminate Decontaminate Glassware Reaction->Decontaminate After Experiment SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste StoreWaste Store Waste in SAA LabelWaste->StoreWaste DoffPPE Doff PPE Correctly StoreWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A workflow for the safe handling of this compound.

Step-by-Step Operational Plan

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary engineering controls are in place and functioning correctly.

    • Select and inspect all required PPE.

    • Prepare all necessary equipment and reagents before starting the experiment to minimize time spent handling the chemical.

  • Handling the Chemical:

    • Perform all manipulations within a certified chemical fume hood.

    • When weighing the solid, use a disposable weigh boat or tare a container to avoid transferring the chemical multiple times.

    • Use a spatula or other appropriate tool for transfers to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent such as acetone or ethanol can be used, followed by soap and water.

    • Properly doff PPE, removing gloves last and avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is your best defense.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Minor Spill (inside a fume hood):

      • Alert others in the area.

      • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds.[1]

      • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

      • Decontaminate the spill area.

    • Major Spill (outside a fume hood or a large volume):

      • Evacuate the immediate area and alert others.[16][17]

      • If it is safe to do so, close the doors to the laboratory to contain the spill.

      • Activate the fire alarm if the substance is flammable or the spill is large.

      • Call your institution's emergency response team. Do not attempt to clean up a major spill yourself.[7][16]

Disposal Plan: Cradle to Grave Responsibility

Proper disposal of this compound and any materials contaminated with it is a critical aspect of responsible chemical management. As a halogenated organic compound, it must be disposed of as hazardous waste.[4]

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[4][5]

    • This waste stream is classified as halogenated organic waste . Do NOT mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[15][18]

  • Waste Container:

    • Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

    • The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[5]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Disposal Request:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, fostering a culture of safety and responsibility within your laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation.
  • PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Uline. (n.d.). Chemical Resistant Glove Guide.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
  • University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10.
  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals.
  • University of Illinois. (n.d.). Complicated Chemical Spills.
  • Princeton University. (n.d.). Chemical Spill Procedures.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Safety+Health Magazine. (2018, September 12). NIOSH publishes guide on air-purifying respirator selection.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection Page 1 of 20.
  • Washington State University Spokane. (n.d.). Glove Selection Chart.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.